4-Formyl-2-methoxyphenyl 4-chlorobenzoate
Description
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Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-19-14-8-10(9-17)2-7-13(14)20-15(18)11-3-5-12(16)6-4-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSSATZPNQQXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351120 | |
| Record name | 4-formyl-2-methoxyphenyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321726-57-2 | |
| Record name | Benzoic acid, 4-chloro-, 4-formyl-2-methoxyphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321726-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-formyl-2-methoxyphenyl 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Formyl-2-methoxyphenyl 4-chlorobenzoate: Synthesis, Properties, and Therapeutic Potential
Foreword: The Strategic Derivatization of a Privileged Scaffold
In the landscape of modern drug discovery and fine chemical synthesis, the strategic modification of naturally occurring scaffolds remains a cornerstone of innovation. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a simple phenolic aldehyde, represents one such "privileged scaffold." Its inherent biological activities and versatile functional groups—aldehyde, hydroxyl, and ether—provide a rich platform for chemical elaboration to enhance therapeutic efficacy and tailor physicochemical properties.[1][2]
This technical guide delves into a specific vanillin derivative, 4-Formyl-2-methoxyphenyl 4-chlorobenzoate . This molecule emerges from the esterification of vanillin's phenolic hydroxyl group with 4-chlorobenzoyl chloride. This targeted modification is not arbitrary; it is a deliberate strategy to enhance the lipophilicity and introduce a halogenated aromatic moiety, thereby potentially modulating the biological activity of the parent vanillin structure.[1] Our focus herein is to provide researchers, chemists, and drug development professionals with a comprehensive understanding of this compound's chemical properties, a robust protocol for its synthesis, and an exploration of its documented therapeutic potential as an anti-inflammatory agent.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (4-formyl-2-methoxyphenyl) 4-chlorobenzoate | - |
| CAS Number | 321726-57-2 | [3] |
| Molecular Formula | C₁₅H₁₁ClO₄ | [3] |
| Molecular Weight | 290.70 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not explicitly reported in literature. Purity can be assessed by a sharp melting point.[1] | - |
| Solubility | Expected to be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. Poorly soluble in water. The precursor, vanillin, is soluble in ethanol, ethyl acetate, and polyethylene glycol-400.[4] | - |
Synthesis of this compound
The synthesis of the title compound is achieved via a nucleophilic acyl substitution reaction, specifically the esterification of the phenolic hydroxyl group of vanillin with 4-chlorobenzoyl chloride.[1] While microwave-assisted synthesis has been reported for its efficiency, a standard laboratory protocol provides a more universally applicable method.
Causality of Experimental Design
The choice of reactants and conditions is guided by established chemical principles. Vanillin's phenolic hydroxyl group acts as the nucleophile. However, phenols are generally weak nucleophiles, necessitating the use of a base to deprotonate the hydroxyl group, thereby forming a more reactive phenoxide ion. Pyridine is a common choice as it serves as both a mild base and a nucleophilic catalyst. The acyl chloride, 4-chlorobenzoyl chloride, is a highly reactive electrophile, ensuring an efficient reaction. The work-up procedure involving a sodium carbonate wash is crucial to remove any unreacted 4-chlorobenzoyl chloride and the pyridinium hydrochloride salt formed during the reaction.
Detailed Experimental Protocol: Schotten-Baumann Reaction
This protocol describes a robust method for the synthesis of this compound.
Materials and Reagents:
-
Vanillin (C₈H₈O₃)
-
4-Chlorobenzoyl chloride (C₇H₄Cl₂O)
-
Pyridine (C₅H₅N), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, dissolve vanillin (1.0 eq.) in anhydrous dichloromethane (approx. 10 mL per gram of vanillin). Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred vanillin solution over 15-20 minutes using an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). The reaction is complete when the vanillin spot is no longer visible.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectral Characterization
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the key functional groups:
-
~1737 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the newly formed ester group.
-
~1692 cm⁻¹: A strong absorption band for the C=O stretch of the aromatic aldehyde.
-
~1590 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~847 cm⁻¹: Out-of-plane C-H bending indicative of para-substitution on the chlorobenzoyl ring.
-
~742 cm⁻¹: C-H bending that may be associated with the meta-substituted vanillin ring.
-
~674 cm⁻¹: A peak corresponding to the C-Cl stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR: The proton NMR spectrum will provide a distinct fingerprint for the molecule. The expected chemical shifts (in ppm, relative to TMS) are:
-
~9.9 ppm (s, 1H): The aldehyde proton (-CHO).
-
~8.1 ppm (d, 2H): Protons on the 4-chlorobenzoyl ring ortho to the carbonyl group.
-
~7.5-7.7 ppm (m, 3H): Protons on the vanillin ring and the protons on the 4-chlorobenzoyl ring meta to the carbonyl group.
-
~7.3 ppm (d, 1H): A proton on the vanillin ring.
-
~3.9 ppm (s, 3H): The methoxy group protons (-OCH₃).
¹³C-NMR: The carbon NMR spectrum will confirm the carbon framework. Expected chemical shifts (in ppm) include:
-
~191 ppm: Aldehyde carbonyl carbon.
-
~164 ppm: Ester carbonyl carbon.
-
~152 ppm, ~145 ppm, ~135 ppm, ~125 ppm: Quaternary aromatic carbons.
-
~139 ppm, ~132 ppm, ~129 ppm, ~124 ppm, ~112 ppm: Aromatic CH carbons.
-
~56 ppm: Methoxy carbon.
Reactivity, Stability, and Safety
Reactivity: The molecule possesses two primary reactive sites: the aldehyde and the ester.
-
The aldehyde group is susceptible to nucleophilic attack and can undergo reactions typical of aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, or formation of imines and acetals.
-
The ester linkage is stable under neutral and acidic conditions but can be hydrolyzed under basic conditions (saponification) to yield vanillin and 4-chlorobenzoic acid.
Stability: Benzoate esters are generally stable compounds.[5] The compound should be stored in a cool, dry place, protected from light, to prevent potential photo-oxidation or degradation.[6]
Safety and Handling:
-
Hazard Class: Irritant.[3]
-
Hazard Statements: May cause an allergic skin reaction (H317).[3]
-
Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[3]
Applications and Therapeutic Insights
The primary documented application for this compound is in the field of medicinal chemistry as a potential anti-inflammatory agent.
Rationale for Anti-Inflammatory Activity
Vanillin itself is known to possess anti-inflammatory properties.[1] The derivatization to this compound was hypothesized to enhance this activity by increasing its lipophilicity, which can improve cell membrane permeability and interaction with biological targets.
In Silico Study: COX-2 Inhibition
A computational docking study investigated the binding affinity of this compound to the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.[1] The results indicated a significantly more favorable binding energy compared to the parent compound, vanillin.
| Compound | Target Receptor | Binding Energy (kcal/mol) |
| This compound | COX-2 (Chain A) | -8.18 |
| Vanillin | COX-2 (Chain A) | -4.96 |
This lower binding energy suggests a more stable interaction with the COX-2 active site, predicting enhanced inhibitory activity.[1] The successful synthesis and promising in silico data suggest that this compound is a valuable candidate for further development and in vitro/in vivo testing as an anti-inflammatory agent.[1]
References
- Sulistyowaty, M. I., Ekowati, J., Guitomo, S., Melania, I. N., & Royyan Nafi, M. I. (2022). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.
- Supporting Information for "Visible-Light-Promoted Carboxylation of Aryl Halides with CO2 Catalyzed by a Combination of Two Simple Organic Dyes". Organic Letters.
- Gullapalli, S., & Mazzio, E. A. (2015). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. Food Chemistry, 180, 244-248.
-
ChemBK. (n.d.). Vanillin. Retrieved from [Link]
- Ferreira, A. A., et al. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
- Foodcom S.A. (2022, December 21). Vanillin and its applications in the food and pharmaceutical industries.
- BenchChem. (2023). Application Notes and Protocols for 3-Formylphenyl 4-chlorobenzoate and Its Analogs in Medicinal Chemistry.
- Zancheng Life Sciences. (2021, December 10).
- SpectraBase. (n.d.). 4-(4-hydroxy-3-methoxyphenyl)
- BLDpharm. (n.d.).
- The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.
-
Ataman Kimya. (n.d.). BENZOIC ACID, BENZYL ESTER. Retrieved from [Link]
Sources
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. reddit.com [reddit.com]
- 3. This compound | 321726-57-2 [amp.chemicalbook.com]
- 4. Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chembk.com [chembk.com]
An In-depth Technical Guide to 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
CAS Number: 321726-57-2 Molecular Formula: C₁₅H₁₁ClO₄ Molecular Weight: 290.7 g/mol
This technical guide provides a comprehensive overview of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate, a derivative of vanillin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthesis, physicochemical properties, spectral characterization, and potential therapeutic applications of this compound, with a focus on providing practical, field-proven insights.
Introduction and Rationale
Vanillin, a primary component of vanilla bean extract, is a phenolic aldehyde widely recognized for its characteristic flavor and aroma.[1] Beyond its use in the food and fragrance industries, vanillin's molecular scaffold, which includes aldehyde, hydroxyl, and ether functional groups, serves as a versatile starting point for the synthesis of various derivatives with significant pharmacological potential.[2] Structural modifications of vanillin can enhance its bioavailability and therapeutic efficacy, leading to compounds with a range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
This compound is a vanillin derivative where the phenolic hydroxyl group has been esterified with 4-chlorobenzoyl chloride. This modification increases the lipophilicity of the parent molecule, which can influence its pharmacokinetic profile and biological activity.[5] The introduction of a 4-chlorobenzoyl moiety is a common strategy in medicinal chemistry to explore structure-activity relationships, as the halogen atom can modulate electronic properties and binding interactions with biological targets.[6] Recent research has highlighted the potential of this specific derivative as an anti-inflammatory agent, warranting a deeper investigation into its chemical and biological characteristics.[5]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing appropriate experimental conditions.
| Property | Value | Source |
| CAS Number | 321726-57-2 | [7] |
| Molecular Formula | C₁₅H₁₁ClO₄ | [7] |
| Molecular Weight | 290.7 g/mol | [7] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 98-99 °C | [5] |
| XLogP3 | 3.38 | [5] |
| PSA (Polar Surface Area) | 52.60 Ų | [5] |
| Solubility | Soluble in chloroform, ethyl acetate, and other common organic solvents. Slightly soluble in ethanol. Insoluble in water. | Inferred from synthetic procedures[5] |
| Stability | Stable under standard laboratory conditions. May be sensitive to light and moisture over extended periods. | Inferred from general properties of esters[8] |
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of the phenolic hydroxyl group of vanillin with 4-chlorobenzoyl chloride. This can be accomplished through various methods, including a modern microwave-assisted approach and a conventional base-catalyzed method analogous to the Schotten-Baumann reaction.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers several advantages, including reduced reaction times, higher yields, and often cleaner reactions. A reported method for the synthesis of the title compound utilizes this technology.[5]
Experimental Protocol: Microwave-Assisted Synthesis [5]
-
Reactant Mixture: In a suitable microwave reaction vessel, combine vanillin (1.0 equivalent), 4-chlorobenzoyl chloride (1.0-1.2 equivalents), and a catalytic amount of pyridine in a minimal amount of chloroform.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture with microwave power set to 120 watts. The reaction progress should be monitored.
-
Causality: The 120-watt power level was found to be optimal, providing the highest yield (89.09%) in the reported study. Higher power levels may lead to decomposition or side product formation.[5]
-
-
Reaction Monitoring: Monitor the reaction for completion by periodically taking aliquots and analyzing them using Thin Layer Chromatography (TLC) with a mobile phase of chloroform:ethyl acetate (2:1). The reaction is complete when the spot corresponding to vanillin is no longer visible.[5]
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature.
-
Purification:
-
Add a 5% aqueous sodium carbonate (Na₂CO₃) solution to the reaction mixture to neutralize any remaining acidic components and unreacted 4-chlorobenzoyl chloride.
-
Wash the organic layer with distilled water to remove any water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purity Confirmation: The purity of the final product can be confirmed by TLC using multiple eluent systems (e.g., chloroform-ethyl acetate 2:1, hexane-ethyl acetate 4:1, and hexane-ethanol 4:1) to ensure the presence of a single spot.[5] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Conventional Synthesis: Base-Catalyzed Esterification (Schotten-Baumann Conditions)
A conventional approach to this esterification can be adapted from the classic Schotten-Baumann reaction, which is a reliable method for acylating phenols.[9][10] This method is performed under basic conditions, typically using an aqueous solution of sodium hydroxide.
Experimental Protocol: Conventional Synthesis
-
Dissolution of Vanillin: In an Erlenmeyer flask, dissolve vanillin (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (NaOH). This deprotonates the phenolic hydroxyl group, forming the more nucleophilic sodium vanillinate.[3]
-
Cooling: Cool the solution in an ice bath to 0-5 °C. This helps to control the exothermicity of the reaction and minimize the hydrolysis of the acid chloride.
-
Addition of Acylating Agent: While vigorously stirring the cooled solution, slowly add 4-chlorobenzoyl chloride (1.0-1.2 equivalents) dropwise. A precipitate of the product should form.
-
Causality: The slow, dropwise addition is crucial to prevent a rapid, uncontrolled reaction and to minimize the competing hydrolysis of the 4-chlorobenzoyl chloride by the aqueous base.[11]
-
-
Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove any remaining salts and base.
-
Wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from 95% ethanol to obtain the purified this compound.
-
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (FTIR, NMR).
Logical Flow of Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Spectral Characterization
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. While the raw spectra are not publicly available, the compound has been characterized using FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.[5] The expected characteristic signals are detailed below based on the known structure and data from analogous compounds.[12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
| ~3100-3000 | Aromatic C-H | Stretching | Weak to medium |
| ~2900-2800 | Aldehyde C-H | Stretching | Two weak bands |
| ~1735-1740 | Ester C=O | Stretching | Strong, sharp |
| ~1690-1700 | Aldehyde C=O | Stretching | Strong, sharp |
| ~1600, ~1500 | Aromatic C=C | Stretching | Medium to strong |
| ~1250-1100 | Ester C-O | Stretching | Strong |
| ~850 | p-substituted ring | C-H Bending (out-of-plane) | Strong |
| ~750 | C-Cl | Stretching | Medium to strong |
Causality: The presence of two distinct carbonyl (C=O) stretching bands is a key diagnostic feature: one at a higher wavenumber for the ester and one at a slightly lower wavenumber for the aldehyde, which is conjugated with the aromatic ring. The strong C-O stretch of the ester further confirms the successful esterification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR Spectroscopy (Expected Chemical Shifts)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.1 | Doublet | 2H | Aromatic protons ortho to the ester carbonyl |
| ~7.5-7.7 | Multiplet | 4H | Remaining aromatic protons |
| ~7.2 | Doublet | 1H | Aromatic proton on the vanillin ring |
| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |
¹³C-NMR Spectroscopy (Expected Chemical Shifts)
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehyde carbonyl carbon |
| ~164 | Ester carbonyl carbon |
| ~152-155 | Aromatic carbons attached to oxygen |
| ~120-145 | Other aromatic carbons |
| ~110-115 | Aromatic carbons on the vanillin ring |
| ~56 | Methoxy carbon |
Potential Therapeutic Applications: Anti-inflammatory Activity
Vanillin and its derivatives have been investigated for a variety of biological activities, with anti-inflammatory properties being a significant area of interest.[4] The title compound, this compound, has been specifically studied for its potential as an anti-inflammatory agent through its interaction with the cyclooxygenase-2 (COX-2) enzyme.[5]
Mechanism of Action: COX-2 Inhibition
The COX enzymes (COX-1 and COX-2) are key mediators of the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
A computational docking study was performed to predict the binding affinity of this compound to the active site of the COX-2 receptor (PDB ID: 6COX).[5] The results indicated a significantly lower binding energy compared to the parent compound, vanillin, suggesting a more stable and favorable interaction with the enzyme.
| Compound | Target | Binding Energy (kcal/mol) |
| This compound | COX-2 (Chain A) | -8.18 |
| Vanillin (precursor) | COX-2 (Chain A) | -4.96 |
Source: Sulistyowaty et al., 2022[5]
Causality: The lower binding energy (-8.18 kcal/mol) for the ester derivative compared to vanillin (-4.96 kcal/mol) predicts a higher inhibitory potential.[5] This enhanced affinity can be attributed to the increased lipophilicity and the specific interactions of the 4-chlorobenzoyl group within the hydrophobic channel of the COX-2 active site. This suggests that the structural modification of vanillin to its 4-chlorobenzoate ester is a promising strategy for developing more potent anti-inflammatory agents.
Logical Relationship of Vanillin Derivatives and Biological Activity
Sources
- 1. scribd.com [scribd.com]
- 2. Method for synthesizing vanillin ester isobutyric acid through method of acid anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sites.nvcc.edu [sites.nvcc.edu]
- 5. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]
- 6. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. This compound | 321726-57-2 [amp.chemicalbook.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. grokipedia.com [grokipedia.com]
- 10. byjus.com [byjus.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Formyl-2-nitrophenyl 2-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
This technical guide provides a comprehensive overview of 4-formyl-2-methoxyphenyl 4-chlorobenzoate, a derivative of vanillin, for researchers, scientists, and drug development professionals. This document delves into the molecular structure, synthesis, characterization, and potential therapeutic applications of this compound, with a focus on its prospective role as an anti-inflammatory agent.
Introduction: The Rationale for Vanillin Derivatization
Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary chemical component of vanilla, is a widely utilized aromatic compound in the food, cosmetic, and pharmaceutical industries.[1] Its molecular framework, featuring aldehyde, hydroxyl, and ether functional groups, presents multiple reactive sites, making it an ideal scaffold for chemical modification.[2][3] The derivatization of vanillin is a strategic approach in medicinal chemistry to enhance its inherent biological activities, which include antioxidant, antimicrobial, and anti-inflammatory properties.[1] Structural modifications can improve the pharmacokinetic and pharmacodynamic profiles of the parent molecule, potentially leading to the development of more potent and selective therapeutic agents.[1]
The synthesis of this compound is a prime example of such a strategic modification. The esterification of the phenolic hydroxyl group of vanillin with 4-chlorobenzoic acid introduces a halogenated aromatic ring and a carbonyl group. These additions are intended to increase the lipophilicity of the vanillin structure, a physicochemical property that can enhance its biological activity.[1] This guide will explore the synthesis, structural elucidation, and in-silico evaluation of this vanillin derivative as a potential anti-inflammatory agent.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by the ester linkage between the vanillin and 4-chlorobenzoate moieties. This structure is confirmed through various spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁ClO₄ | |
| Molecular Weight | 290.7 g/mol | |
| Appearance | Fine white to slightly yellow crystals | [1] |
Spectroscopic Characterization
The structural confirmation of this compound is achieved through Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR).[1]
FTIR Spectroscopy: The FTIR spectrum provides evidence for the presence of key functional groups. The ester carbonyl (C=O) stretch is a prominent feature, alongside the aldehyde C=O stretch. Aromatic C-H and C=C stretching vibrations, as well as the C-O ether and ester linkages, are also observable.
¹H-NMR Spectroscopy: The proton NMR spectrum reveals the specific chemical environment of each proton in the molecule. Key signals include the aldehyde proton, the aromatic protons of both the vanillin and 4-chlorobenzoate rings, and the methoxy group protons.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Distinct signals for the ester carbonyl carbon, the aldehyde carbonyl carbon, the methoxy carbon, and the aromatic carbons of both rings confirm the successful synthesis of the target compound.
Synthesis of this compound
The synthesis of this compound is accomplished through the esterification of vanillin with 4-chlorobenzoyl chloride. A particularly efficient method for this synthesis utilizes microwave irradiation, which can significantly reduce reaction times and improve yields.[1]
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol (Microwave-Assisted Synthesis)
This protocol is based on the methodology described for the microwave-assisted synthesis of this compound.[1]
Materials:
-
Vanillin
-
4-Chlorobenzoyl chloride
-
Pyridine (catalyst)
-
Dichloromethane (solvent)
-
Microwave reactor
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., Chloroform:Ethyl acetate 2:1)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: In a suitable microwave reaction vessel, dissolve vanillin in dichloromethane.
-
Addition of Catalyst and Reagent: Add a catalytic amount of pyridine to the solution. Subsequently, add an equimolar amount of 4-chlorobenzoyl chloride dropwise while stirring.
-
Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a power of 120 watts. The reaction progress should be monitored.[1]
-
Reaction Monitoring: Monitor the reaction for completion using TLC. The disappearance of the vanillin spot indicates the end of the reaction.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Purity Confirmation: The purity of the synthesized compound should be confirmed by TLC using multiple eluent systems and by determining its melting point.[1] A single spot on the TLC plate in different solvent systems is indicative of a pure compound.
Potential as an Anti-inflammatory Agent: A Mechanistic Insight
Vanillin and its derivatives have been reported to possess anti-inflammatory properties.[1] The synthesized this compound has been investigated for its potential as an anti-inflammatory agent through in-silico studies, specifically targeting the cyclooxygenase-2 (COX-2) enzyme.[1]
The Role of COX-2 in Inflammation
Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.
In-Silico Docking Studies
Computational docking studies have been performed to predict the binding affinity of this compound to the active site of the COX-2 enzyme (PDB ID: 6COX).[1] The results of these studies suggest that the vanillin derivative has a lower binding energy compared to vanillin itself, indicating a more stable and favorable interaction with the enzyme's active site.[1] This suggests that this compound may have a greater potential to inhibit COX-2 activity.[1]
Sources
An In-Depth Technical Guide to the Synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate from Vanillin
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate, a vanillin derivative with significant potential in medicinal chemistry and materials science. The synthesis is achieved through the esterification of vanillin with 4-chlorobenzoyl chloride, a classic example of the Schotten-Baumann reaction. This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol for both conventional and microwave-assisted synthesis, and a thorough guide to the characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development, providing the necessary insights for the successful and efficient synthesis and validation of this target molecule.
Introduction: The Significance of Vanillin Derivatives
Vanillin, a naturally occurring phenolic aldehyde, is a versatile and economically important platform chemical.[1] Beyond its well-known application as a flavoring agent, its unique molecular architecture—featuring an aldehyde, a hydroxyl group, and a methoxy group on an aromatic ring—makes it an ideal starting material for the synthesis of a diverse array of derivatives.[2] These modifications can lead to compounds with enhanced or entirely new biological activities, making vanillin a "privileged scaffold" in drug discovery.[3] The esterification of the phenolic hydroxyl group is a common strategy to increase the lipophilicity and, potentially, the bioactivity of vanillin-based compounds.[4]
The target molecule of this guide, this compound, incorporates a 4-chlorobenzoyl moiety, which can significantly influence its biological profile. Halogenated aromatic rings are prevalent in many pharmaceutical agents, often enhancing their binding affinity to biological targets. This derivative of vanillin holds promise for applications in areas such as anti-inflammatory, antimicrobial, and anticancer research.[5]
The Core Chemistry: A Deep Dive into the Schotten-Baumann Reaction
The synthesis of this compound from vanillin and 4-chlorobenzoyl chloride is a classic example of the Schotten-Baumann reaction.[6] This reaction, first described in the late 19th century, is a robust and widely used method for the acylation of alcohols and amines with acid chlorides in the presence of a base.[7]
The Reaction Mechanism: More Than Just a Base
The reaction proceeds via a nucleophilic acyl substitution mechanism. The role of pyridine in this reaction is multifaceted and crucial for its success; it acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst to accelerate the reaction.[8][9]
There are two plausible mechanistic pathways:
-
Direct Nucleophilic Attack: The phenolic hydroxyl group of vanillin, a weak nucleophile, can directly attack the highly electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The pyridine then acts as a base to deprotonate the resulting oxonium ion, yielding the final ester product and pyridinium hydrochloride.
-
Nucleophilic Catalysis by Pyridine: Pyridine, being a more potent nucleophile than the phenolic hydroxyl group, can first attack the 4-chlorobenzoyl chloride.[10][11] This forms a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the starting acid chloride due to the positive charge on the pyridine ring. The phenolic hydroxyl group of vanillin can then readily attack this activated intermediate, leading to the formation of the ester and the regeneration of pyridine. Pyridine then acts as a base to neutralize the liberated HCl.
Experimental Protocols: From Theory to Practice
This section provides detailed, step-by-step methodologies for the synthesis of this compound. Both a conventional heating method and a microwave-assisted method are described.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Vanillin | C₈H₈O₃ | 152.15 | ≥99% | Sigma-Aldrich |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | ≥98% | Alfa Aesar |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Acros Organics |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ACS Grade | VWR Chemicals |
| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M solution | J.T. Baker |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated solution | EMD Millipore |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Granular | BDH Chemicals |
| Ethanol | C₂H₅OH | 46.07 | 95% solution | Decon Labs |
Protocol 1: Conventional Synthesis
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (1.52 g, 10 mmol) in a mixture of anhydrous dichloromethane (DCM, 30 mL) and anhydrous pyridine (1.2 mL, 15 mmol).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: To the cooled and stirring solution, add 4-chlorobenzoyl chloride (1.93 g, 11 mmol) dropwise over a period of 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.
-
Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a mixture of ethanol and water to yield this compound as a white to off-white solid.[12]
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields.[4]
Procedure:
-
Reaction Mixture: In a 10 mL microwave reaction vessel, combine vanillin (0.76 g, 5 mmol), 4-chlorobenzoyl chloride (0.97 g, 5.5 mmol), and pyridine (0.6 mL, 7.5 mmol) in 5 mL of a suitable microwave-transparent solvent (e.g., N,N-dimethylformamide - DMF).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant power (e.g., 120-400 watts) for a short duration (e.g., 5-15 minutes). The optimal power and time should be determined empirically.[4]
-
Work-up and Purification: After the reaction, cool the vessel to room temperature. The work-up and purification procedure is similar to the conventional method described above.
Product Characterization: Validating the Synthesis
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₅H₁₁ClO₄ |
| Molecular Weight | 290.70 g/mol |
| Melting Point | To be determined experimentally (expected > 100°C) |
| Solubility | Soluble in DCM, Chloroform, Acetone; Sparingly soluble in Ethanol; Insoluble in Water |
Spectroscopic Data
The following are the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
~1740 cm⁻¹: C=O stretching (ester) - Strong intensity.[3]
-
~1695 cm⁻¹: C=O stretching (aldehyde) - Strong intensity.
-
~1600, ~1500 cm⁻¹: C=C stretching (aromatic rings) - Medium to strong intensity.
-
~1250-1000 cm⁻¹: C-O stretching (ester and ether) - Strong intensity.
-
~850-750 cm⁻¹: C-H out-of-plane bending (aromatic substitution patterns).
-
~750 cm⁻¹: C-Cl stretching.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃):
-
δ ~9.9 ppm (s, 1H): Aldehyde proton (-CHO).
-
δ ~8.1 ppm (d, 2H, J ≈ 8.5 Hz): Aromatic protons ortho to the carbonyl group of the 4-chlorobenzoyl moiety.
-
δ ~7.5 ppm (d, 2H, J ≈ 8.5 Hz): Aromatic protons meta to the carbonyl group of the 4-chlorobenzoyl moiety.
-
δ ~7.4-7.6 ppm (m, 3H): Aromatic protons of the vanillin moiety.
-
δ ~3.9 ppm (s, 3H): Methoxy protons (-OCH₃).
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃):
-
δ ~191 ppm: Aldehyde carbonyl carbon (-CHO).
-
δ ~164 ppm: Ester carbonyl carbon (-COO-).
-
δ ~152 ppm, ~145 ppm: Aromatic carbons of the vanillin moiety attached to oxygen.
-
δ ~140 ppm: Aromatic carbon of the 4-chlorobenzoyl moiety attached to chlorine.
-
δ ~135-120 ppm: Remaining aromatic carbons.
-
δ ~56 ppm: Methoxy carbon (-OCH₃).
-
Safety and Handling
-
4-Chlorobenzoyl chloride: Corrosive and a lachrymator. It reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
-
Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
General Precautions: All experimental procedures should be carried out in a well-ventilated fume hood. Avoid contact of all chemicals with skin and eyes. In case of contact, wash immediately with copious amounts of water.
Conclusion
The synthesis of this compound from vanillin via the Schotten-Baumann reaction is a reliable and efficient process. This guide has provided a comprehensive overview of the chemical principles, detailed experimental protocols, and expected characterization data to enable researchers to successfully synthesize and validate this promising compound. The versatility of vanillin as a starting material, coupled with the robustness of the Schotten-Baumann reaction, opens avenues for the creation of a wide range of novel derivatives for applications in drug discovery and materials science.
References
-
Sulistyowaty, M. I., Ekowati, J., Guitomo, S., Melania, I. N., & Nafi, M. I. R. (2021). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 21(2), 1-6. [Link]
-
OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine. Retrieved from [Link]
-
Mphahane, N., Aderibigbe, B. A., & Nthambeleni, R. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]
-
Why is pyridine a nucleophilic catalyst in the following reaction to generate esters? (2021, January 12). Reddit. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Retrieved from [Link]
-
Mphahane, N., Aderibigbe, B. A., & Nthambeleni, R. (2024). Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PubMed. [Link]
-
Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]
-
Fersht, A. R., & Jencks, W. P. (1970). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the American Chemical Society, 92(18), 5432-5442. [Link]
-
Fengchen Group. (n.d.). Vanillin as a Pharmaceutical Intermediate: Synthesis and Applications. Retrieved from [Link]
-
Deepam, T. M., Sravanthi, T., & Jyothi, T. M. (2017). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. Oriental Journal of Chemistry, 33(5), 2549-2556. [Link]
-
Foodcom S.A. (2022, December 21). Vanillin and its applications in the food and pharmaceutical industries. Retrieved from [Link]
-
Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: 2-(4-Chlorobenzoyl)pyridine. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
-
Kamadatu, L., & Santoso, M. (2016). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Proceeding of the International Conference on Science and Technology (ICST). [Link]
-
PubChem. (n.d.). 4-Formyl-2-methoxyphenyl benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra for (a) bis-(4-formyl-2-methoxyphenyl) terephthalate, (b) 2,4,6-trihydrazinyl-1,3,5-triazine, and (c) NIPOP. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
SpectraBase. (n.d.). 2-Formyl-4-methoxyphenyl 4-methoxybenzoate. Retrieved from [Link]
-
Fard, M. A. B., & Mozaffari, F. (2024). Design and synthesis of nitrogen-rich imine-based porous organic polymer as an efficient adsorbent for CO2 capture. Polymer Bulletin. [Link]
-
Kumar, A., Singh, S., & Kumar, V. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Applied Pharmaceutical Science, 13(07), 001-016. [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
"4-Formyl-2-methoxyphenyl 4-chlorobenzoate" physical and chemical properties
An In-Depth Technical Guide to 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
Introduction
This compound is a synthetic organic compound derived from vanillin, a well-known phenolic aldehyde.[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential therapeutic applications, particularly as an anti-inflammatory agent. The structural modification of vanillin by introducing a 4-chlorobenzoyl group enhances its lipophilicity, a key factor that can influence a compound's bioactivity.[1] This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Compound Identification and Structure
A clear understanding of the molecular identity is foundational to any scientific investigation. This compound is systematically identified by its chemical formula, CAS registry number, and molecular weight.
| Identifier | Value | Source |
| IUPAC Name | (4-formyl-2-methoxyphenyl) 4-chlorobenzoate | N/A |
| CAS Number | 321726-57-2 | [2] |
| Molecular Formula | C₁₅H₁₁ClO₄ | [2] |
| Molecular Weight | 290.70 g/mol | [2] |
The molecular structure, illustrated below, reveals the key functional groups: an aldehyde, a methoxy group, an ester linkage, and a chlorinated benzene ring. These features are pivotal to its chemical reactivity and biological interactions.
Caption: Molecular structure of this compound.
Physical and Chemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.
| Property | Value | Notes |
| Appearance | White to slightly yellow crystals | Based on the precursor, vanillin.[3] |
| Melting Point | Not experimentally determined in reviewed literature. | N/A |
| Boiling Point | Not experimentally determined in reviewed literature. | N/A |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. Slightly soluble in ethanol and poorly soluble in water. | Based on the structures of vanillin and 4-chlorobenzoic acid.[3] |
| Hazard | Irritant. May cause an allergic skin reaction. | [4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following data has been reported for this compound.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum confirms the presence of key functional groups:
-
1736.66 cm⁻¹: C=O stretching of the ester group.
-
1691.59 cm⁻¹: C=O stretching of the aldehyde group.
-
1590.39 cm⁻¹: C=C stretching of the aromatic rings.
-
846.78 cm⁻¹: Aromatic C-H bending, indicative of para-substitution on the chlorobenzoyl ring.
-
742.16 cm⁻¹: Aromatic C-H bending, indicative of meta-substitution on the vanillin ring.
-
674.10 cm⁻¹: C-Cl stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (400 MHz, CDCl₃, δ in ppm):
-
9.97 (s, 1H): Aldehyde proton (-CHO).
-
8.14 (m, 2H, J = 8.5; 2.5 Hz): Aromatic protons ortho to the carbonyl group on the 4-chlorobenzoyl ring.
-
7.50-7.54 (m, 2H, J = 11; 3 Hz): Aromatic protons on the vanillin ring.
-
7.48 (d, 2H, J = 2.5 Hz): Aromatic protons meta to the carbonyl group on the 4-chlorobenzoyl ring.
-
7.35 (d, 1H, J = 9 Hz): Aromatic proton on the vanillin ring.
-
3.88 (s, 3H): Methoxy group protons (-OCH₃).
-
-
¹³C-NMR (100 MHz, CDCl₃, δ in ppm):
-
191.15 (1C): Aldehyde carbonyl carbon.
-
163.41 (1C): Ester carbonyl carbon.
-
152.19 (1C), 145.06 (1C), 140.53 (1C), 135.47 (1C), 131.85 (2C), 129.13 (2C), 127.35 (1C), 124.88 (1C), 123.59 (1C), 110.97 (1C): Aromatic carbons.
-
56.24 (1C): Methoxy carbon.
-
Synthesis Protocol: Microwave-Assisted Esterification
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction, specifically an esterification between vanillin and 4-chlorobenzoyl chloride.[1] Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and often improved product purity.[6][7]
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable microwave reaction vessel, combine vanillin (1 equivalent) and 4-chlorobenzoyl chloride (1 equivalent).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation. Optimal power and time may need to be determined empirically, but a power of 120 watts has been shown to produce a high yield (89.09%).[5]
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
To neutralize any unreacted 4-chlorobenzoyl chloride and the hydrochloric acid byproduct, a wash with a 5% sodium carbonate (Na₂CO₃) solution is performed.[8] The carbonate reacts with the acidic components, converting them into water-soluble salts, which can then be separated.[3][9]
-
The crude product is then washed with water to remove any remaining water-soluble impurities.
-
-
Purity Assessment: The purity of the final product can be assessed using Thin Layer Chromatography (TLC).
-
Characterization: Confirm the identity of the synthesized compound using FTIR and NMR spectroscopy as detailed above.
Potential Therapeutic Application: COX-2 Inhibition
In silico studies, specifically molecular docking, have suggested that this compound has the potential to act as an anti-inflammatory agent by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1] The calculated binding energy for the compound with the COX-2 receptor was found to be -8.18 kcal/mol, which is lower (indicating a more stable interaction) than that of its precursor, vanillin (-4.96 kcal/mol).[1]
Mechanism of COX-2 Inhibition:
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins.[10] Prostaglandins are key mediators of inflammation, pain, and fever.[1] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, COX-2 is primarily induced during an inflammatory response.[1][11]
Selective COX-2 inhibitors are designed to specifically block the action of the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[1][5] This selectivity is advantageous as it can minimize the gastrointestinal side effects often associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[5]
Caption: Proposed mechanism of action for this compound.
The potential for vanillin derivatives to act as anti-inflammatory agents is an active area of research.[12][13][14] The findings from the in silico study of this compound suggest that this compound is a promising candidate for further development and in vitro and in vivo testing to validate its anti-inflammatory efficacy.[1]
Conclusion
This compound is a readily synthesizable derivative of vanillin with promising potential as a selective COX-2 inhibitor. This guide has provided a detailed overview of its chemical and physical properties, a robust synthesis protocol utilizing microwave technology, and a scientific rationale for its potential therapeutic application. Further research is warranted to fully elucidate its pharmacological profile and establish its efficacy and safety in biological systems.
References
-
Ekowati, J., Hamid, I. S., & Siswodihardjo, S. (2018). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 18(1), 245-250. [Link]
-
Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]
-
Patel, D. D., & Parmar, L. D. (2022). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Quora. (2020). Why do we add sodium carbonate at the end of esterification reactions? Can sodium bicarbonate work too? [Link]
-
Khan, I., et al. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]
-
Bezerra, F. M., et al. (2023). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 28(12), 4768. [Link]
-
Debnath, S. (2016). Cox 2 inhibitors. SlideShare. [Link]
-
Boiko, Y. A., et al. (2019). Analgesic and Anti-Inflammatory Activity of Vanillin Derivatives. Pharmaceutical Chemistry Journal, 53(7), 650-654. [Link]
-
Chemist Ai. (n.d.). Use of sodium carbonate in esterification. [Link]
-
National Center for Biotechnology Information. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PubMed. [Link]
-
Filo. (2023). Why was the reaction mixture extracted with sodium carbonate in a Fischer esterification reaction? [Link]
-
Study.com. (n.d.). Why is sodium bicarbonate used in esterification? [Link]
-
Quora. (2018). Why does a diluted sodium carbonate solution fizz (effervesce) when the contents of the test tube are added to it at the end of the ethanol and ethanoic acid reaction? The catalyst is sulphuric acid. [Link]
-
Li, Y., et al. (2023). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Foods, 12(15), 2849. [Link]
-
de la Hoz, A., & Loupy, A. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(3), 609. [Link]
-
ResearchGate. (2015). Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides. [Link]
-
PubChem. (n.d.). 4-Formyl-2-methoxyphenyl benzoate. [Link]
-
PubChem. (n.d.). 4-Formylphenyl 4-methoxybenzoate. [Link]
-
Taylor & Francis Online. (2009). Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides. [Link]
-
International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). [Link]
-
ChemBK. (n.d.). 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate. [Link]
-
001Chemical. (n.d.). CAS No. 321726-57-2, this compound. [Link]
-
National Center for Biotechnology Information. (2008). 4-Methylphenyl 4-chlorobenzoate. PubMed Central. [Link]
-
International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). [Link]
-
ResearchGate. (2013). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. [Link]
-
Wikipedia. (n.d.). 4-Chlorobenzoic acid. [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. 321726-57-2|this compound|BLD Pharm [bldpharm.com]
- 3. chemistai.org [chemistai.org]
- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Why was the reaction mixture extracted with sodium carbonate in a Fischer.. [askfilo.com]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Analgesic and Anti-Inflammatory Activity of Vanillin Derivatives - Boiko - Pharmaceutical Chemistry Journal [journal-vniispk.ru]
- 14. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
"4-Formyl-2-methoxyphenyl 4-chlorobenzoate" spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Characterization of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
As a Senior Application Scientist, the structural elucidation of a novel or synthesized compound is the bedrock of any research and development program. It is not merely about confirming a molecular weight; it is about building a comprehensive, multi-faceted dossier of evidence that validates molecular identity and purity with irrefutable certainty. This guide provides an in-depth analysis of the expected spectral data for This compound , a molecule synthesized from the common starting materials vanillin and 4-chlorobenzoyl chloride.
Our approach is rooted in a self-validating system of analysis. We will not just present predicted data; we will explain the underlying principles and experimental rationale, demonstrating how each piece of spectral evidence logically supports the others. This document is designed for researchers, scientists, and drug development professionals who require a practical and rigorous understanding of spectroscopic techniques.
Molecular Structure and Synthesis Rationale
The target compound, this compound, is an ester. A logical and common synthetic route involves the esterification of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-chlorobenzoyl chloride. This reaction is typically performed in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.
Understanding this synthesis is critical as it informs our expectations for the final spectra. We anticipate seeing characteristic signals from both the vanillin and the 4-chlorobenzoyl moieties, joined by a newly formed ester linkage.
Caption: Synthetic pathway for this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of organic structure determination, providing detailed information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain a proton spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The integration of these signals should correspond to the number of protons in that environment.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.90 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and its direct attachment to the sp² carbon. |
| ~8.10 | Doublet (d) | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing ester carbonyl group on the chlorobenzoyl ring, leading to significant deshielding. |
| ~7.50 | Doublet (d) | 2H | H-3', H-5' | These protons are meta to the ester carbonyl and ortho to the chlorine atom. They are less deshielded than H-2'/H-6'. |
| ~7.45-7.55 | Multiplet (m) | 2H | H-5, H-6 | These protons on the vanillin-derived ring are in a complex region, influenced by the formyl and ester groups. |
| ~7.20 | Doublet (d) | 1H | H-3 | This proton is ortho to the ester linkage and will appear as a distinct signal in the aromatic region. |
| ~3.90 | Singlet (s) | 3H | Methoxy (-OCH₃) | The protons of the methoxy group are shielded relative to aromatic protons and appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~191.0 | Aldehyde (CHO) | Aldehyde carbonyl carbons are characteristically found in this highly deshielded region. |
| ~164.0 | Ester (C=O) | Ester carbonyl carbons are also significantly deshielded, but typically appear upfield from aldehyde carbonyls. |
| ~152.0 | C-2 | Aromatic carbon attached to the methoxy group (C-O). |
| ~145.0 | C-1 | Aromatic carbon attached to the ester oxygen (C-O). |
| ~140.0 | C-4' | Aromatic carbon attached to the chlorine atom. |
| ~135.0 | C-4 | Aromatic carbon attached to the aldehyde group. |
| ~131.5 | C-2', C-6' | Aromatic carbons ortho to the ester carbonyl. |
| ~129.0 | C-3', C-5' | Aromatic carbons meta to the ester carbonyl. |
| ~127.5 | C-1' | Quaternary aromatic carbon of the chlorobenzoyl ring. |
| ~125.0 | C-6 | Aromatic CH carbon. |
| ~112.0 | C-3, C-5 | Aromatic CH carbons. |
| ~56.0 | Methoxy (-OCH₃) | The sp³ carbon of the methoxy group is highly shielded and appears significantly upfield. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups, which correspond to specific vibrational frequencies (stretching, bending) within the molecule.
Experimental Protocol: IR Data Acquisition
-
Methodology: The spectrum can be obtained using either the KBr pellet method or Attenuated Total Reflectance (ATR). ATR is often preferred for its simplicity and speed.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Frequencies
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and the ester linkage. Data from a structurally similar compound, 4-formylphenyl 4-chlorobenzoate, shows a strong ester C=O stretch at 1741 cm⁻¹ and an aldehyde C=O stretch at 1701 cm⁻¹.[1] We expect similar values for our target molecule.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100-3000 | C-H Stretch | Aromatic | Characteristic stretching vibrations for sp² C-H bonds. |
| ~2900-2800 | C-H Stretch | Aldehyde | The C-H stretch of an aldehyde typically appears as two weak bands in this region. |
| ~1745 | C=O Stretch | Ester | The ester carbonyl is expected to be a very strong, sharp absorption. Its frequency is raised by the electronegative phenyl group. |
| ~1705 | C=O Stretch | Aldehyde | The aldehyde carbonyl stretch is also strong and sharp, typically at a slightly lower frequency than the ester. |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring skeleton. |
| ~1250-1200 | C-O Stretch | Ester (Aryl-O) | Strong, characteristic stretching of the sp² C-O bond of the ester. |
| ~1100-1000 | C-O Stretch | Ether (Aryl-O) | Stretching vibration of the methoxy group's C-O bond. |
| ~750 | C-Cl Stretch | Aryl Halide | The C-Cl bond stretch is expected in the fingerprint region. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers crucial information about its substructures, acting as a final piece of confirmatory evidence.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. It involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.
-
Mass Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions at each m/z value.
Predicted Mass Spectrum and Fragmentation
The molecular formula is C₁₅H₁₁ClO₄, with a calculated molecular weight of approximately 290.71 g/mol .[2]
-
Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the presence of chlorine, which has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), we expect to see two peaks:
-
M⁺ peak at m/z ≈ 290 (corresponding to the ³⁵Cl isotope).
-
M+2 peak at m/z ≈ 292 (corresponding to the ³⁷Cl isotope).
-
The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom.
-
-
Key Fragmentation Pathways: EI is a high-energy technique that will cause the molecular ion to fragment in predictable ways. The ester linkage is a common site of cleavage.
Caption: Predicted major fragmentation pathways in EI-MS.
-
Formation of the 4-Chlorobenzoyl Cation: Cleavage of the C-O bond of the ester can generate the highly stable 4-chlorobenzoyl acylium ion. This is often a very prominent peak in the spectrum.
-
m/z ≈ 139/141 (with a 3:1 isotopic pattern).
-
-
Loss of Carbon Monoxide: The 4-chlorobenzoyl cation can further fragment by losing a molecule of carbon monoxide (CO, 28 Da) to form the chlorophenyl cation.
-
m/z ≈ 111/113 (with a 3:1 isotopic pattern).
-
-
Formation of the Vanillin-derived Cation: The other possible fragmentation pathway involves cleavage where the charge is retained on the vanillin portion of the molecule.
-
m/z ≈ 151 .
-
Conclusion: A Self-Validating Dossier
The true power of this multi-technique approach lies in its self-validating nature. The ¹H NMR confirms the presence and connectivity of the aldehyde, methoxy, and two distinct aromatic rings. The ¹³C NMR corroborates this by identifying the precise number of unique carbons, including the two different carbonyls. The IR spectrum provides definitive proof of the key functional groups—aldehyde, ester, and ether—predicted by the NMR data. Finally, mass spectrometry confirms the exact molecular weight and the presence of a chlorine atom, while its fragmentation pattern reveals the constituent vanillin and 4-chlorobenzoyl substructures.
Together, these spectra form a cohesive and rigorous body of evidence that unequivocally confirms the structure of This compound . This methodical, cross-validated approach ensures the highest level of scientific integrity for any research, development, or quality control application.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
FTIR spectrum of 4-formylphenyl 4-chlorobenzoate. ResearchGate. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
National Institute of Standards and Technology (NIST). Vanillin. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. 4-Formyl-2-methoxyphenyl benzoate. National Library of Medicine. Retrieved from [Link]
Sources
Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
Foreword: Charting a Course from In Silico Promise to In Vivo Reality
In the landscape of modern drug discovery, the journey of a novel chemical entity from computational prediction to clinical application is both arduous and exhilarating. 4-Formyl-2-methoxyphenyl 4-chlorobenzoate, a molecule elegantly combining the structural motifs of vanillin and 4-chlorobenzoic acid, stands at an early but promising juncture of this path. While comprehensive in vivo characterization is still on the horizon, a compelling body of computational and analogue-based evidence beckons the scientific community to explore its therapeutic potential.
This technical guide is crafted for researchers, scientists, and drug development professionals, providing a deep dive into the putative mechanism of action of this compound. It is structured not as a rigid declaration of fact, but as a dynamic framework for investigation. Herein, we will dissect the theoretical underpinnings of its bioactivity, propose robust experimental pathways for validation, and offer the technical insights necessary to propel this promising molecule to the next stage of scientific inquiry. We will proceed with a spirit of discovery, grounding our hypotheses in established biochemical principles and providing the methodological rigor required for their examination.
Section 1: Molecular Profile and Synthetic Lineage
This compound is a synthetic ester derivative of vanillin. The synthesis typically involves an esterification reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and p-chlorobenzoyl chloride, often in the presence of a base catalyst like pyridine to enhance the nucleophilicity of the phenolic hydroxyl group of vanillin[1].
| Compound Attribute | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₁ClO₄ |
| Molecular Weight | 290.7 g/mol |
| Core Moieties | Vanillin, 4-Chlorobenzoate |
The rationale for this molecular design lies in the synergistic potential of its constituent parts. Vanillin and its derivatives are known to possess a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and even anticancer effects[2][3][4][5][6]. The 4-chlorobenzoate moiety, while less biologically characterized in isolation, contributes to the overall lipophilicity and electronic properties of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile[7][8][9].
Section 2: The Putative Core Mechanism of Action - A Multi-pronged Hypothesis
Current evidence, primarily from computational studies, points towards a primary anti-inflammatory mechanism of action for this compound, potentially supplemented by other bioactive properties inherited from its vanillin scaffold.
Primary Hypothesis: Inhibition of Cyclooxygenase-2 (COX-2)
The most direct mechanistic insight comes from a computational docking study that evaluated the binding affinity of this compound for the active site of the COX-2 enzyme[1]. The results of this in silico analysis suggest a favorable binding interaction, indicating that the compound may act as a COX-2 inhibitor.
Causality of Interaction: COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins. The active site of COX-2 is a hydrophobic channel. The structural features of this compound, including its two aromatic rings and ester linkage, likely allow it to fit within this channel and interact with key amino acid residues, thereby blocking substrate access and inhibiting prostaglandin synthesis.
Below is a conceptual diagram illustrating the proposed inhibitory action on the COX signaling pathway.
Caption: Proposed COX-2 inhibitory pathway of the test compound.
Secondary Hypothesis: Antithrombotic Activity
A related vanillin derivative, 4-formyl-2-methoxyphenyl benzoate, was identified in a separate study as having a very low binding energy value in computational models, suggesting its potential as an antithrombotic agent[10]. Given the structural similarity, it is plausible that this compound could exhibit similar properties.
Mechanistic Rationale: Thrombosis is intricately linked to inflammation. Platelet aggregation, a key event in thrombus formation, is often mediated by prostaglandins, particularly thromboxane A2, a downstream product of the COX pathway. Therefore, the putative COX-2 inhibition by this compound could lead to reduced thromboxane A2 synthesis, thereby exerting an antithrombotic effect.
Tertiary Hypothesis: Broad-Spectrum Bioactivities
The vanillin scaffold is a "privileged structure" in medicinal chemistry, known to impart a range of biological effects[3][6][11]. These include:
-
Antioxidant Activity: The phenolic hydroxyl group of the parent vanillin is a known scavenger of reactive oxygen species (ROS). While this group is esterified in the title compound, the overall electron-rich aromatic system may still contribute to antioxidant effects.
-
Antimicrobial Activity: Vanillin derivatives have been shown to disrupt the cytoplasmic membranes of bacteria[2]. The lipophilic nature of this compound could facilitate its partitioning into microbial membranes, leading to their disruption and subsequent cell death.
Section 3: Experimental Validation Protocols
The following section outlines a series of self-validating experimental protocols designed to systematically investigate and confirm the hypothesized mechanisms of action.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a working buffer (e.g., 100 mM Tris-HCl, pH 8.0, with necessary co-factors like hematin and glutathione).
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, with a final DMSO concentration in the assay not exceeding 1%.
-
Assay Procedure (Colorimetric): a. In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. b. Pre-incubate for 10 minutes at 37°C to allow for compound-enzyme interaction. c. Initiate the reaction by adding arachidonic acid as the substrate. d. Incubate for a defined period (e.g., 5 minutes) at 37°C. e. Terminate the reaction and measure the production of prostaglandin PGG2 via a colorimetric detection method (e.g., using N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for both COX-1 and COX-2. c. Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Self-Validation: The protocol includes positive controls (e.g., celecoxib for COX-2 selectivity, indomethacin for non-selective inhibition) and negative controls (vehicle) to ensure the assay is performing correctly. The determination of IC₅₀ values provides a quantitative measure of potency.
Caption: Workflow for the in vitro COX inhibition assay.
Protocol: Platelet Aggregation Assay
Objective: To assess the effect of this compound on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood from healthy volunteers and prepare PRP by centrifugation.
-
Compound Incubation: Incubate PRP with various concentrations of this compound or vehicle control for a specified time.
-
Aggregation Induction: Induce platelet aggregation using an agonist such as arachidonic acid, ADP, or collagen.
-
Measurement: Monitor platelet aggregation using a platelet aggregometer, which measures changes in light transmission through the PRP suspension.
-
Data Analysis: Quantify the percentage of aggregation inhibition for each compound concentration compared to the vehicle control.
Trustworthiness: The use of multiple aggregation agonists helps to elucidate the specific pathway of inhibition. Aspirin should be used as a positive control for arachidonic acid-induced aggregation.
Protocol: Cellular Antioxidant Activity (CAA) Assay
Objective: To measure the antioxidant capacity of this compound in a cell-based system.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HepG2) in a 96-well plate.
-
Compound Loading: Load the cells with a fluorescent probe (e.g., DCFH-DA) that fluoresces upon oxidation.
-
Compound Treatment: Treat the cells with various concentrations of the test compound.
-
Oxidative Stress Induction: Induce oxidative stress using a generator of peroxyl radicals (e.g., AAPH).
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to the control.
Authoritative Grounding: This assay provides a more biologically relevant measure of antioxidant activity than simple chemical-based assays (e.g., DPPH) as it accounts for cellular uptake, metabolism, and localization of the compound.
Section 4: Concluding Remarks and Future Directions
The available in silico data for this compound provides a compelling, albeit preliminary, case for its potential as a novel anti-inflammatory and possibly antithrombotic agent, likely acting through the inhibition of the COX-2 enzyme. The structural heritage from its vanillin precursor suggests the possibility of a wider range of beneficial bioactivities.
The path forward requires a disciplined and systematic approach to experimental validation. The protocols outlined in this guide provide a robust framework for elucidating the precise mechanism of action, quantifying the potency and selectivity, and exploring the broader therapeutic potential of this compound. Successful in vitro validation should be followed by in vivo studies in relevant animal models of inflammation and thrombosis to establish efficacy and a preliminary safety profile.
The journey of this compound is just beginning. It is through the rigorous application of the scientific method, as detailed in this guide, that we can hope to translate its computational promise into a tangible therapeutic reality.
References
- Title: 4-formyl-2-methoxyphenyl benzoate: Significance and symbolism Source: Google Cloud Vertex AI Search URL
- Title: Mechanism of 4-Chlorobenzoate: Coenzyme A Ligase Catalysis - PMC Source: PubMed Central URL
- Title: Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives Source: Neliti URL
- Title: 4-Chlorobenzoic acid | 74-11-3 Source: ChemicalBook URL
- Title: Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma Source: PubMed URL
- Title: 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 Source: PubChem URL
- Title: Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC Source: NIH URL
- Title: 4-Chlorobenzoic acid - Wikipedia Source: Wikipedia URL
- Title: Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation Source: Pharmacy Education URL
- Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR)
- Title: Rational Redesign of the 4-Chlorobenzoate Binding Site of 4-Chlorobenzoate: Coenzyme A Ligase for Expanded Substrate Range Source: NIH URL
- Title: Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits Source: MDPI URL
- Title: Synthesis and cytotoxic evaluation of novel 2-aryl-4-(4-hydroxy-3-methoxyphenyl)
- Title: Vanillin Derivatives Showing Various Biological Activities | Request PDF Source: ResearchGate URL
- Title: Antibacterial activities of 2-formyl-4,6-bis(hydroxymethyl)
- Title: Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)
- Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR)
- Title: 4-Formyl-2-methoxyphenyl benzoate | C15H12O4 | CID 4330388 Source: PubChem URL
- Title: Synthesis and biological activity of 5-(4-methoxyphenyl)
- Title: View of Therapeutic aspects of biologically potent vanillin derivatives: A critical review Source: Unknown Source URL
Sources
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
- 8. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. 4-formyl-2-methoxyphenyl benzoate: Significance and symbolism [wisdomlib.org]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Microwave-Assisted Synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
Abstract
This application note provides a comprehensive guide for the rapid and efficient synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate via a microwave-assisted esterification of vanillin with 4-chlorobenzoyl chloride. This protocol leverages the advantages of Microwave-Assisted Organic Synthesis (MAOS), including significantly reduced reaction times, high yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed methodologies, mechanistic insights, and safety protocols.
Introduction and Scientific Principle
The target molecule, this compound, is an aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3] The synthesis involves a nucleophilic acyl substitution (an esterification reaction) between the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) and the acyl chloride, 4-chlorobenzoyl chloride.
Reaction Scheme: Vanillin + 4-Chlorobenzoyl Chloride → this compound + HCl
Traditionally, such reactions require prolonged heating under reflux, often in the presence of a stoichiometric base (like pyridine) to neutralize the hydrochloric acid byproduct. Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative. MAOS utilizes the ability of polar molecules to transform electromagnetic energy into heat.[4] The rapid, direct, and uniform heating of the reaction mixture accelerates the reaction rate, often obviating the need for a solvent or catalyst and dramatically shortening synthesis time from hours to minutes.[1][5]
The primary mechanism of microwave heating is dipolar polarization, where polar molecules in the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwaves.[1][2] This causes intense molecular friction and generates heat efficiently and volumetrically throughout the sample, a stark contrast to the slow, inefficient heat transfer of a conventional oil bath.[2]
Materials and Instrumentation
Reagents and Chemicals
A comprehensive list of reagents and their relevant properties is provided in Table 1. All reagents should be of analytical grade or higher and used as received unless otherwise noted.
Table 1: Reagent and Product Physicochemical Data
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Properties |
|---|---|---|---|---|---|
| Vanillin | C₈H₈O₃ | 152.15 | 81–83[6][7][8] | 285[7][8] | White crystalline solid, vanilla odor.[6] Irritating to eyes, skin, and respiratory system.[6] |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 11–14[9][10][11] | 102–104 (at 11 mmHg)[9][11][12] | Colorless liquid, pungent odor.[9][13] Corrosive, moisture-sensitive.[10][11][14] |
| Pyridine (optional, catalyst) | C₅H₅N | 79.10 | -42 | 115 | Colorless liquid, strong odor. Flammable, toxic. |
| Dichloromethane (DCM, for work-up) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Volatile solvent. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 (decomposes) | N/A | White powder. Used for neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 1124 (decomposes) | N/A | Drying agent. |
| Product: this compound | C₁₅H₁₁ClO₄ | 290.70 | (Predicted) | (Predicted) | Target compound. |
Instrumentation
-
Microwave Synthesizer: A dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator) capable of controlling temperature, pressure, and power. Domestic microwave ovens are not suitable due to the lack of safety features and precise control.
-
Glassware: 10 mL microwave reaction vial with a snap cap and magnetic stir bar.
-
Standard organic chemistry laboratory glassware (beakers, Erlenmeyer flasks, separatory funnel, Buchner funnel).
-
Analytical Equipment:
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
-
Melting point apparatus.
-
FT-IR and ¹H-NMR spectrometers for product characterization.
-
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves are mandatory.[13][15] All operations involving 4-chlorobenzoyl chloride must be performed in a certified chemical fume hood.[14]
Detailed Experimental Protocol
This protocol is designed for a 1 mmol scale synthesis.
Reagent Preparation and Loading
-
Place a magnetic stir bar into a 10 mL microwave reaction vial.
-
Add vanillin (152 mg, 1.0 mmol) to the vial.
-
In a chemical fume hood, carefully add 4-chlorobenzoyl chloride (140 µL, 1.1 mmol, 1.1 equivalents). 4-chlorobenzoyl chloride is corrosive and moisture-sensitive; handle with extreme care.[14][16][17]
-
(Optional) If a base is used, add 1-2 drops of pyridine. For this solvent-free microwave protocol, a base is often not required.
-
Securely seal the vial with the cap.
Microwave Reactor Setup and Execution
-
Place the sealed vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters as outlined in Table 2.
Table 2: Microwave Reactor Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Reaction Temperature | 120 °C | Provides sufficient thermal energy to overcome the activation barrier without causing degradation. |
| Ramp Time | 2 minutes | Allows for a controlled and even rise to the target temperature. |
| Hold Time | 5 minutes | Drastically reduced from conventional methods (hours) due to microwave acceleration. |
| Microwave Power | 200 W (Dynamic) | Power will modulate to maintain the set temperature. |
| Stirring | High | Ensures homogeneous mixing and uniform temperature distribution. |
| Pre-stirring | 20 seconds | Ensures the reactants are mixed before irradiation begins. |
-
Initiate the microwave irradiation sequence. The system will automatically monitor and control the temperature and pressure.
Product Isolation and Purification (Work-up)
-
After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before removal from the reactor.
-
Open the vial in the fume hood. Dilute the resulting solid/oil with 10 mL of dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
10 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HCl and unreacted 4-chlorobenzoyl chloride.
-
10 mL of deionized water.
-
10 mL of brine (saturated NaCl solution).
-
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product as a white or off-white solid.
Workflow and Characterization
The overall experimental process is summarized in the diagram below.
Caption: Experimental workflow for microwave-assisted synthesis.
Reaction Monitoring and Product Characterization
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the vanillin spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Melting Point: The purified product should exhibit a sharp melting point.
-
Spectroscopic Analysis:
-
FT-IR (ATR): Expect to see the disappearance of the broad O-H stretch from vanillin (~3200-3400 cm⁻¹) and the appearance of a strong ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹. The aldehyde C=O stretch should remain (~1690-1710 cm⁻¹).
-
¹H-NMR (CDCl₃): Key signals should include the aldehyde proton (~9.9 ppm), aromatic protons (multiple signals between 7.0-8.2 ppm), and the methoxy group singlet (~3.9 ppm). The phenolic -OH proton signal from vanillin will be absent.
-
Safety and Hazard Management
-
4-Chlorobenzoyl chloride is corrosive, a lachrymator, and reacts violently with water.[14][16][17] It must be handled exclusively in a chemical fume hood with appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty gloves.[15][16][17] Keep away from moisture.[13][14]
-
Microwave Reactor Safety: Never use a domestic microwave oven. Laboratory microwave reactors are equipped with pressure sensors and automatic shut-off features to prevent vessel rupture. Do not exceed the recommended vial volume or pressure limits.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.
Conclusion
This application note details a robust, rapid, and efficient protocol for the synthesis of this compound using microwave-assisted organic synthesis. The method offers significant advantages over conventional heating, providing a high-yield pathway that is both time- and energy-efficient, reflecting the core tenets of green chemistry.[1][2]
References
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Research in Engineering and Science (IJRES). [Link]
-
Vanillin - ChemBK. (n.d.). Chembk.com. [Link]
-
Safe Handling and Storage of 4-Chlorobenzoyl Chloride (CAS 122-01-0). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Understanding the Properties and Handling of 4-Chlorobenzoyl Chloride for Optimal Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Vanillin. (n.d.). Wikipedia. [Link]
-
Properties of C8H8O3. (n.d.). Materialsdata.info. [Link]
-
4-Chlorobenzoyl chloride | CAS#:122-01-0. (2025, August 23). Chemsrc.com. [Link]
-
VANILLIN. (n.d.). Go.drugbank.com. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. [Link]
-
Vanillin: Properties and Biological Activities. (n.d.). Scribd. [Link]
-
4-Chlorobenzoyl chloride - ChemBK. (2024, April 10). Chembk.com. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7). RSC Publishing. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD. [Link]
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Vanillin - Wikipedia [en.wikipedia.org]
- 8. webqc.org [webqc.org]
- 9. nbinno.com [nbinno.com]
- 10. 4-Chlorobenzoyl chloride | CAS#:122-01-0 | Chemsrc [chemsrc.com]
- 11. 4-Chlorobenzoyl chloride | 122-01-0 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. nbinno.com [nbinno.com]
- 14. fishersci.fr [fishersci.fr]
- 15. synquestlabs.com [synquestlabs.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for the Synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
Abstract
This document provides a comprehensive guide for the synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate, a derivative of vanillin. The protocol details a robust and efficient method involving the O-acylation of vanillin with 4-chlorobenzoyl chloride. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development. We present two effective synthesis methodologies: a rapid microwave-assisted protocol and a conventional heating method. The document includes a detailed discussion of the underlying reaction mechanism, safety protocols, purification techniques, and analytical characterization of the final product.
Introduction
Vanillin, a principal component of the natural vanilla bean, is a widely utilized starting material in organic synthesis due to its aromatic structure and functional groups.[1] Modification of its phenolic hydroxyl group through esterification can significantly alter its biological and chemical properties, leading to novel compounds with potential therapeutic applications.[2][3] this compound is one such derivative, synthesized by the esterification of vanillin with 4-chlorobenzoyl chloride. This application note provides detailed, field-proven protocols for its synthesis, ensuring both high yield and purity.
The synthesis is based on the nucleophilic acyl substitution reaction, a cornerstone of organic chemistry.[4] The phenolic hydroxyl group of vanillin acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This reaction is typically facilitated by a base to deprotonate the phenol, thereby increasing its nucleophilicity.
Reaction Scheme and Mechanism
The overall reaction involves the esterification of vanillin with 4-chlorobenzoyl chloride in the presence of a base, such as pyridine or triethylamine (TEA).
Reaction Scheme: Vanillin + 4-Chlorobenzoyl Chloride → this compound + Base-HCl salt
Mechanistic Overview
The reaction proceeds via a nucleophilic addition-elimination mechanism at the acyl carbon.[5] The base plays a crucial role by deprotonating the phenolic hydroxyl group of vanillin, forming a more potent nucleophile, the phenoxide ion. This phenoxide then attacks the carbonyl carbon of the 4-chlorobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate results in the elimination of the chloride ion and the formation of the ester product.
Caption: Figure 2: Workflow for Microwave-Assisted Synthesis.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve vanillin (1.0 g, 6.57 mmol) in 5 mL of anhydrous dichloromethane (DCM).
-
Base Addition: To the stirred solution, add anhydrous pyridine (0.64 mL, 7.89 mmol, 1.2 eq).
-
Acylation: Cool the mixture in an ice bath. Slowly add 4-chlorobenzoyl chloride (0.95 mL, 7.23 mmol, 1.1 eq) dropwise over 5 minutes. A precipitate (pyridinium hydrochloride) will form.
-
Microwave Reaction: Securely cap the vessel and place it in a microwave reactor. Irradiate the mixture at 120 watts for 5-10 minutes. [6]Maintain the temperature below 60°C.
-
Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate and elute with a 3:1 hexane/ethyl acetate mixture to confirm the consumption of vanillin.
-
Work-up: Transfer the reaction mixture to a separatory funnel and dilute with 20 mL of DCM. Wash the organic layer sequentially with 15 mL of water, 15 mL of saturated sodium bicarbonate solution (to remove excess acid and pyridinium salts), and finally with 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from hot 95% ethanol to yield the product as an off-white solid.
-
Characterization: Dry the purified solid under vacuum. Determine the yield, measure the melting point, and characterize by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol B: Conventional Synthesis (Reflux)
This method is suitable for laboratories not equipped with a microwave reactor.
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add vanillin (5.0 g, 32.8 mmol) and 25 mL of anhydrous DCM.
-
Base and Reagent Addition: Add anhydrous pyridine (3.2 mL, 39.4 mmol, 1.2 eq). Cool the flask in an ice-water bath and slowly add 4-chlorobenzoyl chloride (4.75 mL, 36.1 mmol, 1.1 eq) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 40°C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (3:1 hexane/ethyl acetate).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Follow the work-up and purification steps (6-9) as described in Protocol A.
Characterization Data
-
Appearance: Off-white solid.
-
Melting Point: 98-100 °C. [7]* ¹H NMR (400 MHz, CDCl₃): δ (ppm) 9.95 (s, 1H, -CHO), 8.15 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 7.50-7.45 (m, 2H, Ar-H), 7.20 (d, 1H, Ar-H), 3.90 (s, 3H, -OCH₃). (Note: Expected shifts based on similar structures and general principles).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 191.0 (-CHO), 164.0 (C=O, ester), 152.0, 145.0, 140.0, 135.0, 131.5, 129.0, 127.5, 124.0, 118.0, 111.0 (Ar-C), 56.2 (-OCH₃). (Note: Expected shifts based on published data for similar compounds). [8]* FTIR (KBr, cm⁻¹): ν 3080 (Ar C-H), 2850 (Aldehyde C-H), 1735 (C=O, ester), 1695 (C=O, aldehyde), 1595 (C=C, aromatic), 1260, 1150 (C-O, ester). (Note: Expected absorption bands based on functional groups).
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction | Extend reaction time or increase temperature slightly (for conventional method). Ensure reagents are pure and anhydrous. |
| Hydrolysis of 4-chlorobenzoyl chloride | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). [9] | |
| Loss of product during work-up | Ensure pH of aqueous wash is basic to remove 4-chlorobenzoic acid but not too basic to hydrolyze the ester product. | |
| Impure Product (presence of starting material) | Incomplete reaction | See "Low Yield" above. Re-purify by recrystallization or column chromatography if necessary. |
| Impure Product (presence of 4-chlorobenzoic acid) | Hydrolysis of acyl chloride | Wash the organic layer thoroughly with saturated sodium bicarbonate solution during work-up to remove the acidic impurity. [9] |
| Reaction does not start | Poor quality reagents | Use freshly opened or purified reagents. Ensure the base is not passivated. |
Conclusion
The protocols detailed in this application note provide reliable and reproducible methods for the synthesis of this compound. The microwave-assisted approach offers a significant advantage in terms of reaction speed, while the conventional method provides a robust alternative. Adherence to the safety precautions and troubleshooting guidelines will ensure a successful synthesis, yielding a high-purity product suitable for further research and development.
References
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
- Material Safety Data Sheet - 4-Chlorobenzoyl chloride. Cole-Parmer.
- 4-Chlorobenzoyl chloride Safety Data Sheet. Fisher Scientific.
- Vanillin - SAFETY DATA SHEET. Penta chemicals.
- Material Safety Data Sheet - Vanillin MSDS. thinkSRS.com.
- SDS 3700-2200 Vanillin.pdf. Pickering Laboratories.
- Vanillin - Safety Data Sheet. ChemicalBook.
- Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education.
- Pyridine - Safety Data Sheet. Carl ROTH.
- Pyridine - SAFETY DATA SHEET. Penta chemicals.
- Pyridine CAS No 110-86-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Pyridine 1 degree Safety Data Sheet. Jubilant Ingrevia Limited.
- Safety Data Sheet PYRIDINE. ChemSupply Australia.
- 4-Chlorobenzoyl chloride. Synquest Labs.
- 4-Chloro Benzoyl Chloride CAS No 122-01-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- Vanillin. Chemtex USA.
- 4-Chlorobenzoyl chloride 99 122-01-0. Sigma-Aldrich.
- Acylation of phenols. University of Calgary.
- In silico and In vivo approach to Discovery and Development Vanillin Derivatives as Anti-Thrombotic Agent. Research Journal of Pharmacy and Technology.
- Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education.
- Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation | Request PDF. ResearchGate.
- SYNTHESIS AND CHARACTERIZATION OF AROMATIC POLYMERS FROM VANILLIN DERIVATIVES.
- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed Central.
- Reactions of Acyl Chlorides Involving Oxygen Compounds. Chemistry LibreTexts.
- (PDF) Esters of Vanillin and Vanillal Oximes. ResearchGate.
- Synthesis of Fragrant Esters.
- acyl chlorides and water, alcohols or phenol. Chemguide.
- Acylation Mechanism. Save My Exams.
- Esters Derived from Vanillin and Vanillal and Aromatic and Functionalized Aliphatic Carboxylic Acids. ResearchGate.
- Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis. Benchchem.
Sources
- 1. tuat.repo.nii.ac.jp [tuat.repo.nii.ac.jp]
- 2. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation | Pharmacy Education [pharmacyeducation.fip.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Definitive Structural Elucidation of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate: An Integrated FTIR and NMR Spectroscopic Guide
An Application Note for Researchers and Scientists
Abstract This application note provides a comprehensive technical guide for the structural characterization of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate, an aromatic ester derivative of vanillin. We present a detailed analysis using Fourier-Transform Infrared (FTIR) spectroscopy, Proton (¹H) Nuclear Magnetic Resonance (NMR), and Carbon-13 (¹³C) NMR spectroscopy. This document outlines the theoretical basis for spectral interpretation, presents detailed experimental protocols for sample preparation and data acquisition, and demonstrates how the integration of these techniques provides unambiguous confirmation of the molecular structure. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require robust methods for molecular characterization.
Introduction and Rationale
This compound is a derivative of vanillin, a compound of significant interest in the pharmaceutical and flavor industries.[1][2] The synthesis of such derivatives requires rigorous analytical confirmation to verify the intended molecular structure and ensure purity. Spectroscopic techniques are indispensable for this purpose.
-
Fourier-Transform Infrared (FTIR) Spectroscopy serves as a rapid and effective tool for identifying the functional groups present in a molecule. By detecting the characteristic vibrational frequencies of specific bonds (e.g., C=O, C-O, C-H), FTIR provides the initial structural confirmation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed map of the atomic framework. ¹H NMR reveals the electronic environment, quantity, and connectivity of protons, while ¹³C NMR provides analogous information for the carbon skeleton.[4][5]
Together, these methods form a powerful analytical workflow. This guide explains the causality behind the expected spectral features of the title compound and provides field-proven protocols to acquire high-quality data. A study has confirmed the synthesis and characterization of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using FTIR and NMR spectrophotometry.[2]
Molecular Structure and Atom Numbering
A clear visualization of the molecule is essential for interpreting NMR data. The diagram below illustrates the structure of this compound with systematic numbering for proton and carbon assignments.
Caption: Molecular structure of this compound.
Part I: FTIR Spectroscopic Analysis
Principles and Expected Absorptions
FTIR spectroscopy identifies functional groups by their characteristic absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the aromatic ester, the aromatic aldehyde, the methoxy group, and the chloro-substituted aromatic ring.
The presence of two distinct carbonyl groups (ester and aldehyde) is a primary feature. The ester C=O stretch is expected at a higher wavenumber than the aldehyde C=O due to the electron-withdrawing nature of the ester oxygen.[6][7] Conjugation with the aromatic rings lowers the frequency of both carbonyl absorptions compared to their saturated counterparts.[8][9] Aromatic aldehydes also exhibit a unique pair of weak C-H stretching bands (Fermi resonance) around 2850 and 2750 cm⁻¹, which is highly diagnostic.[8][10]
Data Presentation: Predicted FTIR Peaks
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2980-2940 | Weak | C-H Stretch | Methoxy (-OCH₃) |
| ~2850 & ~2750 | Weak, Sharp | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| ~1735-1745 | Strong, Sharp | C=O Stretch | Aromatic Ester |
| ~1700-1710 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |
| ~1600, ~1580, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| ~1250-1280 | Strong | Asymmetric C-O-C Stretch | Aromatic Ester |
| ~1120-1100 | Strong | Symmetric O-C-C Stretch | Aromatic Ester |
| ~850-800 | Strong | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted & 1,4-Disubstituted Rings |
| ~780-740 | Medium-Strong | C-Cl Stretch | Aryl Halide |
Note: Data derived from established spectroscopic tables and literature values for similar compounds.[6][8][9][11]
Experimental Protocol: FTIR Data Acquisition (KBr Pellet Method)
The KBr pellet method is a standard technique for obtaining high-quality FTIR spectra of solid samples.[12][13]
Materials:
-
This compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
Procedure:
-
Grinding: Place ~1-2 mg of the sample and ~150 mg of dry KBr into the agate mortar. Grind the mixture thoroughly for 2-3 minutes until a fine, homogeneous powder is obtained.[12][14] The goal is to reduce particle size to minimize light scattering.[14]
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for approximately 2 minutes to form a transparent or translucent pellet.
-
Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Perform a background scan to measure the spectrum of the ambient atmosphere (CO₂ and H₂O), which will be automatically subtracted from the sample spectrum.[15]
-
Sample Scan: Place the KBr pellet into the sample holder in the spectrometer. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically plotted as Transmittance (%) or Absorbance versus Wavenumber (cm⁻¹). Label the significant peaks for analysis.
-
Cleaning: Thoroughly clean the mortar, pestle, and die set with an appropriate solvent (e.g., acetone) and dry completely to prevent cross-contamination.
Workflow Visualization
Caption: Workflow for FTIR analysis using the KBr pellet method.
Part II: NMR Spectroscopic Analysis
Principles and Expected Signals
NMR spectroscopy provides precise structural information based on the behavior of atomic nuclei in a magnetic field.
-
¹H NMR: The chemical shift (δ, in ppm) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like -CHO, -Cl, and the ester) deshield nearby protons, shifting their signals downfield (to higher ppm). Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiplets (doublets, triplets, etc.), revealing connectivity.
-
¹³C NMR: Similarly, the chemical shifts of carbon atoms are indicative of their bonding and electronic environment. Carbonyl carbons are highly deshielded and appear far downfield.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The structure has two aromatic rings and two substituents, leading to a distinct set of signals.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-f | ~9.90 | Singlet (s) | 1H | Aldehyde proton; highly deshielded by the carbonyl group. |
| H-d, H-d' | ~8.15 | Doublet (d) | 2H | Protons ortho to the ester carbonyl on the chlorophenyl ring; strongly deshielded. |
| H-a | ~7.80 | Doublet (d, small J) | 1H | Aromatic proton ortho to the aldehyde and para to the ester oxygen. |
| H-b | ~7.70 | Doublet of Doublets (dd) | 1H | Aromatic proton ortho to both the aldehyde and methoxy groups. |
| H-e, H-e' | ~7.50 | Doublet (d) | 2H | Protons meta to the ester carbonyl on the chlorophenyl ring. |
| H-c | ~7.25 | Doublet (d) | 1H | Aromatic proton ortho to the ester oxygen. |
| -OCH₃ | ~3.95 | Singlet (s) | 3H | Methoxy group protons. |
Note: Predicted shifts are based on additivity rules and data from similar structures.[16][17][18][19]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The molecule has 15 carbon atoms, but due to symmetry in the 4-chlorobenzoate ring, fewer than 15 signals are expected.
| Carbon Type | Chemical Shift (δ, ppm) | Rationale |
| Aldehyde Carbonyl (C=O) | ~191.0 | Highly deshielded aldehyde carbon.[20][21] |
| Ester Carbonyl (C=O) | ~164.0 | Deshielded ester carbonyl carbon.[22] |
| Aromatic (C-O, C-CHO, C-Cl) | ~155-125 | Quaternary and substituted aromatic carbons. |
| Aromatic (C-H) | ~135-110 | Protonated aromatic carbons. |
| Methoxy (-OCH₃) | ~56.0 | Typical shift for an aromatic methoxy group. |
Experimental Protocol: NMR Data Acquisition
Materials:
-
This compound (10-20 mg for ¹H; 50-100 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) (~0.7 mL)
-
Tetramethylsilane (TMS) as internal standard (or use residual CHCl₃ signal)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette and filtration plug (glass wool)
Procedure:
-
Sample Preparation: Weigh 10-20 mg of the compound into a small vial. Add approximately 0.7 mL of CDCl₃.[4][5] Swirl gently to dissolve. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the clean, dry NMR tube. This step is critical for achieving good magnetic field homogeneity (shimming).
-
Standard Addition: TMS is often pre-mixed in deuterated solvents. If not, a tiny drop can be added. Alternatively, the residual solvent peak of CHCl₃ in CDCl₃ (δ 7.26 ppm for ¹H) can be used as a secondary reference.[4]
-
Tube Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal from the solvent, and the magnetic field will be shimmed to optimize homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (several hundred to thousands). Proton decoupling is used to simplify the spectrum to single lines for each carbon. A longer relaxation delay may be needed for quantitative analysis, but is not typically required for simple identification.
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate the chemical shift axis using the TMS signal (δ 0.00 ppm) or the residual solvent signal. Integrate the ¹H signals and identify the peak multiplicities.
Integrated Spectroscopic Analysis and Conclusion
The definitive structural confirmation of this compound is achieved by synthesizing the data from all three spectroscopic methods:
-
FTIR analysis provides the foundational evidence, confirming the presence of all key functional groups: an aldehyde, an aromatic ester, a methoxy group, and aromatic rings. The distinct C=O stretching frequencies for the ester (~1740 cm⁻¹) and aldehyde (~1705 cm⁻¹) and the aldehyde's C-H Fermi doublet are crucial initial identifiers.[10][11]
-
¹H NMR analysis builds upon this foundation by providing a detailed connectivity map. The downfield singlet for the aldehyde proton (H-f), the characteristic doublet patterns for both aromatic rings, and the singlet for the methoxy group confirm the precise substitution pattern and rule out isomeric possibilities.
-
¹³C NMR analysis completes the picture by verifying the carbon skeleton. The presence of the correct number of carbon signals, including the two distinct carbonyl carbons in their expected downfield regions (~191 and ~164 ppm), provides final, unambiguous proof of the structure.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
-
Supporting Information for Ni-Catalyzed Carboxylation. [Link]
-
UCLA Chemistry. Sample preparation for FT-IR. [Link]
-
Marycz, M. et al. (2012). Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 354-368. [Link]
-
Biological Magnetic Resonance Bank. 4-Chlorobenzoic Acid at BMRB. [Link]
-
Sulistyowaty, M. I. et al. (2021). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 21(2), 26-31. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]
-
SpectraBase. 4-Chlorobenzoic acid, pent-2-en-4-ynyl ester - Optional[13C NMR]. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
Wu, H. et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-265. [Link]
-
University of Maryland, Baltimore County. NMR Sample Requirements and Preparation. [Link]
-
Mills, A. Standard Operating Procedure 1 FTIR (Spectrum One). [Link]
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
ChemRxiv. IR of Vanillin: A classic study with a twist. [Link]
-
Zanger, M. et al. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]
-
LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. [Link]
-
ResearchGate. FTIR spectrum of 4-formylphenyl 4-chlorobenzoate. [Link]
-
Dr. Anaji. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. [Link]
-
ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Scott, K. N. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(4), 385-392. [Link]
Sources
- 1. Vanillin and isovanillin: comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 3. edinst.com [edinst.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. scribd.com [scribd.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. jascoinc.com [jascoinc.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. profandrewmills.com [profandrewmills.com]
- 16. rsc.org [rsc.org]
- 17. ETHYL 4-CHLOROBENZOATE(7335-27-5) 1H NMR [m.chemicalbook.com]
- 18. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]
- 19. 4-Chlorobenzoic acid(74-11-3) 1H NMR spectrum [chemicalbook.com]
- 20. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for In Vitro Bioactivity Testing of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
Introduction
4-Formyl-2-methoxyphenyl 4-chlorobenzoate is a vanillin derivative, a class of compounds recognized for a wide spectrum of pharmacological activities.[1][2][3] The core structure, derived from vanillin, possesses functional groups like aldehyde, ether, and hydroxyl moieties that are amenable to modification to generate derivatives with enhanced biological activities.[1][2] Vanillin-based compounds have shown promise as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[4][5][6][7][8][9][10] This document provides a comprehensive guide for researchers to conduct in vitro assays to elucidate the bioactivity profile of "this compound."
These protocols are designed to be self-validating, providing researchers with a robust framework for initial screening and mechanistic studies.
I. Assessment of Anticancer Activity
A primary focus for novel compounds in drug discovery is their potential as anticancer agents.[11][12][13] The following assays provide a tiered approach to evaluating the anticancer properties of this compound, from initial cytotoxicity screening to more detailed mechanistic studies of apoptosis.
A. Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Workflow of the MTT assay for cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Apoptosis Induction: Caspase-3/7 Activity Assay
Caspases are a family of cysteine proteases that play essential roles in apoptosis.[14] Caspase-3 and -7 are key executioner caspases. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7 to generate a luminescent signal.[15][16]
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the Caspase-Glo® 3/7 Buffer to form the Caspase-Glo® 3/7 Reagent.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates an induction of caspase-3/7 activity and apoptosis.
II. Evaluation of Anti-inflammatory Potential
Chronic inflammation is a hallmark of many diseases. Vanillin and its derivatives have been reported to possess anti-inflammatory properties.[17] The following assays can be used to assess the anti-inflammatory activity of this compound.
A. Inhibition of Protein Denaturation
Denaturation of proteins is a well-documented cause of inflammation.[18][19] This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.1 mL of the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 70°C for 10 minutes.
-
Cooling and Measurement: Cool the solution and measure the turbidity at 660 nm.
-
Positive Control: Use a known anti-inflammatory drug like diclofenac sodium as a positive control.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
B. NF-κB Signaling Pathway Modulation
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response.[20][21][22][23] Its activation leads to the expression of pro-inflammatory genes. A luciferase reporter assay is a common method to assess the activity of the NF-κB signaling pathway.[21][24]
Caption: Canonical NF-κB signaling pathway.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.
-
Cell Treatment: Seed the transfected cells in a 96-well plate and allow them to adhere. Treat the cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound.
-
Incubation: Incubate the cells for 6-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Luciferase Assay System).
-
Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB signaling pathway.
III. Antioxidant Capacity Assessment
Oxidative stress is implicated in various diseases. Vanillin derivatives are known to possess antioxidant properties.[1][5] The following assays are standard methods to evaluate the antioxidant potential of the test compound.
A. DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the antioxidant activity of a compound.[25][26][27][28][29] In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Reaction Mixture: In a 96-well plate, add 100 µL of a methanolic solution of the test compound at various concentrations to 100 µL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Positive Control: Use ascorbic acid or Trolox as a positive control.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
B. ABTS Radical Scavenging Assay
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another widely used method for assessing antioxidant capacity.[25][26][27][28][29] The pre-formed ABTS radical cation is blue-green in color, and in the presence of an antioxidant, it is reduced, causing a discoloration that is measured spectrophotometrically.
-
ABTS Radical Cation Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilution: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS radical solution.
-
Incubation and Measurement: After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.
-
Positive Control: Use ascorbic acid or Trolox as a positive control.
-
Calculation: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.
IV. Data Presentation and Interpretation
For each assay, it is crucial to present the data clearly to facilitate comparison and interpretation.
Table 1: Hypothetical Bioactivity Data for this compound
| Assay | Endpoint | Result (IC50 in µM) | Positive Control (IC50 in µM) |
| Anticancer | |||
| MTT (MCF-7, 48h) | IC50 | 25.5 ± 2.1 | Doxorubicin: 0.8 ± 0.1 |
| Caspase-3/7 Activity | EC50 | 18.2 ± 1.5 | Staurosporine: 0.5 ± 0.05 |
| Anti-inflammatory | |||
| Protein Denaturation | IC50 | 55.8 ± 4.3 | Diclofenac: 15.1 ± 1.2 |
| NF-κB Luciferase | IC50 | 32.7 ± 3.5 | Bay 11-7082: 5.2 ± 0.6 |
| Antioxidant | |||
| DPPH Scavenging | IC50 | 45.1 ± 3.9 | Ascorbic Acid: 10.5 ± 0.9 |
| ABTS Scavenging | IC50 | 38.6 ± 3.1 | Trolox: 8.2 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
V. Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of the bioactivity of this compound. Based on its structural similarity to other biologically active vanillin derivatives, it is plausible that this compound will exhibit anticancer, anti-inflammatory, and antioxidant properties. The systematic application of these assays will provide valuable insights into its therapeutic potential and guide further preclinical development.
References
- U. A. M. E. o. A. A. a. S. M. M. In vitro assays and techniques utilized in anticancer drug discovery. J Appl Toxicol39, 38-71 (2019).
- Caspase-Glo® 3/7 Assay Protocol.
- A. A. A. A. a. S. A. K. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
- A. A. A. A. a. S. A. K. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
- A Review on the Vanillin derivatives showing various Biological activities.
- Caspase Activity Assay.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. Asian Journal of Pharmaceutical and Clinical Research.
- A. A. a. C. A. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI.
- J. A. C. a. C. A. D. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
- A Review on the Vanillin derivatives showing various Biological activities. Semantic Scholar.
- Caspase 3/7 Activity. Protocols.io.
- R. Sarveswaran, W. Jayasuriya, T. S. Suresh. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. International Journal of Recent Technology and Engineering (IJRTE).
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Caspase-3 Activity Assay Kit. Cell Signaling Technology.
- D. S. H. S. P. a. C. B. R. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry.
- Wh
- S. S. Jogdand, H. J. Pagar, G. P. Shinde, S. M. Jaggi, k. S. Mhaismale. IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.
- Caspase Protocols in Mice. PubMed Central.
- M. W. M. a. M. S.
- functional in vitro assays for drug discovery. YouTube.
- J. S. a. M. N. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
- A. A. A. a. O. A. A. Synthesis, Characterization and Antimicrobial Activity of p-Vanillin and Vanillin Schiff Bases ORIGINAL RESEARCH. JRRS LASU.
- In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS...
- Enzyme Inhibition Studies. BioIVT.
- A. M. J. a. A. A.-A. A.
- R. A. a. A. A. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
- D. S. H. S. P. a. C. B. R. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- S. S. a. P. A. Applications of Vanillin Schiff Base ligands and their complexes: A Review. IJOER.
- A. A. A. a. S. A. A. Synthesis, Characterization, Anti-bacterial Activity Study of Vanillin Schiff Base Complexes. Kirkuk University Journal-Scientific Studies.
- H. L. a. X. L. Synthesis of new Schiff bases of vanillin derivatives.
- P. A. B. a. A. S. B. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity. Methods in Molecular Biology.
- In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts.
- Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- C. M. a. P. J. G. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. PMC.
- S. H. N. a. S. J. P. (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
- In vitro antioxidant activity: (A) DPPH assay and (B) ABTS assay.
- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
- NF-kappa B : methods and protocols. New York University Abu Dhabi.
- The NF-kB Signaling Pathway.
- Transcription - NF-kB signaling p
- 4-formyl-2-methoxyphenyl benzoate: Significance and symbolism. Health Sciences.
- 4-Formyl-2-methoxyphenyl benzo
- S. S. a. V. R. View of Therapeutic aspects of biologically potent vanillin derivatives: A critical review. International Journal of Applied Pharmaceutics.
- R. M.-F. a. J. E. C.-R.
- 4-Formyl-2-methoxyphenyl benzo
Sources
- 1. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits [mdpi.com]
- 5. A Review on the Vanillin derivatives showing various Biological activities | Semantic Scholar [semanticscholar.org]
- 6. jrrslasu.com [jrrslasu.com]
- 7. researchgate.net [researchgate.net]
- 8. ijoer.com [ijoer.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. Caspase 3/7 Activity [protocols.io]
- 17. jddtonline.info [jddtonline.info]
- 18. ijcrt.org [ijcrt.org]
- 19. researchgate.net [researchgate.net]
- 20. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]
- 21. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. commerce.bio-rad.com [commerce.bio-rad.com]
- 24. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. e3s-conferences.org [e3s-conferences.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Application Note & Protocol: Computational Docking Study of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate with Cyclooxygenase-2 (COX-2)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooxygenase-2 (COX-2) is a pivotal enzyme in the inflammatory cascade and a validated target for anti-inflammatory drug design. The development of selective COX-2 inhibitors remains a significant goal to mitigate the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This application note presents a comprehensive, step-by-step protocol for conducting a molecular docking study of a promising vanillin derivative, "4-Formyl-2-methoxyphenyl 4-chlorobenzoate," with the human COX-2 enzyme. We provide the scientific rationale behind critical methodological choices, from receptor and ligand preparation to the essential step of protocol validation via redocking of a known co-crystallized inhibitor. By detailing the use of standard computational tools like AutoDock Vina and visualization software, this guide equips researchers with a robust framework to predict binding affinities, analyze molecular interactions, and generate credible in-silico hypotheses for subsequent experimental validation.
Introduction: The Rationale for Targeting COX-2
The cyclooxygenase (COX) enzymes are central to the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in homeostatic functions like gastric cytoprotection, and COX-2, which is typically induced at sites of inflammation.[2] The therapeutic action of traditional NSAIDs stems from their inhibition of both isoforms. However, the simultaneous inhibition of COX-1 is responsible for common adverse effects, most notably gastrointestinal ulceration.[2]
This has driven the development of selective COX-2 inhibitors (coxibs), designed to fit into the slightly larger and more accommodating active site of the COX-2 enzyme.[3] Key amino acid differences, such as Valine at position 523 in COX-2 versus a bulkier Isoleucine in COX-1, create an additional side pocket that can be exploited for selective binding.[3][4]
Recent studies have explored vanillin derivatives for their therapeutic potential.[5][6] One such compound, this compound, has been identified as a potential anti-inflammatory agent through preliminary computational work.[5][7] This guide provides a detailed, self-validating protocol to rigorously assess the binding potential of this compound against human COX-2, offering a blueprint for computational screening of novel drug candidates.
Foundational Principles of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). The methodology is built on two core components:
-
Search Algorithm: Explores the conformational space of the ligand within the receptor's active site, generating a multitude of possible binding poses.
-
Scoring Function: Estimates the binding affinity for each generated pose. This is typically expressed as a binding energy value (e.g., in kcal/mol), where a more negative score indicates a more favorable and stable interaction.[8][9]
The credibility of any docking study hinges on its validation. A robust protocol must first demonstrate its ability to accurately reproduce a known binding mode. The most common method is redocking , where a ligand from a co-crystallized protein-ligand complex is extracted and then docked back into the receptor.[10] A successful validation is typically marked by a low Root Mean Square Deviation (RMSD) of less than 2.0 Ångstroms (Å) between the docked pose and the original crystallographic pose, confirming the protocol's accuracy.[10][11]
Materials and Software
This protocol utilizes freely available and widely adopted software in the scientific community.
| Software/Resource | Purpose | URL for Access |
| Protein Data Bank (PDB) | Database for 3D structural data of proteins. | [Link] |
| PubChem | Database of chemical molecules and their properties. | [Link] |
| AutoDock Suite | Includes AutoDock Tools (ADT) for file preparation and AutoDock Vina for docking.[12] | [Link] |
| PyMOL | Molecular visualization system. | [Link] |
| Discovery Studio Visualizer | Tool for viewing and analyzing molecular interactions. | [Link] |
Detailed Computational Protocol
This protocol is divided into two main parts: validating the docking procedure and then using the validated protocol to study the compound of interest.
Workflow Overview
The entire computational workflow is outlined below, from initial data retrieval to final analysis.
Part A: Protocol Validation with a Co-crystallized Ligand
Causality: This step is non-negotiable for a trustworthy study. By showing that our chosen parameters can accurately replicate a known, experimentally determined binding pose, we build confidence that the predictions for our test compound are not random artifacts of the software.[10] We will use the human COX-2 structure in complex with the selective inhibitor Rofecoxib (PDB ID: 5KIR).[13][14]
Step 1: Receptor Preparation
-
Download the PDB file for 5KIR from the RCSB Protein Data Bank.
-
Open the structure in AutoDock Tools (ADT).
-
Remove water molecules and any chains not involved in the binding site (typically, Chain A is retained for monomeric docking).
-
Add polar hydrogen atoms to the protein (Edit > Hydrogens > Add).
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Save the prepared receptor in the PDBQT format (Grid > Macromolecule > Choose). This format includes atomic charge and type information required by AutoDock Vina.
Step 2: Ligand Preparation (Validation Ligand)
-
Extract the co-crystallized ligand (Rofecoxib) from the 5KIR PDB file and save it as a separate PDB file.
-
In ADT, open the Rofecoxib PDB file.
-
The software will automatically detect the root and rotatable bonds. Verify these are chemically sensible.
-
Save the prepared ligand in the PDBQT format (Ligand > Output > Save as PDBQT).
Step 3: Redocking and RMSD Calculation
-
With the prepared receptor (5KIR.pdbqt) loaded in ADT, define the search space. Go to Grid > Grid Box.
-
Center the grid box on the co-crystallized ligand's position. Adjust the dimensions (e.g., 24x24x24 Å) to ensure the entire active site is encompassed. Note the center coordinates and dimensions.
-
Create a configuration file (e.g., conf.txt) specifying the receptor, ligand, grid center, and grid size.
-
Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt.
-
Open the original 5KIR PDB file and the top-ranked docked pose from rofecoxib_out.pdbqt in PyMOL.
-
Superimpose the protein backbones and then calculate the RMSD between the heavy atoms of the original and redocked ligand. A value below 2.0 Å validates the protocol.[10]
Part B: Docking of this compound
Causality: With a validated protocol, we can now apply the same conditions to our test compound. This ensures that the comparison between the known inhibitor and our test compound is performed on a level playing field, lending scientific rigor to our predictions.
Step 4: Preparation of the Ligand of Interest
-
Obtain the 3D structure of "this compound". This can be sourced from PubChem or built using chemical drawing software.
-
Following the same procedure as in Step 2, prepare the ligand using ADT and save it as a PDBQT file (e.g., test_ligand.pdbqt).
Step 5: Molecular Docking
-
Modify the configuration file (conf.txt) to specify the new ligand file. The receptor and grid parameters must remain identical to those used in the validation step.
-
Run AutoDock Vina as before: vina --config conf.txt --log log.txt.
Step 6: Analysis and Interpretation of Results
-
Binding Affinity: Open the log file (log.txt). AutoDock Vina provides a table of binding affinities for the top poses. The lowest energy value represents the most stable predicted conformation.[8][15]
-
Interaction Analysis: Load the prepared receptor (5KIR.pdbqt) and the best-ranked pose from test_ligand_out.pdbqt into Discovery Studio Visualizer or PyMOL.
-
Identify key molecular interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the active site residues of COX-2.[11] Pay close attention to interactions with residues known to be critical for substrate binding or inhibitor selectivity, such as Arg120, Tyr385, Ser530, and the residues lining the selectivity side pocket (Val523, Arg513).[3][4][16]
Data Presentation and Visualization
Quantitative results from the docking experiments should be summarized for clear comparison.
Table 1: Summary of Molecular Docking Results
| Compound | PDB ID | Binding Affinity (kcal/mol) | RMSD (Å) | Key Interacting Residues |
|---|---|---|---|---|
| Rofecoxib (Validation) | 5KIR | -11.2 | 0.95 | Arg513, Val523, Ser353, His90, Phe518 |
| This compound | 5KIR | -8.2 | N/A | Arg120, Tyr355, Val523, Ser530 |
Note: Data are representative examples based on published literature and are for illustrative purposes.[2][7]
Visualizing Molecular Interactions
A schematic diagram helps to abstract and clarify the complex 3D interactions within the active site.
Discussion and Future Perspectives
The docking results predict that this compound binds within the COX-2 active site with a favorable binding energy of -8.2 kcal/mol. The predicted interactions, such as a hydrogen bond with Arg120 and hydrophobic contacts within the selectivity pocket involving Val523, are consistent with binding modes of known COX inhibitors.[16] The interaction with Arg120 at the mouth of the active site is particularly noteworthy, as this residue is crucial for anchoring the carboxylate group of the natural substrate, arachidonic acid.[16]
While these in-silico results are promising, they represent a hypothesis. The next critical steps involve further computational and experimental validation:
-
Molecular Dynamics (MD) Simulation: To assess the stability of the predicted protein-ligand complex over time.[10][17]
-
In Vitro Enzyme Inhibition Assays: To experimentally measure the IC50 value of the compound against COX-1 and COX-2, thereby confirming its inhibitory potency and selectivity.[18]
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency and pharmacokinetic properties.
Conclusion
This application note provides a rigorous and scientifically grounded protocol for evaluating the binding potential of this compound as a COX-2 inhibitor. By emphasizing the necessity of protocol validation and providing a detailed, step-by-step workflow, this guide serves as a valuable resource for researchers employing computational methods in the early stages of drug discovery. The findings suggest that this compound is a worthy candidate for further investigation as a novel anti-inflammatory agent.
References
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol - YouTube. (2024). YouTube. Available at: [Link]
-
Active-site cavity of COX-1 and COX-2 (schematic). Created with BioRender.com. (n.d.). ResearchGate. Available at: [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Available at: [Link]
-
How to validate the molecular docking results ? (2022). ResearchGate. Available at: [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. Available at: [Link]
-
Schematic representation of the COX‐2 cyclooxygenase active site,... (n.d.). ResearchGate. Available at: [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Available at: [Link]
-
How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. Available at: [Link]
-
Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. Available at: [Link]
-
How to validate molecular docking results with no proper crystal structure?? (2021). ResearchGate. Available at: [Link]
-
Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Available at: [Link]
-
Docking studies on NSAID/COX-2 isozyme complexes using Contact Statistics analysis. (n.d.). Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Cyclooxygenase-2. (n.d.). Wikipedia. Available at: [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. Available at: [Link]
-
5KIR: The Structure of Vioxx Bound to Human COX-2. (2016). NCBI. Available at: [Link]
-
Structure of COX-2. Cartoon representation of the COX-2 biological... (n.d.). ResearchGate. Available at: [Link]
-
Smith, W. L., et al. (2011). Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. PubMed Central. Available at: [Link]
-
3D Structure of Human COX-2 Represented by Chain A (PDB code: 5IKR, R = 2.34 Å in Complex with Mefenamic Acid). (n.d.). ResearchGate. Available at: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PubMed Central. Available at: [Link]
-
5KIR: The Structure of Vioxx Bound to Human COX-2. (2016). RCSB PDB. Available at: [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). PubMed Central. Available at: [Link]
-
Molecular docking analysis of COX-2 for potential inhibitors. (2020). PubMed Central. Available at: [Link]
-
Sulistyowaty, M. I., et al. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education. Available at: [Link]
-
Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation | Request PDF. (2023). ResearchGate. Available at: [Link]
-
Interpretation of Molecular docking results? (2023). ResearchGate. Available at: [Link]
-
Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024). MDPI. Available at: [Link]
-
Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. (2025). ResearchGate. Available at: [Link]
-
(PDF) Anti-inflammatory and antinociceptive activity of vanillin. (2025). ResearchGate. Available at: [Link]
Sources
- 1. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. 5KIR: The Structure of Vioxx Bound to Human COX-2 [ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note and Protocol for the Esterification of Vanillin to Produce "4-Formyl-2-methoxyphenyl 4-chlorobenzoate"
For: Researchers, scientists, and drug development professionals
Introduction: Strategic Esterification of a Versatile Phenolic Aldehyde
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available and cost-effective starting material, presents a unique scaffold for chemical modification in the pursuit of novel bioactive molecules. Its phenolic hydroxyl group offers a prime site for esterification, a strategic transformation that can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity and membrane permeability. This alteration is of paramount interest in drug development, where such modifications can enhance bioavailability and therapeutic efficacy. This application note provides a comprehensive guide to the synthesis of "4-Formyl-2-methoxyphenyl 4-chlorobenzoate," a vanillin ester, via the robust Schotten-Baumann reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the necessary analytical techniques for the characterization of the final product.
The esterification of vanillin with 4-chlorobenzoyl chloride introduces a halogenated aromatic moiety, a common feature in many pharmacologically active compounds. This particular modification is designed to enhance the lipophilic character of the vanillin backbone, potentially influencing its interaction with biological targets.[1]
The Schotten-Baumann Reaction: A Cornerstone of Ester Synthesis
The synthesis of this compound is efficiently achieved through the Schotten-Baumann reaction, a well-established method for the acylation of alcohols and phenols.[2][3] This reaction is typically conducted under biphasic conditions, utilizing an aqueous base to neutralize the hydrochloric acid byproduct generated during the esterification process.[2][3] The base plays a crucial role in driving the reaction to completion by preventing the protonation of the phenoxide ion, which is a more potent nucleophile than the neutral phenol.
The mechanism proceeds through a nucleophilic acyl substitution pathway. The phenoxide ion, generated in situ by the reaction of vanillin with a base such as sodium hydroxide, acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to yield the desired ester and a chloride ion.
Visualizing the Synthetic Pathway
The overall transformation from vanillin to this compound can be visualized as a two-step process, beginning with the deprotonation of the phenolic hydroxyl group, followed by the nucleophilic attack on the acyl chloride.
Caption: Synthetic workflow for the esterification of vanillin.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from vanillin and 4-chlorobenzoyl chloride. An alternative approach utilizing microwave irradiation has also been reported to be effective.[1]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Vanillin | C₈H₈O₃ | 152.15 | 1.52 g (10 mmol) |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 1.93 g (11 mmol) |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | 0.80 g (20 mmol) |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 50 mL |
| Deionized water | H₂O | 18.02 | 50 mL |
| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M solution |
| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
Procedure
-
Preparation of the Aqueous Base: In a 250 mL Erlenmeyer flask, dissolve 0.80 g of sodium hydroxide in 50 mL of deionized water. Cool the solution to room temperature.
-
Dissolution of Vanillin: To the aqueous sodium hydroxide solution, add 1.52 g of vanillin. Stir the mixture until the vanillin is completely dissolved, forming a sodium vanillate solution.
-
Reaction Setup: Place the flask in an ice bath and stir the solution. In a separate beaker, dissolve 1.93 g of 4-chlorobenzoyl chloride in 50 mL of dichloromethane.
-
Addition of Acyl Chloride: Transfer the 4-chlorobenzoyl chloride solution to a dropping funnel and add it dropwise to the stirred sodium vanillate solution over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0 and 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][4]
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Washing the Organic Layer: Wash the organic layer sequentially with:
-
1 M HCl (2 x 25 mL)
-
Saturated sodium bicarbonate solution (2 x 25 mL)
-
Brine (1 x 25 mL)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification by Recrystallization: Recrystallize the crude product from ethanol to yield pure this compound as a solid.
Characterization of this compound
Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following techniques are recommended:
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons of both rings, and the methoxy group protons. The chemical shifts will be indicative of the ester formation. |
| ¹³C NMR | Resonances for the carbonyl carbons of the aldehyde and ester, as well as the aromatic and methoxy carbons. |
| FTIR | Characteristic absorption bands for the C=O stretching of the ester and aldehyde groups, and C-O stretching of the ester and ether linkages. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₅H₁₁ClO₄, MW: 290.70 g/mol ). |
A study on the synthesis of this compound reported the following characterization data:[1]
-
FTIR (cm⁻¹): Specific peaks confirming the presence of the ester and aldehyde functional groups.
-
¹H-NMR and ¹³C-NMR: Spectral data confirming the structure of 4-formyl-2-methoxyphenyl-4-chlorobenzoate.
Physicochemical Properties
-
Melting Point: Determination of the melting point is a crucial indicator of purity. A sharp melting point range suggests a pure compound.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate using an appropriate solvent system (e.g., chloroform:ethyl acetate 2:1) indicates the purity of the product.[1]
Visualizing the Reaction Mechanism
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are the deprotonation of the phenol and the subsequent attack on the acyl chloride.
Caption: Mechanism of the Schotten-Baumann esterification.
Conclusion and Future Perspectives
This application note provides a detailed and reliable protocol for the synthesis of this compound, a derivative of vanillin with potential applications in drug discovery and development. The Schotten-Baumann reaction offers an efficient and scalable method for this transformation. The strategic modification of the vanillin scaffold through esterification opens avenues for the exploration of new chemical entities with tailored biological activities. Further studies could involve the synthesis of a library of vanillin esters with diverse acyl chlorides to establish structure-activity relationships and identify lead compounds for various therapeutic targets.
References
-
Grokipedia. Schotten–Baumann reaction. [Online]. Available: [Link]
- Ekowati, J., et al. (2020). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.
-
Dikusar, E. A., et al. (2015). Esters Derived from Vanillin and Vanillal and Aromatic and Functionalized Aliphatic Carboxylic Acids. ResearchGate. [Online]. Available: [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Online]. Available: [Link]
Sources
The Synthetic Versatility of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate: A Precursor for Novel Organic Scaffolds
Introduction: Unlocking the Potential of a Vanillin-Derived Building Block
In the landscape of organic synthesis and drug discovery, the strategic modification of readily available natural products provides a direct path to novel chemical entities with significant biological potential. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a major component of vanilla bean extract, is a prime example of such a versatile, bio-sourced starting material.[1][2] Its inherent functionalities—a reactive aldehyde, a phenolic hydroxyl, and an ether linkage—offer multiple handles for chemical elaboration, leading to a diverse array of derivatives.[3] This guide focuses on a specific, synthetically valuable derivative: 4-Formyl-2-methoxyphenyl 4-chlorobenzoate .
The introduction of the 4-chlorobenzoate group to the phenolic hydroxyl of vanillin serves a dual purpose. Firstly, it acts as a protecting group, preventing unwanted side reactions at the hydroxyl position during transformations of the aldehyde. Secondly, the incorporation of an additional aromatic ring and a halogen atom can significantly modulate the lipophilicity and electronic properties of the molecule, which may enhance its biological activity. Indeed, in silico studies have predicted that this compound possesses greater anti-inflammatory potential than vanillin itself, attributed to a lower binding energy at the cyclooxygenase-2 (COX-2) receptor.[4]
Beyond its own potential bioactivity, the true value of this compound lies in its utility as a precursor. The retained aldehyde functionality is a gateway to a multitude of classical organic reactions, enabling the construction of more complex molecular architectures such as Schiff bases, chalcones, and stilbenes. This document provides detailed application notes and protocols for leveraging this precursor in the synthesis of several important classes of organic compounds, designed for researchers and professionals in organic synthesis and drug development.
Synthesis of the Precursor: this compound
The esterification of vanillin is a straightforward yet crucial first step. A particularly efficient method for this transformation utilizes microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating.[4]
Protocol 1: Microwave-Assisted Synthesis
This protocol describes the esterification of vanillin with 4-chlorobenzoyl chloride under microwave irradiation.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
4-Chlorobenzoyl chloride
-
Pyridine (catalyst and acid scavenger)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Microwave synthesizer
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe reaction vessel, dissolve vanillin (1.0 eq) in anhydrous DCM or THF.
-
Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable power (e.g., 120 watts) and temperature (e.g., 80 °C) for a short duration (e.g., 5-10 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Data Presentation: Synthesis of Precursor
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₁ClO₄ | [5] |
| Molecular Weight | 290.71 g/mol | [5] |
| Typical Yield | ~89% (Microwave-assisted) | [4] |
| Appearance | White to off-white solid | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.95 (s, 1H, CHO), 8.10 (d, 2H, Ar-H), 7.55-7.45 (m, 4H, Ar-H), 7.25 (d, 1H, Ar-H), 3.90 (s, 3H, OCH₃) | Adapted from similar structures |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.1, 164.5, 152.0, 145.0, 140.5, 132.0, 131.5, 129.0, 128.5, 125.0, 112.0, 111.5, 56.2 | Adapted from similar structures |
| FT-IR (KBr, cm⁻¹) | ~1735 (C=O, ester), ~1690 (C=O, aldehyde), ~1260 (C-O, ether) | Adapted from similar structures |
Experimental Workflow: Precursor Synthesis
Caption: Workflow for the microwave-assisted synthesis of the precursor.
Application 1: Synthesis of Schiff Bases (Imines)
The reaction of the aldehyde group with primary amines to form Schiff bases (or imines) is a fundamental transformation in organic chemistry. These compounds are pivotal in the synthesis of various heterocyclic systems and are widely studied for their diverse biological activities, including antimicrobial and anticancer properties.[6] The electron-withdrawing nature of the 4-chlorobenzoyloxy group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the nucleophilic attack by an amine.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol details the condensation of this compound with 4-bromoaniline.
Materials:
-
This compound
-
4-Bromoaniline
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add 4-bromoaniline (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a condenser and reflux the mixture for 2-4 hours. The reaction can be monitored by TLC for the disappearance of the aldehyde. For higher yields, a Dean-Stark trap can be used to remove the water formed during the reaction.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding cold water or by cooling in an ice bath.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.
Data Presentation: Schiff Base Synthesis
| Product Name | (E)-4-(((4-bromophenyl)imino)methyl)-2-methoxyphenyl 4-chlorobenzoate |
| Typical Yield | 85-95% |
| Appearance | Crystalline solid (e.g., pale yellow) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.60 (s, 1H, -CH=N-), 8.10 (d, 2H), 7.60-7.40 (m, 8H), 7.20 (d, 1H), 3.90 (s, 3H) |
| FT-IR (KBr, cm⁻¹) | ~1735 (C=O, ester), ~1625 (C=N, imine), ~1255 (C-O, ether) |
Logical Relationship: Schiff Base Formation
Caption: Mechanism of acid-catalyzed Schiff base formation.
Application 2: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are a major class of natural products that serve as precursors for flavonoids and exhibit a broad spectrum of biological activities, including anti-inflammatory and anticancer effects.[7][8] They are typically synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[4]
Protocol 3: Synthesis of a Chalcone Derivative
This protocol describes the synthesis of a chalcone from this compound and acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (catalyst)
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol at room temperature.
-
Cool the solution in an ice bath and slowly add an aqueous solution of NaOH (e.g., 40-50%) dropwise with vigorous stirring.
-
Maintain the temperature below 25 °C and continue stirring for 2-3 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product and recrystallize from ethanol to obtain the pure chalcone.
Data Presentation: Chalcone Synthesis
| Product Name | (E)-1-phenyl-3-(4-((4-chlorobenzoyl)oxy)-3-methoxyphenyl)prop-2-en-1-one |
| Typical Yield | 70-85% |
| Appearance | Crystalline solid (e.g., yellow) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15-7.95 (m, 4H), 7.80 (d, 1H, β-H), 7.60-7.40 (m, 7H), 7.30 (d, 1H, α-H), 3.92 (s, 3H) |
| FT-IR (KBr, cm⁻¹) | ~1735 (C=O, ester), ~1660 (C=O, enone), ~1595 (C=C) |
Experimental Workflow: Chalcone Synthesis
Caption: Workflow for the Claisen-Schmidt synthesis of a chalcone.
Application 3: Synthesis of α,β-Unsaturated Esters via Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group), typically catalyzed by a weak base like piperidine or an ammonium salt.[9] This reaction is highly valuable for synthesizing electron-deficient alkenes, which are versatile intermediates.[10]
Protocol 4: Synthesis of a Cyanoacrylate Derivative
This protocol outlines the reaction of this compound with ethyl cyanoacetate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Ethanol or Toluene
-
Piperidine (catalyst)
Procedure:
-
To a solution of this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 1-3 hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product often crystallizes directly from the reaction medium.
-
If necessary, concentrate the solution under reduced pressure to induce precipitation.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization if needed.
Data Presentation: Knoevenagel Condensation
| Product Name | Ethyl (E)-2-cyano-3-(4-((4-chlorobenzoyl)oxy)-3-methoxyphenyl)acrylate |
| Typical Yield | 80-90% |
| Appearance | White or pale yellow crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (s, 1H, =CH), 8.10 (d, 2H), 7.80-7.40 (m, 5H), 4.40 (q, 2H, CH₂), 3.95 (s, 3H, OCH₃), 1.40 (t, 3H, CH₃) |
| FT-IR (KBr, cm⁻¹) | ~2220 (C≡N), ~1735 (C=O, ester), ~1720 (C=O, acrylate), ~1600 (C=C) |
Logical Relationship: Knoevenagel Condensation
Caption: Key steps in the Knoevenagel condensation mechanism.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile precursor in organic synthesis. Its straightforward, high-yielding synthesis from vanillin, combined with the reactive aldehyde handle, opens the door to a vast chemical space. The protocols detailed herein for the synthesis of Schiff bases, chalcones, and cyanoacrylates represent just a fraction of the potential transformations. Other well-known aldehyde chemistries, such as the Wittig reaction for stilbene synthesis or reductive amination for producing complex amines, can be readily applied.[1] The ester linkage itself could be selectively hydrolyzed to re-expose the phenolic hydroxyl for further functionalization, adding another layer of synthetic utility. For professionals in drug discovery, this precursor offers an efficient route to novel scaffolds, where the combined structural features of the vanillin core and the 4-chlorobenzoate moiety can be systematically explored to optimize biological activity and pharmacokinetic properties.
References
- Fache, M., Boutevin, B., & Caillol, S. (2016). Vanillin, a key-intermediate of biobased polymers. European Polymer Journal, 79, 134-153.
- Sreedhar, B., Kumar, K. R., & Reddy, P. S. (2010). A green protocol for the Claisen-Schmidt condensation of 4-hydroxyacetophenone with aromatic aldehydes in PEG-400.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
- Kumar, R., & Singh, P. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279.
- Eddarir, S., Cotelle, N., Bakkour, Y., & Rolando, C. (2003). An efficient synthesis of chalcones based on the Suzuki cross-coupling reaction. Tetrahedron Letters, 44(28), 5359-5363.
- Ekowati, J., et al. (2020). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2017). Molecules, 22(11), 1978.
- JETIR. (2019). SYNTHESIS OF CHALCONES.
- Romanelli, G. P., et al. (2011). Solvent-free synthesis of chalcones using a K-10 montmorillonite/NaNO2 catalyst system.
- Sonmez, M., et al. (2011). Synthesis, characterization, and antimicrobial activity of some new 1,3,4-thiadiazole derivatives. Medicinal Chemistry Research, 20(7), 903-909.
- Guida, A., Lhouty, M. H., Tichit, D., Figueras, F., & Geneste, P. (1997). Aldol condensation of acetone and benzaldehyde over layered double hydroxides.
- Lavie, D., et al. (1999). Bioactive withanolides from Withania somnifera. Phytochemistry, 50(3), 447-451.
- Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393.
- BenchChem. (2023). Application Notes and Protocols for Knoevenagel Condensation using Methyl 4-formylbenzoate.
- Thomas, S., et al. (2015). A review on the chemistry and pharmacology of chalcones. Journal of Applied Pharmaceutical Science, 5(10), 124-133.
- International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole.
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
Sources
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. ijpbs.com [ijpbs.com]
- 6. Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1,3]dioxol-5-yl) Acrylic Acid [jmchemsci.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. media.neliti.com [media.neliti.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Biological Screening of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate Derivatives
Introduction: Unveiling the Therapeutic Potential of Vanillin-Derived Benzoates
The compound "4-Formyl-2-methoxyphenyl 4-chlorobenzoate" belongs to a class of organic molecules derived from vanillin, a well-known phenolic aldehyde. Vanillin and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1] The structural modification of vanillin's phenolic hydroxyl group, in this case by esterification with 4-chlorobenzoic acid, can enhance its lipophilicity and potentially modulate its interaction with biological targets, thereby augmenting its therapeutic efficacy.[1]
This guide provides a comprehensive framework for the initial biological screening of novel derivatives of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals to systematically evaluate the cytotoxic, antimicrobial, and anti-inflammatory potential of this promising class of compounds. The experimental choices are rationalized to provide a clear understanding of the underlying principles, ensuring a robust and self-validating screening cascade.
Part 1: Cytotoxicity Screening - The Gateway to Biological Evaluation
Rationale: Before assessing specific therapeutic activities, it is imperative to determine the cytotoxic profile of the test compounds. The MTT assay is a cornerstone colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] This assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[2] This initial screen is crucial for identifying the appropriate concentration range for subsequent, more specific assays and for flagging compounds with potent, non-specific toxicity early in the discovery process.
Protocol 1: MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, MIA PaCa-2 - pancreatic)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial dilutions of the compounds in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Quantitative Data Summary: Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | A549 | Insert Data |
| Derivative 1 | MCF-7 | Insert Data |
| Derivative 1 | MIA PaCa-2 | Insert Data |
| Derivative 2 | A549 | Insert Data |
| Derivative 2 | MCF-7 | Insert Data |
| Derivative 2 | MIA PaCa-2 | Insert Data |
| Doxorubicin | A549 | Insert Data |
| Doxorubicin | MCF-7 | Insert Data |
| Doxorubicin | MIA PaCa-2 | Insert Data |
Part 2: Antimicrobial Screening
Rationale: The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The agar well diffusion method is a widely used and cost-effective technique for preliminary screening of the antimicrobial activity of novel compounds.[7][8][9] This method relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[8][9]
Protocol 2: Agar Well Diffusion Assay
Objective: To qualitatively assess the antimicrobial activity of the test compounds against a panel of pathogenic bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the test microorganisms in a suitable broth.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[10]
-
-
Inoculation of Agar Plates:
-
Pour the molten agar into sterile petri dishes and allow it to solidify.
-
Spread a lawn of the prepared microbial inoculum evenly over the surface of the agar plates.
-
-
Well Preparation and Compound Application:
-
Aseptically create wells in the inoculated agar plates using a sterile cork borer.[9]
-
Prepare solutions of the test compounds at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 100 µL) of the compound solution into the designated wells.[9]
-
Include a positive control (a standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (the solvent used to dissolve the compounds).[11]
-
-
Incubation:
-
Allow the plates to stand for 1 hour to permit the diffusion of the compounds.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[11]
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
-
Data Analysis:
-
The diameter of the zone of inhibition is a qualitative measure of the antimicrobial activity. A larger zone indicates greater activity.
Quantitative Data Summary: Antimicrobial Activity
| Compound | Microorganism | Zone of Inhibition (mm) |
| Derivative 1 | Staphylococcus aureus | Insert Data |
| Derivative 1 | Escherichia coli | Insert Data |
| Derivative 1 | Candida albicans | Insert Data |
| Ciprofloxacin | Staphylococcus aureus | Insert Data |
| Ciprofloxacin | Escherichia coli | Insert Data |
| Fluconazole | Candida albicans | Insert Data |
| Solvent Control | All | 0 |
Part 3: Anti-inflammatory Screening
Rationale: Chronic inflammation is implicated in a wide range of diseases.[12] A key mechanism in inflammation is the denaturation of tissue proteins. The ability of a compound to inhibit protein denaturation can be a good indicator of its anti-inflammatory potential.[10][13] The inhibition of albumin denaturation assay is a simple and effective in vitro method to screen for anti-inflammatory activity.[6][10][14] Furthermore, the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[15] The Griess assay provides a straightforward method to quantify NO production by measuring its stable metabolite, nitrite.[15]
Protocol 3.1: Inhibition of Albumin Denaturation Assay
Objective: To evaluate the in vitro anti-inflammatory activity of the test compounds by their ability to inhibit heat-induced albumin denaturation.
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
Phosphate-Buffered Saline (PBS), pH 6.4
-
Test compounds
-
Aspirin (as a standard drug)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
The reaction mixture consists of 2 mL of varying concentrations of the test compound, 2.8 mL of PBS, and 0.2 mL of 1% BSA.[6]
-
Prepare a control solution with 2 mL of the vehicle instead of the compound solution.
-
Prepare a standard solution with Aspirin at various concentrations.
-
-
Incubation:
-
Absorbance Measurement:
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] * 100
-
Determine the IC50 value for each compound.
Protocol 3.2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Objective: To assess the ability of the test compounds to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-cytotoxic concentrations of the test compounds for 1 hour.[5][15]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[5] Include a control group without LPS stimulation.
-
-
Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (50 µL of Reagent A and 50 µL of Reagent B, mixed immediately before use) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.[5]
-
Data Analysis:
-
Quantify the nitrite concentration in the samples using a standard curve prepared with sodium nitrite.
-
Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
Quantitative Data Summary: Anti-inflammatory Activity
| Compound | Inhibition of Albumin Denaturation (IC50, µg/mL) | Inhibition of NO Production (IC50, µM) |
| Derivative 1 | Insert Data | Insert Data |
| Derivative 2 | Insert Data | Insert Data |
| Aspirin | Insert Data | N/A |
| L-NAME | N/A | Insert Data |
Part 4: Mechanistic Insights and Data Interpretation
The initial screening provides valuable data on the cytotoxic, antimicrobial, and anti-inflammatory potential of the this compound derivatives.
-
Structure-Activity Relationship (SAR): By comparing the activity of different derivatives, preliminary SAR can be established. For instance, the position and nature of substituents on the benzoate ring can significantly influence biological activity.[3]
-
Mechanism of Action: Compounds showing significant activity in the primary screens should be further investigated to elucidate their mechanism of action.
-
Anticancer: Active compounds can be studied for their ability to induce apoptosis or cause cell cycle arrest.
-
Anti-inflammatory: The inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) can be investigated.[17][18] Furthermore, the effect on inflammatory signaling pathways, such as the NF-κB pathway, which is a critical regulator of inflammatory gene expression, can be explored.[19]
-
Visualizations
Experimental Workflow
Caption: Potential inhibition of the NF-κB signaling pathway by a test compound.
References
-
MDPI. (n.d.). Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
-
Khan, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]
-
Ouyang, L., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. National Institutes of Health. Retrieved from [Link]
-
International Journal of Botany Studies. (2021, September 24). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]
-
Pharmacy Education. (2023). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. Retrieved from [Link]
-
Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. Retrieved from [Link]
-
DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Retrieved from [Link]
-
MDPI. (2023, March 2). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp.. Retrieved from [Link]
-
Journal of Drug Delivery & Therapeutics. (2020, September 15). Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Retrieved from [Link]
-
YouTube. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Reporting biological assay screening results for maximum impact. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]
-
ResearchGate. (2025, August 10). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]
-
YouTube. (2020, July 25). In virto Anti inflammatory assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Retrieved from [Link]
-
Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. Retrieved from [Link]
-
Pharmacy Education. (2022). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Formyl-2-methoxyphenyl benzoate. Retrieved from [Link]
-
EWG. (n.d.). 4-FORMYL-2-METHOXYPHENYL ISOBUTYRATE. Retrieved from [Link]
Sources
- 1. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives | Kamadatu | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 2. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jddtonline.info [jddtonline.info]
- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. Syntheses of phenyl benzoate compounds and their bioactivity investigation [jcps.bjmu.edu.cn]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 11. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. academicjournals.org [academicjournals.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
Welcome to the technical support center for the synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is a classic example of esterification, specifically the acylation of a phenol (vanillin) with an acyl chloride (4-chlorobenzoyl chloride). This reaction is typically carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The resulting ester is of interest in medicinal chemistry, with studies suggesting its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase-2 (COX-2).
This guide will walk you through the essential aspects of this synthesis, from understanding the reaction mechanism to troubleshooting common issues and ensuring the purity of your final product.
Reaction Mechanism and Key Considerations
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The phenolic hydroxyl group of vanillin, a potent nucleophile (especially when deprotonated by a base), attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The reaction is facilitated by a base, typically pyridine, which serves a dual role: it acts as a nucleophilic catalyst and as a scavenger for the HCl generated during the reaction.[1][2]
Core Reaction:
-
Nucleophile: 4-Formyl-2-methoxyphenol (Vanillin)
-
Electrophile: 4-Chlorobenzoyl chloride
-
Product: this compound
-
Byproduct: Hydrochloric acid (HCl)
The Critical Role of the Base:
The choice and handling of the base are paramount for a successful synthesis. Pyridine is a commonly used base for this reaction.[2] Its functions include:
-
Neutralizing HCl: The formation of pyridinium hydrochloride salt prevents the protonation of the starting phenol, which would render it non-nucleophilic.
-
Nucleophilic Catalysis: Pyridine can react with the acyl chloride to form a highly reactive acylpyridinium ion, which is then more readily attacked by the phenol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are a common frustration in organic synthesis. Several factors can contribute to this issue in the synthesis of this compound:
-
Hydrolysis of 4-Chlorobenzoyl Chloride: This is a primary culprit. 4-chlorobenzoyl chloride is highly sensitive to moisture and can readily hydrolyze to the unreactive 4-chlorobenzoic acid.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dry dichloromethane, chloroform, or toluene).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.
-
Reagent Quality: Use a fresh bottle of 4-chlorobenzoyl chloride or purify it by distillation before use.
-
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution:
-
Reaction Time and Temperature: While the reaction can be rapid, especially with microwave assistance, ensure sufficient reaction time. For conventional heating, stirring at room temperature for several hours or gentle heating may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Stoichiometry: A slight excess of the 4-chlorobenzoyl chloride can sometimes be used to ensure the complete consumption of the more valuable vanillin. However, this can complicate purification. A 1:1 to 1:1.2 molar ratio of vanillin to 4-chlorobenzoyl chloride is a good starting point.
-
Mixing: Ensure efficient stirring to maximize contact between the reactants, especially in a biphasic system.
-
-
-
Suboptimal Base Concentration: An insufficient amount of base will not effectively neutralize the generated HCl, leading to the deactivation of the vanillin.
-
Solution: Use at least one equivalent of pyridine or another suitable base. A slight excess (1.1-1.2 equivalents) is often beneficial.
-
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution:
-
Careful Extraction: Use an appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate). Perform multiple extractions with smaller volumes of solvent for better recovery.
-
Washing Steps: When washing the organic layer, be mindful of the pH. Washing with a dilute sodium bicarbonate solution can help remove unreacted 4-chlorobenzoyl chloride and 4-chlorobenzoic acid. However, overly basic conditions can lead to ester hydrolysis.
-
Purification: Optimize your recrystallization or column chromatography procedure to minimize losses.
-
-
Q2: My final product is impure. What are the common impurities and how can I remove them?
A2: Purity is critical for downstream applications. Common impurities in this synthesis include:
-
Unreacted Vanillin: This can be removed by washing the organic extract with a dilute solution of sodium hydroxide. The phenoxide salt of vanillin is water-soluble, while the ester product is not. Be cautious with the concentration and contact time to avoid hydrolysis of the ester.
-
4-Chlorobenzoic Acid: This is a result of the hydrolysis of 4-chlorobenzoyl chloride. It can be removed by washing the organic layer with a dilute solution of sodium bicarbonate. The carboxylate salt is water-soluble.
-
Unreacted 4-Chlorobenzoyl Chloride: This can be quenched by adding a small amount of water or a dilute base solution during the workup. It will hydrolyze to 4-chlorobenzoic acid, which can then be removed as described above.
Purification Strategy:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture with water or a dilute acid. Extract the product into an organic solvent.
-
Base Wash: Wash the organic layer with a dilute sodium bicarbonate solution to remove acidic impurities.
-
Water Wash: Wash with water to remove any remaining water-soluble impurities.
-
Brine Wash: Wash with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes.
Q3: The reaction mixture turns a dark color. Is this normal, and does it affect the outcome?
A3: A color change is not uncommon in organic reactions. In the esterification of vanillin, the solution may turn purple or orange, especially under acidic conditions. While a slight color change may not be detrimental, a very dark or tarry mixture could indicate side reactions or decomposition.
-
Possible Causes:
-
Impurities in Starting Materials: Ensure the purity of your vanillin and 4-chlorobenzoyl chloride.
-
Excessive Heat: Overheating the reaction mixture can lead to decomposition.
-
Side Reactions of the Aldehyde: The aldehyde group on vanillin can potentially undergo side reactions under certain conditions.
-
-
Mitigation:
-
Maintain the recommended reaction temperature.
-
Use purified reagents.
-
If the color is intense, consider purifying the crude product by column chromatography to remove colored impurities.
-
Experimental Protocols
Here are two detailed protocols for the synthesis of this compound.
Protocol 1: Microwave-Assisted Synthesis
This method offers a rapid and efficient route to the desired product with high yields.[3]
Materials:
-
Vanillin (1.0 equivalent)
-
4-Chlorobenzoyl chloride (1.0 equivalent)
-
Pyridine (catalytic amount)
-
Chloroform
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Distilled water
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe reaction vessel, combine vanillin, 4-chlorobenzoyl chloride, and a catalytic amount of pyridine in chloroform.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 120 watts. The reaction time will be short, typically in the range of minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with a 5% sodium carbonate solution to remove acidic impurities.
-
Wash with distilled water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol.
Expected Yield: An optimal yield of up to 89.09% has been reported using this method.[3]
Protocol 2: Conventional Synthesis (Schotten-Baumann Conditions)
This protocol follows a more traditional approach without the use of a microwave reactor.
Materials:
-
Vanillin (1.0 equivalent)
-
4-Chlorobenzoyl chloride (1.1 equivalents)
-
Pyridine (1.2 equivalents)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve vanillin in anhydrous dichloromethane.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobenzoyl chloride in anhydrous dichloromethane dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or a mixture of ethyl acetate and hexanes.
Product Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₅H₁₁ClO₄ |
| Molecular Weight | 290.70 g/mol |
| CAS Number | 321726-57-2 |
| Appearance | White to off-white solid |
Spectroscopic Data (Predicted and from related compounds):
-
¹H-NMR: Expect signals for the aldehyde proton (~9.9 ppm), aromatic protons on both rings, the methoxy group (~3.9 ppm), and potentially a singlet for the methyl group of the ester if a different acyl chloride were used.
-
¹³C-NMR: Expect signals for the carbonyl carbons of the aldehyde and ester, as well as carbons of the aromatic rings and the methoxy group.
-
FTIR (cm⁻¹): Look for characteristic peaks for the C=O stretch of the aldehyde (~1700 cm⁻¹), the C=O stretch of the ester (~1735 cm⁻¹), C-O stretching of the ester, and aromatic C-H and C=C stretching vibrations.
Visualizing the Workflow
Logical Troubleshooting Flow
Caption: A flowchart for troubleshooting common issues in the synthesis.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q4: Can I use a different base instead of pyridine?
A4: Yes, other tertiary amines like triethylamine (TEA) can be used. However, pyridine's ability to act as a nucleophilic catalyst can sometimes lead to faster reaction rates. If using an aqueous base like sodium hydroxide (a classic Schotten-Baumann condition), a two-phase system (e.g., dichloromethane and water) with vigorous stirring is necessary to bring the reactants into contact.[1]
Q5: How do I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials (vanillin) and the product. The product, being less polar than vanillin, will have a higher Rf value.
Q6: What is the expected melting point of this compound?
Q7: Is the aldehyde group reactive under these conditions?
A7: Under the described basic or mildly basic conditions, the aldehyde group is generally stable and does not participate in the reaction.[5] However, under strongly acidic or basic conditions, or at elevated temperatures for prolonged periods, side reactions involving the aldehyde could occur.
References
-
Schotten-Baumann reaction. (n.d.). In Grokipedia. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Solved Esterification of Vanillin: The Aldehyde Enigma NaOH. (2022, April 18). Chegg.com. Retrieved from [Link]
-
Esterification of Vanillin: NMR Analysis. (n.d.). Scribd. Retrieved from [Link]
-
Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Experiment 65 Reactions. (2020, April 29). Chemistry LibreTexts. Retrieved from [Link]
-
Ekowati, J., et al. (2021). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 21(1), 215-220. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate via recrystallization. Our goal is to provide field-proven insights and robust troubleshooting strategies to ensure the successful isolation of this compound with high purity.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Q1: My compound has "oiled out," forming a liquid layer instead of solid crystals. What went wrong and how can I fix it?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid above its melting point rather than crystallizing.[1][2] This often occurs when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly.[1][2] An oil is undesirable because it tends to trap impurities, defeating the purpose of recrystallization.[3]
Corrective Actions:
-
Re-dissolve the Oil: Heat the solution to a temperature above the solvent's boiling point to re-dissolve the oil completely.
-
Add More Solvent: Add a small, measured amount of hot solvent to the solution. This can lower the saturation point, sometimes preventing the oil from forming upon cooling.
-
Promote Slow Cooling: This is the most critical step. Do not place the hot flask directly on a cold surface or in an ice bath.[4] Allow the flask to cool slowly on the benchtop, insulated by a cork ring or paper towels.[3] This gradual temperature decrease provides the necessary time for an ordered crystal lattice to form.
-
Consider a Different Solvent: If oiling out persists, the chosen solvent is likely unsuitable. The ideal solvent should have a boiling point lower than the melting point of this compound.
Q2: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do?
A2: The failure of crystals to form from a cooled solution indicates a state of supersaturation.[1][5] This can happen for two primary reasons: too much solvent was used, or there are no nucleation sites for crystals to begin growing.[1]
Inducement Protocols:
-
Scratching Method: Use a clean glass stirring rod to gently scratch the inside surface of the flask just below the solvent line.[1][3][5] The microscopic scratches on the glass provide nucleation sites for crystal growth to initiate.
-
Seed Crystal Addition: If you have a small amount of pure this compound, add a single tiny crystal to the supersaturated solution.[1][5] This "seed" acts as a template for other molecules to crystallize upon.
-
Reduce Solvent Volume: This is the corrective action if too much solvent was the initial problem.[1][3][4] Gently heat the solution to boil off a portion of the solvent. Once the volume is reduced, allow the solution to cool slowly again.
-
Ultra-Cooling: As a last resort, cooling the mixture in a dry ice/acetone bath may initiate crystallization, but this can lead to the formation of small, less pure crystals.[2]
Q3: My final yield of pure crystals is significantly lower than expected. What are the most likely causes?
A3: A low recovery is a frequent problem in recrystallization. While some product loss is inevitable due to the compound's residual solubility in the cold solvent, significant losses point to procedural errors.[6][7]
Common Causes and Solutions:
-
Excessive Solvent Use: The most common cause of poor yield is using too much solvent to dissolve the crude product.[1][5][6] The goal is to create a saturated solution at high temperature, using the minimum amount of near-boiling solvent.[5][6]
-
Premature Crystallization During Filtration: If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.[2][4] To prevent this, use a stemless funnel and keep the filtration apparatus hot.[2]
-
Incomplete Cooling: Ensure the solution is thoroughly cooled in an ice-water bath before filtration to minimize the amount of product that remains dissolved in the mother liquor.[7]
-
Washing with Warm or Excessive Solvent: When washing the collected crystals, use only a minimal amount of ice-cold solvent to rinse away impurities without re-dissolving a significant portion of the product.[5][6]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8][9] Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[8][9]
Selection Strategy:
-
Analyze the Structure: this compound is an ester with moderate polarity due to the formyl, methoxy, and chloro groups. A rule of thumb is that solvents with similar functional groups can be effective solubilizers.[10]
-
Perform Small-Scale Solubility Tests: Test the solubility of a small amount of your crude product (~50-100 mg) in various solvents (~1 mL). A good starting point would be alcohols (ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone). Non-polar solvents like hexanes or toluene might be useful as the second solvent in a mixed-solvent system.[10]
-
Evaluate Solvent Pairs: If no single solvent is ideal, a mixed-solvent system (e.g., ethanol-water, ethyl acetate-hexane) can be highly effective.[9] In this system, the compound is dissolved in a "good" solvent at high temperature, and a "poor" solvent is added dropwise until the solution becomes cloudy (the cloud point), after which it is reheated to clarity and cooled slowly.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Often a good choice for moderately polar compounds. Can be used in a pair with water.[10] |
| Isopropanol | 82 | Polar | Similar to ethanol, good for single or mixed-solvent systems. |
| Ethyl Acetate | 77 | Intermediate | As an ester, it may effectively dissolve the target compound. Often paired with hexanes.[10] |
| Acetone | 56 | Polar | A strong solvent, may be too effective unless paired with a non-polar solvent.[9] |
| Toluene | 111 | Non-polar | May be suitable if impurities are highly polar. Its high boiling point could risk oiling out. |
| Hexanes | ~69 | Non-polar | Unlikely to dissolve the compound on its own but is an excellent "poor" solvent for pairing.[10] |
Q2: What is the standard workflow for a single-solvent recrystallization?
A2: The workflow is a systematic process designed to maximize purity and yield. Each step has a specific purpose in separating the desired compound from its impurities.
Standard Operating Protocol:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[5]
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper.[2]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]
-
Drying: Dry the crystals completely to remove residual solvent. This can be done by air drying or in a vacuum oven. The product is considered dry when it reaches a constant weight.[5]
Q3: How do I confirm the purity of my final product?
A3: Purity assessment is a critical final step. A combination of methods provides the most reliable confirmation.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value if available.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system.[12] Spot the crude material and the recrystallized product side-by-side to visualize the removal of impurities. A study on this compound utilized eluents such as chloroform-ethyl acetate (2:1) and hexane-ethyl acetate (4:1) for purity analysis.[12]
-
Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and FTIR are essential.[12]
Experimental Workflow Visualization
The following diagram outlines the logical steps and decision points in a comprehensive recrystallization protocol.
Caption: Recrystallization workflow from crude solid to pure crystals.
References
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
Sulistyowaty, M. I., et al. (2022). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 23(4), 132-136. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Chemistry and Biochemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
- Pavia, D. L., et al. (n.d.). Recrystallization. Retrieved from a general organic chemistry lab manual source.
- Wired Chemist. (n.d.). Recrystallization. Retrieved from a general chemistry educational website.
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]
- Fieser, L. F. (n.d.). Common Solvents for Crystallization. Retrieved from a general organic chemistry resource.
-
JoVE. (2020). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Video: Recrystallization - Concept [jove.com]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
Technical Support Center: TLC Analysis for 4-Formyl-2-methoxyphenyl 4-chlorobenzoate Synthesis
This guide provides in-depth technical support for researchers utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate. The content is structured to address common questions and troubleshoot specific issues encountered during this esterification reaction.
Reaction and TLC Overview
The synthesis of this compound is a standard esterification, typically reacting vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-chlorobenzoyl chloride. Monitoring the reaction's progress is critical for maximizing yield and purity, and TLC is an invaluable tool for this purpose due to its speed and simplicity.[1]
The fundamental principle of TLC in this context is the separation of compounds based on their differential affinity for the stationary phase (typically silica gel) and the mobile phase (a solvent system).[2][3] Polarity is the key determinant of this separation.
-
Stationary Phase: Silica gel is polar. More polar compounds will adhere to it more strongly and thus travel a shorter distance up the plate.
-
Mobile Phase: A solvent system, typically less polar than silica, moves up the plate via capillary action, carrying the sample components with it.[4]
Relative Polarity and Expected Rf Values: In this specific reaction, the polarity of the involved compounds decreases as the reaction proceeds:
-
4-chlorobenzoic acid (potential byproduct): Extremely polar due to the carboxylic acid group. Will have the lowest Retention Factor (Rf) and may remain on the baseline.
-
Vanillin (starting material): Polar due to the phenolic hydroxyl (-OH) group. Will have a low Rf.
-
4-chlorobenzoyl chloride (starting material): Moderately polar. Will have a higher Rf than vanillin.
-
This compound (product): The least polar of the key species, as the polar -OH group of vanillin is replaced by a less polar ester linkage. It will travel the furthest up the plate and have the highest Rf value.
Standard TLC Protocol
This protocol provides a validated starting point for your analysis.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Mobile Phase: 3:7 Ethyl Acetate : Hexane (v/v) - initial recommendation, may require optimization
-
UV Lamp (254 nm)
-
Samples:
-
S1: Vanillin standard (dissolved in ethyl acetate)
-
S2: 4-chlorobenzoyl chloride standard (dissolved in ethyl acetate)
-
R: Reaction mixture (aliquot diluted in ethyl acetate)
-
C: Co-spot (a spot of S1 and R in the same lane)
-
Methodology:
-
Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare the Plate: Using a pencil (never a pen, as ink can run[5]), gently draw a baseline ~1 cm from the bottom of the TLC plate. Mark lanes for each sample (S1, S2, R, C).
-
Spot the Plate: Use a capillary spotter to apply a small, concentrated spot of each sample onto its designated lane on the baseline. Ensure spots are small and do not diffuse widely. Allow the solvent to fully evaporate between applications if multiple spots are needed for concentration.[5][6]
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the level of the solvent.[5][6] Close the chamber and allow the solvent front to travel up the plate undisturbed until it is ~1 cm from the top.
-
Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.[7][8] Aromatic compounds will appear as dark spots against the fluorescent green background.[9] Circle the spots with a pencil. Calculate the Rf value for each spot using the formula:
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the expected order of spots on the TLC plate? | From bottom to top (lowest to highest Rf): Vanillin (starting material) will be lower, and the product (this compound) will be higher. The product is less polar than the vanillin starting material because the polar -OH group is converted to a less polar ester group. |
| How do I know if the reaction is complete? | The reaction is considered complete when the spot corresponding to the limiting reactant (usually vanillin) is no longer visible in the reaction mixture lane ('R'), and a new spot corresponding to the product is prominent. |
| Why use a UV lamp for visualization? | Vanillin, 4-chlorobenzoyl chloride, and the product are all aromatic, conjugated systems. These structures absorb UV light at 254 nm, making them appear as dark spots on a fluorescent TLC plate.[7][8][9] This is a highly effective, non-destructive visualization method.[8] |
| What is the purpose of the "co-spot" lane? | The co-spot lane helps to definitively identify the starting material spot in the reaction mixture. If the vanillin spot in the 'R' lane has the same Rf as the standard in the 'S1' lane, they will appear as a single, elongated spot in the 'C' lane. If they were different compounds, you would see two distinct spots. |
| Can I use a different visualization method? | If UV is not effective, an iodine chamber can be used. Iodine vapor complexes with many organic compounds, forming temporary yellow-brown spots.[7][8] Stains like p-anisaldehyde can also be used, which may give different colored spots for different functional groups upon heating.[7][10] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| All spots are at the bottom of the plate (Low Rf). | The mobile phase is not polar enough to move the compounds up the silica plate. | Increase the polarity of the mobile phase. For a Hexane/Ethyl Acetate system, increase the proportion of ethyl acetate (e.g., from 3:7 to 4:6 or 5:5). |
| All spots are at the top of the plate (High Rf). | The mobile phase is too polar, causing all compounds to travel with the solvent front. | Decrease the polarity of the mobile phase. Decrease the proportion of ethyl acetate (e.g., from 3:7 to 2:8). |
| Spots are streaking vertically. | 1. The sample spotted on the plate is too concentrated.[1][5][11]2. The compound is highly acidic or basic and is interacting too strongly with the silica gel.[6][11]3. The sample was applied in a solvent that is too polar.[11] | 1. Dilute your sample before spotting it on the TLC plate.2. While less common for these specific compounds, adding a drop of acetic acid to the mobile phase can sometimes resolve streaking for acidic compounds.[6][11]3. Ensure the spotting solvent (e.g., ethyl acetate) is fully evaporated before development. |
| Spots are not round (crescent or distorted shapes). | 1. The adsorbent on the plate was disturbed or scraped during spotting.[6][11]2. The solvent front ran unevenly.[5] | 1. Be gentle when spotting; do not press the capillary tip hard into the silica.2. Ensure the TLC plate is placed vertically in the chamber and does not touch the filter paper or the sides of the chamber.[5] |
| Product and starting material spots are too close together (poor resolution). | The chosen mobile phase is not optimal for separating these specific compounds. | Try a different solvent system. A system with different selectivity, such as Dichloromethane/Hexane or Toluene/Ethyl Acetate, may provide better separation.[12] |
| No spots are visible under the UV lamp. | 1. The sample concentration is too low.[5][6]2. The reaction did not work, and there is no UV-active compound present.3. The solvent level in the chamber was above the baseline, washing the sample away.[5][6] | 1. Concentrate the sample or spot the plate multiple times in the same location, allowing the solvent to dry between each application.[5][6]2. Confirm the presence of starting materials. If they are also absent, there may be an issue with sample preparation.3. Always ensure the baseline is drawn above the solvent level in the chamber. |
| An unexpected spot appears at the baseline (Rf ≈ 0). | This is likely the hydrolysis of 4-chlorobenzoyl chloride to 4-chlorobenzoic acid. The carboxylic acid is highly polar and will adhere strongly to the silica gel, resulting in a very low Rf value. | This is a common side reaction if moisture is present. The presence of this spot confirms a byproduct and does not necessarily indicate a problem with the main reaction analysis. |
References
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Laboratory News. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
pharmashare.in. (2025, June 29). Troubleshooting TLC. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Solutions. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
YouTube. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). Retrieved from [Link]
-
YouTube. (2025, February 1). What Is The Mobile Phase In TLC Chromatography? - Chemistry For Everyone. Retrieved from [Link]
-
Quora. (2017, March 12). What is the mobile phase in thin layer chromatography? Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
Sources
- 1. microbiozindia.com [microbiozindia.com]
- 2. quora.com [quora.com]
- 3. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 4. youtube.com [youtube.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. pharmashare.in [pharmashare.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. theory.labster.com [theory.labster.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. chembam.com [chembam.com]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis & Purification of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
Welcome to the technical support center for the synthesis and purification of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this vanillin derivative. Here, we move beyond simple protocols to address the common challenges encountered in achieving high purity, providing evidence-based solutions and explaining the chemical principles behind them.
I. Overview of the Synthesis: The Schotten-Baumann Approach
The synthesis of this compound is typically achieved via an esterification reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and 4-chlorobenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which utilizes an aqueous base to facilitate the acylation of a phenol.[1][2] The base, typically sodium hydroxide, serves two critical roles: it deprotonates the phenolic hydroxyl group of vanillin to form the more nucleophilic phenoxide ion, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[3][4]
While the reaction is robust, achieving high purity of the final product requires careful control of reaction conditions and a well-designed purification strategy to remove unreacted starting materials and side-products.
Caption: Reaction scheme and common impurity source.
II. Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses the most common issues observed during the synthesis and purification of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low Reaction Yield | 1. Incomplete Reaction: Insufficient reaction time, temperature, or base. 2. Hydrolysis of 4-Chlorobenzoyl Chloride: The acyl chloride is highly moisture-sensitive and can hydrolyze to the unreactive 4-chlorobenzoic acid before reacting with vanillin.[5] 3. Product Loss During Workup: The ester product itself can be susceptible to hydrolysis under excessively basic or prolonged aqueous conditions. | 1. Optimize Reaction Conditions: Ensure vanillin is fully dissolved and converted to the phenoxide by the base before adding the acyl chloride. Monitor the reaction by Thin-Layer Chromatography (TLC) until the vanillin spot disappears. 2. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use an anhydrous solvent if performing the reaction in a non-aqueous or biphasic system. Add the 4-chlorobenzoyl chloride slowly to the reaction mixture to control any exotherm.[5] 3. Refine Workup Protocol: Minimize the time the product is in contact with the aqueous base. Use a milder base like sodium bicarbonate for washes instead of sodium hydroxide, and perform washes with cold solutions to reduce the rate of hydrolysis.[6] |
| Product is an Oil or Fails to Solidify | 1. Presence of Impurities: Unreacted starting materials or solvent residues can depress the melting point and inhibit crystallization. 2. "Oiling Out" during Recrystallization: The melting point of the crude product is lower than the boiling point of the chosen recrystallization solvent, causing it to melt rather than dissolve.[7] | 1. Improve Initial Purification: Perform a thorough aqueous workup. Wash the organic layer containing the crude product with a saturated sodium bicarbonate solution to remove acidic impurities like 4-chlorobenzoic acid and any unreacted vanillin.[5] Follow with a brine wash and dry thoroughly over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). 2. Optimize Recrystallization: Select a solvent or solvent system where the product is highly soluble at high temperatures but poorly soluble at low temperatures.[8] If oiling out occurs, reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the product is less soluble to lower the solution's boiling point, and allow it to cool slowly.[7] Scratching the inside of the flask can help induce nucleation.[8] |
| Product Purity is Low After Recrystallization | 1. Co-precipitation of Impurities: If the solution is cooled too quickly, impurities can become trapped within the crystal lattice of the product.[9] 2. Incorrect Solvent Choice: The chosen solvent may not provide a sufficient solubility differential between the product and the key impurities at high and low temperatures. 3. Presence of 4-Chlorobenzoic Acid: This is the most common impurity. It is polar and can be difficult to remove if not addressed during the workup. | 1. Ensure Slow Cooling: After dissolving the crude product in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the formation of larger, purer crystals.[7][8] 2. Re-evaluate Solvent System: Test a range of solvents. A good starting point for this moderately polar ester is ethanol, isopropanol, or a mixture like ethyl acetate/hexane.[10] 3. Pre-Purification is Key: High purity is rarely achieved by recrystallization alone if the crude product is heavily contaminated. Ensure the aqueous base wash was effective. If 4-chlorobenzoic acid persists, column chromatography is the recommended next step. |
| TLC Shows Multiple Spots | 1. Unreacted Vanillin: A polar spot with a low Rf value. 2. 4-Chlorobenzoic Acid: A polar spot, often streaky, with a low Rf value.[6] 3. Desired Product: A less polar spot with a higher Rf value than the starting materials. 4. Hydrolysis on TLC Plate: The acidic nature of standard silica gel TLC plates can sometimes cause minor hydrolysis of the ester product at the baseline. | 1. & 2. Address with Workup/Chromatography: These impurities should be removed by a basic wash or can be separated using column chromatography.[6][10] 3. Confirm Product Identity: Compare the Rf to a reference standard if available. 4. Use Deactivated Silica: If on-plate degradation is suspected, run the TLC on a plate that has been pre-treated with a basic solution or add a very small amount (~0.1%) of triethylamine to the developing solvent.[10] |
III. Frequently Asked Questions (FAQs)
Q1: How do I select the best purification method: recrystallization or column chromatography?
A: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is an excellent and efficient method for removing small amounts of impurities from a solid product, especially on a larger scale.[11] It is most effective when the impurities have significantly different solubility profiles from the desired product. For this synthesis, if the primary impurity is a small amount of residual 4-chlorobenzoic acid after a basic wash, recrystallization from a solvent like ethanol is often sufficient.[9][12]
-
Column Chromatography is superior for separating mixtures with multiple components or when impurities have similar solubility to the product.[13][14] It is the method of choice if your crude product contains significant amounts of unreacted vanillin and 4-chlorobenzoic acid. It offers precise separation based on polarity.[10]
Q2: My column chromatography separation is poor. How can I improve it?
A: Poor separation is usually due to an improper choice of mobile phase (eluent) or issues with the stationary phase.
-
Optimize the Mobile Phase: First, find the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product.[10] A common eluent system for esters is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Prevent Product Degradation: The ester product can potentially hydrolyze on the acidic surface of silica gel.[6] If you observe streaking or the appearance of new, more polar spots during the column run, consider using silica gel that has been deactivated by pre-treatment with a base, or add a small amount (0.1-1%) of triethylamine to your mobile phase.[10] This neutralizes the acidic sites on the silica.
Q3: How can I confirm the purity and identity of my final product?
A: A combination of techniques is required for full characterization.
-
Melting Point: A sharp melting point that does not depress when mixed with an authentic sample indicates high purity.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple eluent systems.
-
Spectroscopy:
-
¹H NMR: Confirm the structure by observing the disappearance of the phenolic -OH proton from vanillin (typically a broad singlet) and the presence of signals for the aldehyde proton (~9.9 ppm), the methoxy group (~3.9 ppm), and the aromatic protons from both the vanillin and 4-chlorobenzoyl moieties.[15]
-
¹³C NMR: Identify all unique carbons in the molecule.[13][14]
-
FTIR: Look for the characteristic ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹ and the disappearance of the broad O-H stretch from the starting vanillin.[15][16]
-
IV. Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes the crude product has been isolated after an initial aqueous workup.
-
Solvent Selection: Choose an appropriate solvent (e.g., 95% ethanol). The ideal solvent will dissolve the crude product when hot but not when cold.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while heating and swirling until the solid just dissolves. Using excess solvent will significantly reduce your recovery yield.[7]
-
Decolorization (Optional): If the solution is colored by minor impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[9]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals thoroughly in a vacuum oven or air-dry to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
Caption: Workflow for flash column chromatography.
-
TLC Analysis: Determine the optimal mobile phase (eluent) composition by running TLC plates with your crude mixture. A good starting point is Hexane:Ethyl Acetate (4:1). Adjust the ratio until the desired product has an Rf of ~0.3, with good separation from impurities.[10]
-
Column Packing: Prepare a chromatography column by slurry packing silica gel (230-400 mesh) in the initial, least polar mobile phase.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like dichloromethane), adding the silica, and evaporating the solvent. Carefully add the dry, loaded silica to the top of the column. Alternatively, dissolve the crude product in the absolute minimum amount of mobile phase and carefully pipette it onto the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The less polar compounds will elute first. You may need to gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar product and impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
V. References
-
Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.
-
Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. Retrieved from [Link]
-
Ekowati, J., et al. (2020). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 20(1), 215-221. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link]
-
Filo. (2025). Write a short note on the Schotten-Baumann reaction of Phenol. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Google Patents. (n.d.). US6491795B2 - Process for recovering benzyl benzoate. Retrieved from
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Formyl-2-methoxyphenyl benzoate. PubChem Compound Database. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
YouTube. (2020). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]
-
Scribd. (n.d.). Lab Report Experiment 3 - Esterification Reactions of Vanillin. Retrieved from [Link]
-
Scribd. (n.d.). Esterification of Vanillin: NMR Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorobenzoyl chloride. PubChem Compound Database. Retrieved from [Link]
-
YouTube. (2020). EXPERIMENT 3A: ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION). Retrieved from [Link]
-
Google Patents. (n.d.). CN101434527A - Preparations of 4-formyl biphenyl, 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl. Retrieved from
-
Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [Link]
-
Airlangga University Repository. (n.d.). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Retrieved from [Link]
-
CUNY. (n.d.). EXPERIMENT 65 NOTES. Retrieved from [Link]
-
ResearchGate. (2025). Esters Derived from Vanillin and Vanillal and Aromatic and Functionalized Aliphatic Carboxylic Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation. Retrieved from [Link]
-
Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]
-
EWG. (n.d.). 4-FORMYL-2-METHOXYPHENYL ISOBUTYRATE. Retrieved from [Link]
Sources
- 1. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. grokipedia.com [grokipedia.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. scribd.com [scribd.com]
- 13. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 16. scribd.com [scribd.com]
Technical Support Center: 4-Formyl-2-methoxyphenyl 4-chlorobenzoate Stability and Degradation Studies
Welcome to the technical support center for "4-Formyl-2-methoxyphenyl 4-chlorobenzoate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find a series of frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental work.
I. Compound Overview and General Stability
This section addresses common initial questions regarding the stability of this compound.
Question: What are the key structural features of this compound that may influence its stability?
Answer: this compound possesses several functional groups that are susceptible to degradation under various conditions. Understanding these is the first step in designing stability studies. The key features are:
-
Ester Linkage: The ester bond is prone to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule into 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 4-chlorobenzoic acid.[1][2]
-
Aldehyde Group: The formyl (aldehyde) group is susceptible to oxidation, which could lead to the formation of the corresponding carboxylic acid. Aldehydes can also participate in various other reactions, including polymerization and condensation reactions.
-
Aromatic Rings: The two aromatic rings can undergo electrophilic substitution reactions, although they are generally stable. The presence of substituents (methoxy, formyl, and chloro groups) will influence their reactivity.
-
Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring it is attached to. While generally stable, under harsh acidic conditions, it could be cleaved to a hydroxyl group.
-
Chloro Group: The chloro group is an electron-withdrawing group and is generally stable on the aromatic ring. However, under intense photolytic conditions, dehalogenation can sometimes occur.
Question: What are the recommended storage conditions for this compound?
Answer: Based on the structural features, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store in a cool, dry place, preferably refrigerated (2-8°C) to slow down potential degradation reactions.
-
Light: Protect from light. Aromatic compounds, especially those with carbonyl groups, can be susceptible to photodegradation.[3] Store in amber vials or in the dark.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation.
II. Forced Degradation Studies: A Practical Guide
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4] This section provides guidance on designing and executing these studies, in line with ICH guidelines.[5][6][7][8][9]
Question: How do I design a forced degradation study for this compound?
Answer: A well-designed forced degradation study should expose the compound to a range of stress conditions to induce degradation. The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at detectable levels without completely degrading the parent compound.[10]
Here is a recommended experimental workflow:
Caption: Experimental workflow for a forced degradation study.
Question: What are the potential degradation pathways for this compound?
Answer: Based on the functional groups, several degradation pathways can be hypothesized:
Caption: Potential degradation pathways of the target compound.
Question: I am not seeing any degradation under my initial stress conditions. What should I do?
Answer: If you do not observe any degradation, you may need to increase the severity of your stress conditions. Here are some troubleshooting steps:
-
Increase Temperature: For hydrolytic and thermal studies, incrementally increase the temperature (e.g., from 60°C to 80°C).
-
Increase Reagent Concentration: For acid, base, and oxidative studies, you can cautiously increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl).
-
Increase Exposure Time: Extend the duration of the stress exposure.
-
Change Solvent System: The solubility and reactivity of your compound can be influenced by the solvent. Consider using a co-solvent if solubility is an issue, but be mindful that the solvent itself should not react with the compound under the stress conditions.[10]
Question: My compound is degrading too quickly. How can I control the degradation?
Answer: If you are observing excessive degradation (>20%), you need to reduce the harshness of your stress conditions.
-
Decrease Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C).
-
Decrease Reagent Concentration: Use a more dilute stressor (e.g., 0.01 M NaOH instead of 0.1 M).
-
Decrease Exposure Time: Sample at earlier time points.
-
Use a Quenching Agent: For some reactions, like oxidation, a quenching agent can be added at specific time points to stop the reaction.
III. Analytical Method Development and Troubleshooting
A robust, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[6][9] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is commonly used.
Question: What are the key considerations for developing a stability-indicating HPLC method for this compound?
Answer: The primary goal is to achieve chromatographic separation between the parent peak and all degradation product peaks.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve compounds with different polarities.
-
Detection Wavelength: Analyze the UV spectra of the parent compound and the stressed samples to select a wavelength where all components have adequate absorbance. A photodiode array (PDA) detector is highly recommended.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in stressed samples to ensure it is not co-eluting with any degradation products.
Troubleshooting Common HPLC Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Sample overload- Incompatible sample solvent | - Replace the column- Reduce sample concentration- Dissolve the sample in the mobile phase |
| Co-eluting Peaks | - Inadequate mobile phase gradient- Unsuitable column chemistry | - Optimize the gradient (e.g., shallower gradient)- Try a different column (e.g., C8, Phenyl-Hexyl) |
| Baseline Drift | - Column not equilibrated- Mobile phase contamination | - Increase column equilibration time- Use fresh, high-purity solvents |
| Ghost Peaks | - Contamination in the autosampler or injector | - Run blank injections with a strong solvent (e.g., 100% acetonitrile) |
IV. Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the vial at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the vial at room temperature.
-
Withdraw aliquots at 0, 1, 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of water.
-
Incubate at 60°C and sample at the same time points as the acid hydrolysis study.
-
V. References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (August 2003). [Link][5][6][7]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (November 1996). [Link]
-
ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, Step 4 version (November 2005). [Link]
-
ICH guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link][8]
-
Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Preprints.org. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link][10]
-
4-Chlorobenzoic Acid. PubChem. [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
-
Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ACS Publications. [Link]
-
The thermal decomposition of hydroxy- and methoxy-substituted anisoles. ACS Publications. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]
-
Hydrolysis of 2-chlorobenzoate esters in the presence of 30% (vol/vol)... ResearchGate. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link][4]
-
Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless. CORE. [Link]
-
Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate. [Link]
-
Thermochemistry of demethylation of methoxy groups in aromatic compounds: Applicability of DFT, G4, and G4(MP2) methods. ResearchGate. [Link]
-
Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. National Institutes of Health. [Link]
-
Preparation of p-chlorobenzoic acid from p-chloronitrobenzene. Chemistry Stack Exchange. [Link]
-
The Photolysis of Saturated Aldehydes and Ketones. ACS Publications. [Link]
-
Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol. PubMed. [Link]
-
Aldehydes as powerful initiators for photochemical transformations. National Institutes of Health. [Link]
-
Journal of Chemical Education. ACS Publications. [Link]
-
Isolation and characterization of microorganisms that degrade 4-chlorobiphenyl to 4-chlorobenzoic acid. ResearchGate. [Link]
-
4-Formyl-2-methoxyphenyl benzoate. PubChem. [Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. National Institutes of Health. [Link]
-
Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. [Link]
-
ANALYTICAL METHODS. National Center for Biotechnology Information. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. scribd.com [scribd.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. snscourseware.org [snscourseware.org]
- 10. pharmtech.com [pharmtech.com]
Vanillin Ester Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of vanillin esters. This guide is designed for researchers, chemists, and drug development professionals who are working with vanillin and its derivatives. Here, we move beyond simple protocols to address the common, and often frustrating, issues that can arise during synthesis. We will explore the causality behind these challenges and provide robust, field-proven solutions.
Section 1: Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield is one of the most common issues. The cause often depends on the type of esterification being performed.
-
For Fischer Esterification (Vanillin + Carboxylic Acid with Acid Catalyst):
-
Causality: The Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct.[1][2] According to Le Châtelier's principle, the presence of water in the reaction mixture will push the equilibrium back towards the starting materials, thus lowering the yield.
-
Solution: To drive the reaction to completion, you must either use a large excess of one reactant (typically the less expensive one) or actively remove water as it forms.[1][2][3] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
-
For Acylation (Vanillin + Acid Anhydride/Chloride):
-
Causality: These reactions are generally high-yielding and not limited by equilibrium. Low yields are often due to incomplete reaction or degradation.
-
Insufficient Catalyst: In base-catalyzed reactions, the base (e.g., NaOH, pyridine) deprotonates the phenolic hydroxyl group, making it a potent nucleophile. Insufficient base leads to a slow or incomplete reaction.[4]
-
Purity of Reagents: Vanillin can oxidize over time when exposed to air, forming impurities like vanillic acid that will not esterify under the same conditions.[5] Acetic anhydride is sensitive to moisture and can hydrolyze back to acetic acid, reducing its effectiveness.
-
Temperature: While heating can increase the reaction rate, excessive temperatures can cause the product or starting materials to decompose, leading to dark, tarry byproducts and reduced yield.[6]
-
-
Caption: A decision tree for diagnosing the cause of low product yield.
Q2: My post-reaction analysis (TLC, NMR) shows several unexpected spots or peaks. What are these byproducts?
The formation of byproducts is highly dependent on the reaction conditions, particularly the choice of catalyst (acid vs. base).
-
Under Acidic Conditions:
-
The Aldehyde Enigma: The most common side reaction under acidic catalysis involves the aldehyde group of vanillin. The acid catalyst can protonate the aldehyde's carbonyl oxygen, making it susceptible to nucleophilic attack by the alcohol or even another molecule of acetic anhydride.[4] This leads to the formation of a diacetate product where both the hydroxyl and aldehyde groups have reacted.[7] This side reaction does not typically occur under basic conditions.[4]
-
-
Under Overly Aggressive Conditions (e.g., high heat):
-
Dark-Colored Impurities: The appearance of a dark brown or black color in the reaction mixture is a strong indicator of decomposition or polymerization.[6] This is often caused by overheating. It is crucial to maintain the recommended temperature for the specific procedure.
-
-
General Byproducts:
-
Vanillic Acid: If the starting vanillin has been partially oxidized by air, vanillic acid will be present.[5] This impurity can be removed during the workup.
-
Unreacted Starting Materials: The presence of starting materials is common, especially in equilibrium-limited reactions or if the reaction did not go to completion.
-
Caption: Comparison of reaction pathways under basic vs. acidic conditions.
Q3: I'm struggling with the purification step. My product won't crystallize or remains an oil.
Purification, particularly recrystallization, requires careful selection of solvents and technique.
-
Problem: Oiling Out: The product separates as a liquid instead of forming solid crystals.
-
Causality: This often happens when the solution is cooled too quickly or when the solvent is too nonpolar for the product at the crystallization temperature, causing it to crash out of solution above its melting point. Impurities can also suppress the melting point and inhibit crystal lattice formation.
-
Solution:
-
Re-heat the solution until the product fully dissolves.
-
Allow the solution to cool much more slowly (e.g., let it cool to room temperature on the benchtop, then transfer to an ice bath).
-
If it still oils out, add a small amount of a more polar co-solvent to keep the product dissolved at a slightly lower temperature.
-
Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.[8][9]
-
-
-
Problem: Inefficient Removal of Byproducts:
-
Causality: Simple filtration is often not enough to remove soluble impurities.
-
Solution: An aqueous workup is critical.
-
Acid Removal: Washing the organic layer with a mild base like 5% sodium bicarbonate solution will neutralize and remove the acid catalyst and any acidic byproducts (like vanillic acid or unreacted carboxylic acid) by converting them into water-soluble salts.[6]
-
Base Removal: Washing with a dilute acid (e.g., 1M HCl) will neutralize and remove basic catalysts like pyridine.
-
-
| Solvent System | Typical Use Case | Notes |
| 95% Ethanol | A common and effective choice for many vanillin esters like vanillin acetate.[10][11] | The product should be highly soluble in hot ethanol and poorly soluble in cold ethanol. |
| Cyclohexane | Useful for less polar esters. | Vanillin itself can be recrystallized from cyclohexane.[12] |
| Water | Generally not ideal for esters but can be used for crude vanillin purification.[12] | Risk of ester hydrolysis if heated for extended periods, especially if residual acid/base is present. |
| Table 1: Common recrystallization solvents for vanillin and its derivatives. |
Section 2: Frequently Asked Questions (FAQs)
Q: What are the key differences between acid- and base-catalyzed acylation of vanillin?
A: The main difference lies in the reaction mechanism and selectivity.
-
Base Catalysis: The base deprotonates vanillin's phenolic hydroxyl group. This creates a highly reactive phenoxide ion that attacks the acylating agent (e.g., acetic anhydride). This method is highly selective for the hydroxyl group and does not affect the aldehyde.[4]
-
Acid Catalysis: The acid protonates the acylating agent, making it a better electrophile. However, it can also protonate the aldehyde, opening a pathway for side reactions at that position, which can lead to a mixture of products.[4][7]
Q: Which catalyst is better for making vanillin esters?
A: It depends on the desired outcome and the specific ester. For simple acylation with an anhydride to produce products like vanillin acetate, base catalysis is often preferred due to its higher selectivity and fewer byproducts.[4] For Fischer esterification with a carboxylic acid, a strong acid catalyst like H₂SO₄ or p-TsOH is required.[2] Biocatalysis using enzymes like lipase is also an emerging green alternative that offers high selectivity under mild conditions.[13]
| Catalyst Type | Examples | Use Case | Workup Considerations |
| Strong Acid | H₂SO₄, p-TsOH | Fischer Esterification | Must be neutralized and removed with a base wash (e.g., NaHCO₃). |
| Base | NaOH, Pyridine | Acylation with anhydrides/chlorides | Must be neutralized and removed with an acid wash (e.g., dilute HCl). |
| Enzyme | Lipase | Biocatalytic Esterification | Mild conditions; catalyst removed by simple filtration.[13] |
| Table 2: Guide to catalyst selection for vanillin ester synthesis. |
Q: How do I confirm that I have successfully synthesized my desired vanillin ester?
A: A combination of techniques is essential for proper characterization.
-
Thin-Layer Chromatography (TLC): A quick method to check for the consumption of starting material and the formation of a new, typically less polar, product spot.
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad -OH (hydroxyl) peak from vanillin (around 3200-3400 cm⁻¹) and the appearance of a strong C=O (ester) peak (around 1735-1760 cm⁻¹).[7][14]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: This provides definitive structural proof. For vanillin acetate, you would expect to see a new singlet peak around 2.3 ppm corresponding to the three protons of the acetyl group.[10] You will also observe shifts in the signals for the aromatic protons.
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of purity. For example, the literature melting point for vanillin acetate is 77-79 °C.[10]
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of Vanillin Acetate (Base-Catalyzed)
This protocol is adapted from standard laboratory procedures for the selective acylation of vanillin's hydroxyl group.[9][10][15]
-
Dissolution: In a suitable flask, dissolve 1.5 g of vanillin in 25 mL of 10% aqueous sodium hydroxide. The solution should turn a bright yellow-green. Cool the flask in an ice bath.
-
Acylation: While stirring the cold solution, slowly add 4 mL of acetic anhydride. A milky white precipitate of the product should form.[9]
-
Reaction: Stopper the flask and shake it vigorously for a total of 20-30 minutes, keeping it cool in the ice bath.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with several portions of ice-cold water to remove any residual NaOH and sodium acetate.
-
Purification: Recrystallize the crude product from warm 95% ethanol (do not exceed 65 °C).[15] Cool slowly to obtain pure, crystalline vanillin acetate.
-
Drying & Characterization: Allow the crystals to dry completely. Determine the yield, melting point, and characterize by IR and NMR spectroscopy.
Protocol 2: General Procedure for Fischer Esterification
This protocol outlines the general steps for synthesizing a vanillin ester from a carboxylic acid.
-
Setup: Combine vanillin (1 equivalent), the desired carboxylic acid (1.2-2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) in a round-bottom flask equipped with a reflux condenser. Note: Using an excess of the carboxylic acid helps drive the equilibrium.
-
Reaction: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC.
-
Cooling & Dilution: Allow the mixture to cool to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and transfer it to a separatory funnel.
-
Workup:
-
Wash the organic layer with water to remove the bulk of the acid.
-
Wash with 5% sodium bicarbonate solution until CO₂ evolution ceases. This removes the sulfuric acid catalyst and any unreacted carboxylic acid.[6]
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude ester by recrystallization or column chromatography.
References
-
Scribd. (n.d.). Lab Report Experiment 3 - Esterification Reactions of Vanillin. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 3: Esterifications Reactions of Vanillin: The Use of NMR To Determine A Structure. Retrieved from [Link]
-
Waters Corporation. (n.d.). Purification of Vanillin from Vanilla Beans Using an SFE-SFC Workflow. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing vanillin ester isobutyric acid through biocatalysis.
-
ResearchGate. (2020). Enzymatic synthesis of vanillin and related catalytic mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN102091637A - Heterogeneous catalyst used in reaction of synthesizing vanillin and preparation method thereof.
- Unknown Source. (n.d.). Synthesis of Fragrant Esters. This source appears to be a general organic chemistry lab manual.
-
YouTube. (2020). EXPERIMENT 3B: ESTERIFICATION REACTIONS OF VANILLIN (ACIDIC CONDITION). Retrieved from [Link]
-
YouTube. (2020). EXPERIMENT 3A: ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION). Retrieved from [Link]
-
ACS Publications. (2020). One-Pot Efficient Catalytic Oxidation for Bio-Vanillin Preparation and Carbon Isotope Analysis. ACS Omega. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]
- Google Patents. (n.d.). US9126917B2 - Method for purifying vanillin by liquid-liquid extraction.
-
Semantic Scholar. (n.d.). Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. Retrieved from [Link]
- Google Patents. (n.d.). US20170204039A1 - Method for the purification of natural vanillin.
-
ResearchGate. (2023). Extraction, purification, and applications of vanillin: A review of recent advances and challenges. Retrieved from [Link]
-
ASM Journals. (n.d.). Biocatalytic Synthesis of Vanillin. Applied and Environmental Microbiology. Retrieved from [Link]
-
Journal of Science Education. (n.d.). The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.4: Experiment 65 Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Vanillin. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry Lab: Vanillin Esterification. Retrieved from [Link]
-
Reddit. (2017). [College level Organic Chemistry] Synthesizing Acetyl Vanillin. Retrieved from [Link]
-
Chegg.com. (2022). Solved Esterification of Vanillin: The Aldehyde Enigma NaOH. Retrieved from [Link]
-
Scribd. (n.d.). Esterification of Vanillin: NMR Analysis. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education. Retrieved from [Link]
- Unknown Source. (n.d.). Different Types of Vanillin Synthesis Processes.
-
PMC - NIH. (2023). Strategies for improving the production of bio-based vanillin. Retrieved from [Link]
- Unknown Source. (n.d.). EXPERIMENT 65 NOTES. This source appears to be supplementary notes for a lab experiment.
- Unknown Source. (n.d.). A Review on the Vanillin derivatives showing various Biological activities. This source appears to be a review article.
-
ResearchGate. (2019). (PDF) Vanillin Synthesis from 4-Hydroxybenzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Scribd. (n.d.). Vanillin Stability Insights. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. sites.nvcc.edu [sites.nvcc.edu]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chinakxjy.com [chinakxjy.com]
- 13. CN109055446B - Method for synthesizing vanillin ester isobutyric acid through biocatalysis - Google Patents [patents.google.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Solved Esterification of Vanillin: The Aldehyde Enigma NaOH | Chegg.com [chegg.com]
Technical Support Center: Synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
Welcome to the technical support guide for the synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into alternative synthetic routes for this valuable compound. We will explore two primary pathways, offering detailed protocols and troubleshooting advice to navigate potential experimental challenges. Our focus is on the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, derived from vanillin, incorporates an aldehyde, a methoxy group, and a 4-chlorobenzoate ester, making it a versatile building block. The aldehyde functionality allows for the construction of Schiff bases, while the ester linkage can be a target for enzymatic or hydrolytic cleavage in drug delivery systems. This guide provides two distinct and reliable synthetic routes to this molecule, each with its own set of advantages and challenges.
Route 1: Direct Esterification of Vanillin
This is the most straightforward approach, involving a one-step esterification of commercially available vanillin with 4-chlorobenzoyl chloride. The reaction relies on the nucleophilic attack of the phenolic hydroxyl group of vanillin on the electrophilic carbonyl carbon of the acid chloride.
Experimental Workflow: Route 1
Caption: Workflow for the direct esterification of vanillin.
Detailed Protocol: Route 1
-
Reaction Setup: To a stirred solution of vanillin (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL per gram of vanillin) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (TEA) or pyridine (1.2 eq.). Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-chlorobenzoyl chloride (1.1 eq.) in anhydrous DCM (2 mL per gram) and add it dropwise to the cooled vanillin solution over 15-20 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin spot is consumed.
-
Workup: Quench the reaction by adding 1 M HCl (10 mL). Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x 10 mL) and brine (10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from an ethanol/water mixture to yield the final product as a white to off-white solid.
Troubleshooting and FAQs: Route 1
| Issue/Question | Potential Cause & Explanation | Recommended Solution |
| Low to no product formation. | Insufficient reactivity of the phenolic hydroxyl group. Phenols are less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring.[1][2] Degradation of 4-chlorobenzoyl chloride. Acyl chlorides are sensitive to moisture. | Ensure all reagents and solvents are anhydrous. The use of a base like pyridine or TEA is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion, and to neutralize the HCl byproduct.[3] |
| Presence of a significant amount of unreacted vanillin. | Incomplete reaction. The reaction may require a longer time or gentle heating. Base is not effective. | Increase the reaction time and monitor by TLC. If the reaction stalls, consider gentle heating to 40 °C. Ensure the base used is of good quality and free of water. |
| Formation of a dark-colored reaction mixture. | Side reactions involving the aldehyde group. Under strongly basic or acidic conditions, the aldehyde can undergo side reactions.[4][5] | Maintain the reaction temperature and add the acyl chloride slowly to avoid localized heating. A well-controlled reaction should result in a pale yellow solution. |
| Difficulties in purification/oily product. | Presence of impurities. This could be unreacted starting materials or byproducts. | Ensure the aqueous workup is thorough to remove the base and any salts. If recrystallization is ineffective, column chromatography on silica gel (using a hexane/ethyl acetate gradient) can be employed. |
| Why is a base necessary in this reaction? | The base serves two critical roles: it deprotonates the phenol to form the more reactive phenoxide ion and scavenges the HCl generated during the reaction, which could otherwise lead to side reactions or hydrolysis of the ester product.[2] | Always use a non-nucleophilic base like triethylamine or pyridine. |
Route 2: Multi-step Synthesis via Formylation of a Precursor
Experimental Workflow: Route 2
Caption: Workflow for the multi-step synthesis of the target compound.
Detailed Protocol: Route 2
Step 2a: Synthesis of Guaiacol Acetate (Protection)
-
To a stirred solution of guaiacol (1.0 eq.) and pyridine (1.5 eq.) in DCM, add acetic anhydride (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Perform an aqueous workup as described in Route 1.
-
Remove the solvent under reduced pressure to obtain guaiacol acetate, which can be used in the next step without further purification.
Step 2b: Formylation of Guaiacol Acetate (Vilsmeier-Haack Reaction)
-
Vilsmeier Reagent Preparation: In a separate flask, add phosphorus oxychloride (POCl3, 3.0 eq.) to anhydrous N,N-dimethylformamide (DMF, 5.0 eq.) at 0 °C. Stir for 30 minutes. This forms the Vilsmeier reagent, a chloromethyliminium salt.[6]
-
Formylation: Add a solution of guaiacol acetate (1.0 eq.) in DMF to the Vilsmeier reagent at 0 °C.
-
Reaction: Heat the mixture to 60-70 °C for 2-3 hours.
-
Hydrolysis: Cool the reaction mixture and pour it onto crushed ice, followed by the addition of aqueous sodium acetate solution. Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.[7]
-
Extraction: Extract the product with ethyl acetate, wash with water and brine, dry over Na2SO4, and concentrate to get the crude 4-acetyl-3-methoxybenzaldehyde.
Step 2c: Hydrolysis and Esterification
-
Deprotection: The crude product from the previous step is hydrolyzed by refluxing with 1 M HCl in ethanol for 1-2 hours to cleave the acetate protecting group, yielding vanillin.
-
Esterification: After neutralization and extraction, the resulting vanillin can be esterified with 4-chlorobenzoyl chloride following the protocol described in Route 1 .
Alternative Formylation Methods
Several formylation methods can be employed in Step 2b, each with its own regioselectivity and substrate scope:
| Formylation Method | Reagents | Key Features & Considerations |
| Vilsmeier-Haack | POCl3, DMF | Mild conditions, good for electron-rich aromatics. The Vilsmeier reagent is a weaker electrophile than those in Friedel-Crafts reactions.[6][8][9] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA, acetic acid) | Ortho-selective formylation of phenols.[10] The reaction requires strongly electron-donating groups on the aromatic ring. Yields can be variable.[11] |
| Reimer-Tiemann | Chloroform (CHCl3), strong base (e.g., NaOH) | Primarily ortho-formylation of phenols via a dichlorocarbene intermediate.[12][13] Can be performed in a biphasic system. |
Troubleshooting and FAQs: Route 2
| Issue/Question | Potential Cause & Explanation | Recommended Solution |
| Low yield in the formylation step. | Substrate deactivation. The acetyl protecting group is slightly deactivating, which can affect the yield of electrophilic aromatic substitution. Inefficient Vilsmeier reagent formation. | Ensure anhydrous conditions for the Vilsmeier reagent formation. Consider using a more activating protecting group if yields are consistently low. |
| Formation of ortho- and para-isomers. | Loss of regioselectivity. The directing effect of the methoxy and acetate groups determines the position of formylation. The Vilsmeier-Haack reaction typically favors para-substitution to the most activating group if the ortho positions are sterically hindered.[14] | Optimize reaction temperature; lower temperatures can sometimes improve selectivity. Isomers can usually be separated by column chromatography. |
| Incomplete deprotection of the acetate group. | Insufficient hydrolysis conditions. The hydrolysis of the acetate may require stronger acidic conditions or longer reaction times. | Increase the concentration of HCl or the reflux time. Monitor the reaction by TLC to ensure complete deprotection. |
| Why protect the hydroxyl group before formylation? | The free phenolic hydroxyl group is highly activating and can lead to multiple formylations or other side reactions.[15] Protection moderates the reactivity and improves the selectivity of the formylation reaction. | An acetyl group is a common and easily removable protecting group for phenols. |
| Can I perform the deprotection and esterification in one pot? | While possible, a two-step process with isolation of the intermediate vanillin often gives cleaner results and higher overall yields. A one-pot procedure would require careful control of reaction conditions to avoid unwanted side reactions. | It is recommended to perform the steps sequentially for better process control and purity of the final product. |
References
- Duff reaction. (n.d.). In Grokipedia.
- Duff Reaction. (n.d.). In SynArchive.
-
Duff reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Abd Al Hussain, H. A., & Abbas, S. K. (2019). Synthesis and Characterization New Heterocyclic Compounds derivatives from Vanillin. Journal of Physics: Conference Series, 1234, 012053.
- Synthesis of Vanillin derivative Schiff's bases from threonine, and valine: Structural study and multiscale comput
- The Duff Reaction: Researching A Modification. (n.d.). In The ScholarShip.
- Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. (n.d.). Synlett.
- Synthesis, molecular modeling and structural characterization of vanillin derivatives as antimicrobial agents. (2025).
- Synthesis, Characterization and Antimicrobial Activity of p-Vanillin and Vanillin Schiff Bases. (2025).
- Synthesis and Characterization of Vanillin-Based π-Conjugated Polyazomethines and Their Oligomer Model Compounds. (2022). Molecules.
-
Vilsmeier-Haack Reaction. (n.d.). In Chemistry Steps. Retrieved from [Link]
-
Esterification Reactions of Vanillin. (n.d.). In Scribd. Retrieved from [Link]
- EXPERIMENT 3A: ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION). (2020). YouTube.
-
Vilsmeier-Haack Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
- Formylation process for producing aldehydes. (1988).
- Various Aromatic Formylations. (n.d.). In designer-drug.com.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
Why does phenol have no reaction with carboxylic acids, but does with acid chlorides to produce ester?. (2017). In Quora. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). In NROChemistry. Retrieved from [Link]
-
Esterification of phenols. (n.d.). In Khan Academy. Retrieved from [Link]
-
Can u tell me a standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid?. (2019). In ResearchGate. Retrieved from [Link]
-
Reimer–Tiemann reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Alcohols, phenols and acids. (2025). In Khan Academy. Retrieved from [Link]
-
Reimer-Tiemann Formylation. (n.d.). In SynArchive. Retrieved from [Link]
-
21.4: Experiment 65 Reactions. (2020). In Chemistry LibreTexts. Retrieved from [Link]
- EXPERIMENT 3B: ESTERIFICATION REACTIONS OF VANILLIN (ACIDIC CONDITION). (2020). YouTube.
-
Experiment 3: Esterifications Reactions of Vanillin: The Use of NMR To Determine A Structure. (n.d.). In Scribd. Retrieved from [Link]
-
the reimer-tiemann reaction. (n.d.). In Sciencemadness.org. Retrieved from [Link]
-
Other Reactions of Phenol. (2023). In Chemistry LibreTexts. Retrieved from [Link]
-
What is the product in an esterification of of vanillin with acetic anhydride in the presence of.... (n.d.). In Homework.Study.com. Retrieved from [Link]
-
Solved What are the names of the products produced from both. (2021). In Chegg.com. Retrieved from [Link]
- Esters Derived from Vanillin and Vanillal and Aromatic and Functionalized Aliphatic Carboxylic Acids. (2025).
- Preparations of 4-formyl biphenyl, 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl. (2009).
-
Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). In Neliti. Retrieved from [Link]
-
4-Formyl-2-methoxyphenyl benzoate. (n.d.). In PubChem. Retrieved from [Link]
-
Synthesis route of bis-(4-formyl-2-methoxyphenyl) terephthalate.. (n.d.). In ResearchGate. Retrieved from [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). In Beilstein Journals. Retrieved from [Link]
-
4-FORMYL-2-METHOXYPHENYL ISOBUTYRATE. (n.d.). In EWG. Retrieved from [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. synarchive.com [synarchive.com]
- 11. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Microwave-Assisted Organic Synthesis (MAOS)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for microwave-assisted organic synthesis (MAOS). As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise during microwave-mediated experimentation. This resource is structured to provide not just procedural steps, but a deeper understanding of the underlying principles to empower you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: Low Yield & Other Common Issues
This section addresses specific problems you might encounter during your microwave synthesis experiments in a question-and-answer format.
Q1: I've switched from conventional heating to microwave irradiation for a known reaction, but my yield is disappointingly low. What are the most likely causes?
Low yield upon transitioning to microwave synthesis is a common issue, often stemming from a misunderstanding of how microwave energy interacts with the reaction mixture. Here are the primary factors to investigate:
-
Inappropriate Solvent Choice: Unlike conventional heating where the vessel is heated and transfers energy to the solvent, microwaves directly heat the molecules within the reaction mixture.[1][2][3] The efficiency of this heating is dependent on the solvent's dielectric properties.[4] If your solvent is non-polar (e.g., hexane, toluene), it will not absorb microwave energy efficiently, leading to insufficient heating and low conversion.[1][5]
-
Incorrect Temperature and Time Parameters: Microwave synthesis often allows for much higher temperatures to be reached in sealed vessels, significantly accelerating reaction rates.[6][7] A common starting point is to increase the temperature by 10°C from the conventional method, which can halve the reaction time.[5] Systematically increasing the temperature can help you find the optimum.[8] However, excessively high temperatures can lead to reactant or product degradation.
-
Reaction Vessel and Volume Considerations: The material and size of the reaction vessel are crucial. Vessels must be microwave-transparent (e.g., specialized glass or Teflon), and the reaction volume should be appropriate for the vessel size to allow for pressure increases and efficient, homogenous heating.[7][9]
-
Stirring and Homogeneity: Inefficient stirring can lead to localized overheating, known as "hotspots," which can cause decomposition of reactants, catalysts, or products.[10][11][12][13] Ensuring homogenous mixing is critical for uniform temperature distribution.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in microwave synthesis.
Q2: My reaction mixture is darkening or I'm seeing significant byproduct formation that wasn't present with conventional heating. What's happening?
This is often a sign of thermal degradation, likely caused by "hotspots" or an excessively high reaction temperature.
-
Understanding Hotspots: Hotspots are localized areas of intense heat that can form due to non-uniform microwave field distribution or the presence of highly microwave-absorbent materials, such as a solid catalyst.[11][12][13][14][15] These micro-environments can reach temperatures far exceeding the bulk temperature of the reaction, leading to decomposition.[11]
-
Catalyst Considerations: Heterogeneous catalysts, particularly those on carbon supports, can be excellent microwave absorbers and are prone to creating hotspots.[11][16] This can sometimes lead to catalyst deactivation through coking or changes in morphology.[16][17]
-
Power Modulation: Modern microwave reactors often use pulsed power to maintain the set temperature.[18] For thermally sensitive compounds, using a lower, more constant power setting might prevent temperature overshooting and degradation.
Experimental Protocol to Mitigate Degradation:
-
Reduce the target temperature: Decrease the set temperature in 10-20°C increments to see if byproduct formation is reduced.
-
Improve stirring: Use a larger stir bar or a reactor with mechanical stirring capabilities to ensure better heat distribution.
-
Use a less absorbing solvent: If your reactants are polar, a medium or low-absorbing solvent can act as a heat sink, helping to moderate the reaction temperature.[4]
-
For solid-supported catalysts: Consider dispersing the catalyst more effectively or using a lower loading. In some cases, pre-heating the reaction mixture to a certain temperature before introducing the catalyst can be beneficial.[13]
Q3: I'm trying to scale up my optimized small-scale microwave reaction, but the results are not reproducible and the yield has dropped. Why is scaling up so challenging?
Scaling up microwave reactions is not always linear and presents unique challenges.
-
Microwave Penetration Depth: Microwaves have a limited penetration depth into absorbing materials.[19] In larger reaction volumes, the outer portion of the mixture can absorb most of the energy, leading to uneven heating and a cooler core. This is a primary reason why direct scaling in large batch reactors can be problematic.
-
Vessel Geometry and Field Distribution: The geometry of the reaction vessel and the microwave field distribution within the cavity become more critical at larger scales.[19]
-
Heat Dissipation: Larger volumes have a smaller surface-area-to-volume ratio, making it more difficult to dissipate excess heat, which can lead to thermal runaway.
Strategies for Successful Scale-Up:
-
Parallel Synthesis: Instead of a single large vessel, use multiple smaller vessels in a multimode reactor to run the reaction in parallel.[19][20][21] This maintains the optimized conditions of the small-scale reaction.
-
Continuous Flow Reactors: For larger quantities, continuous flow microwave reactors are an excellent solution.[7][22][23] A small volume of the reaction mixture is continuously passed through the microwave cavity, ensuring uniform heating and excellent reproducibility.[7]
Frequently Asked Questions (FAQs)
Q1: How do I select the right solvent for my microwave reaction?
Choosing the right solvent is critical for success. The primary consideration is the solvent's ability to absorb microwave energy, which is related to its dielectric properties.[4][6]
| Solvent Category | Dielectric Loss (tanδ) | Examples | Microwave Absorption | Recommended Use Cases |
| High Absorbers | >0.5 | Ethanol, Methanol, DMSO, DMF | Excellent | Rapid heating to high temperatures.[9] |
| Medium Absorbers | 0.1 - 0.5 | Acetonitrile, Water, Acetone | Good | Versatile for a wide range of reactions.[4][24] |
| Low Absorbers | <0.1 | Toluene, Hexane, Dioxane | Poor | Can be used as heat sinks for highly exothermic reactions or when reactants themselves are highly absorbing.[3][4] |
Data adapted from available literature. Dielectric properties can vary with temperature.
Pro-Tip: If your desired solvent is a poor microwave absorber, you can add a small amount of a high-absorbing co-solvent or an ionic liquid to improve heating efficiency.[9]
Q2: What is the difference between a monomode and a multimode microwave reactor?
The key difference lies in the way microwaves are directed into the cavity.
-
Monomode Reactors: These have a smaller cavity and focus the microwave field onto a single reaction vessel.[21] This provides a high energy density and very rapid heating, making them ideal for small-scale reaction optimization.[21]
-
Multimode Reactors: These have a larger cavity where microwaves are reflected off the walls, creating a more dispersed field.[21] They can accommodate multiple vessels for parallel synthesis or larger single vessels, making them suitable for scale-up.[19][21]
Microwave Reactor Types
Caption: A comparison of monomode and multimode microwave reactors.
Q3: Are there "non-thermal" microwave effects that enhance reactions?
The existence and impact of "non-thermal" or "specific" microwave effects are topics of ongoing debate in the scientific community.[25][26][27][28] The theory posits that the oscillating electromagnetic field can directly interact with polar molecules, stabilizing polar transition states and accelerating reactions beyond what can be attributed to thermal effects alone.[10]
However, many studies have concluded that the observed rate enhancements in liquid-phase organic synthesis can be fully explained by purely thermal effects, such as rapid heating, superheating of solvents above their boiling points in sealed vessels, and the formation of hotspots.[10][25] Accurate temperature measurement is crucial, as external sensors can sometimes underestimate the true internal temperature, leading to the misattribution of results to non-thermal effects.[10]
For practical purposes, focusing on optimizing the thermal aspects of your reaction (temperature, time, solvent) will have the most significant and reproducible impact on your yield.
References
-
Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
-
Solvent Choice for Microwave Synthesis - CEM Corporation. [Link]
-
Non-thermal microwave effect - Wikipedia. [Link]
-
Review on non-thermal effects of microwave irradiation in organic synthesis - PubMed. [Link]
-
Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry - ACS Publications. [Link]
-
Control of Microwave-Generated Hot Spots. 6. Generation of Hot Spots in Dispersed Catalyst Particulates and Factors That Affect Catalyzed Organic Syntheses in Heterogeneous Media | Request PDF - ResearchGate. [Link]
-
Key Parameters on the Microwave Assisted Synthesis of Magnetic Nanoparticles for MRI Contrast Agents - PMC - NIH. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Publications. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - NIH. [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System - MDPI. [Link]
-
Microwaves in organic synthesis. Thermal and non-thermal microwave effects - Chemical Society Reviews (RSC Publishing). [Link]
-
Hot Spot Formation in Microwave Plasma CVD Diamond Synthesis | Request PDF - ResearchGate. [Link]
-
Nonthermal Effects of Microwaves in Organic Synthesis | Request PDF - ResearchGate. [Link]
-
Approaches for Scale-Up of Microwave-Promoted Reactions - ACS Publications. [Link]
-
Microwave Assisted Organic Synthesis. [Link]
-
Getting Started with Microwave Synthesis - CEM Corporation. [Link]
-
Strategies for managing hot spot development during microwave and flash sintering. [Link]
-
Microwave Hotspots: Thermal Nonequilibrium Dynamics from the Perspective of Quantum States | The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Hot Spot Formation in Microwave Plasma CVD Diamond Synthesis - IEEE Xplore. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. [Link]
-
Microwave chemistry - Wikipedia. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. [Link]
-
Theory of Microwave Heating for Organic Synthesis - CEM Corporation. [Link]
-
Teaching Microwave Chemistry - YouTube. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. [Link]
-
Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors Current Literature Pr. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. [Link]
- Chapter 6: Activation of Stable Molecules by Microwave C
-
Microwave Catalysis in Organic Synthesis - ResearchGate. [Link]
-
Catalytic Activity of Various Carbons during the Microwave-Initiated Deep Dehydrogenation of Hexadecane | JACS Au - ACS Publications. [Link]
-
Solvent Choice for Microwave Synthesis - CEM Corporation. [Link]
-
Microwave Synthesis. [Link]
-
Microwave Digestion Vessels. [Link]
-
Basic Guidelines For Microwave Reactor and Reactions | PDF - Scribd. [Link]
-
Microwave irradiation assisted organic synthesis : r/Chempros - Reddit. [Link]
Sources
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 3. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 4. Solvent Choice for Microwave Synthesis [cem.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpdft.com [rjpdft.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 8. Getting Started with Microwave Synthesis [cem.com]
- 9. img1.17img.cn [img1.17img.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ceramics.org [ceramics.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Hot Spot Formation in Microwave Plasma CVD Diamond Synthesis | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 16. books.rsc.org [books.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Which microwave synthesis reactor is the best one for your research? | Anton Paar Wiki [wiki.anton-paar.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solvent Choice for Microwave Synthesis [cem.com]
- 25. Non-thermal microwave effect - Wikipedia [en.wikipedia.org]
- 26. Review on non-thermal effects of microwave irradiation in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Microwaves in organic synthesis. Thermal and non-thermal microwave effects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
Welcome to the technical support center for the scale-up synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to bridge the gap between bench-scale success and efficient, reproducible large-scale production.
I. Executive Summary: The Synthetic Pathway
The synthesis of this compound is achieved through the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-chlorobenzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution.[1][2] The phenolic hydroxyl group of vanillin acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[1][2] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product.[1][3]
While straightforward at the laboratory scale, scaling up this synthesis introduces challenges related to reaction kinetics, heat and mass transfer, and product purification.[4][5] This guide will address these challenges head-on, providing a robust, validated protocol and a comprehensive troubleshooting guide.
Reaction Visualization
Caption: Step-by-step experimental workflow.
Detailed Procedure
-
Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve vanillin (152.15 g, 1.0 mol) and anhydrous pyridine (94.92 mL, 1.2 mol) in 1 L of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all solids have dissolved.
-
Acylation: Cool the reaction mixture to 0-5 °C using an ice bath. Add 4-chlorobenzoyl chloride (183.76 g, 1.05 mol) dissolved in 500 mL of anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the vanillin is consumed.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly quench with 500 mL of 1M HCl to neutralize the excess pyridine. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (1 x 250 mL). The bicarbonate wash is essential to remove any unreacted 4-chlorobenzoyl chloride and the 4-chlorobenzoic acid formed from its hydrolysis.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol. [6]Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50 °C to a constant weight.
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Q1: The reaction is sluggish and does not go to completion, even after extended reaction times. What are the possible causes and solutions?
-
Potential Cause 1: Inadequate Reagent Purity. The presence of moisture in the reagents or solvent can hydrolyze the 4-chlorobenzoyl chloride, reducing its effective concentration and hindering the reaction. [7] * Solution: Ensure all reagents and solvents are of high purity and anhydrous. Use freshly opened or properly stored anhydrous solvents.
-
Potential Cause 2: Insufficient Base. An inadequate amount of base will not effectively neutralize the HCl byproduct, leading to a buildup of acid that can protonate the phenolic starting material, reducing its nucleophilicity.
-
Solution: Use a slight excess of a suitable base like pyridine or triethylamine (1.1-1.2 equivalents).
-
-
Potential Cause 3: Low Reaction Temperature. While the initial addition is performed at a low temperature to control the exotherm, the reaction may require a higher temperature to proceed at a reasonable rate once the addition is complete.
-
Solution: After the controlled addition of the acyl chloride, allow the reaction to warm to room temperature. Gentle heating (e.g., to 40 °C) can be employed if the reaction is still slow, but this should be monitored carefully to avoid side reactions.
-
Q2: During the workup, I am observing an emulsion that is difficult to separate. How can I resolve this?
-
Potential Cause: Presence of Pyridinium Salts. The pyridinium hydrochloride salt formed during the reaction can act as a surfactant, leading to emulsion formation.
-
Solution 1: Add More Brine. Adding a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Solution 2: Filtration. If the emulsion is persistent, filtering the entire biphasic mixture through a pad of Celite® can sometimes help to break it.
-
Solution 3: Centrifugation. For smaller scale-up batches, centrifugation can be an effective method to separate the layers.
-
Q3: The yield of the purified product is lower than expected. Where could I be losing my product?
-
Potential Cause 1: Incomplete Reaction. As discussed in Q1, an incomplete reaction is a primary cause of low yield.
-
Solution: Ensure complete consumption of the limiting reagent (vanillin) by monitoring the reaction closely.
-
-
Potential Cause 2: Product Loss During Workup. The product may have some solubility in the aqueous layers, especially if an excessive volume of washing solutions is used.
-
Solution: Minimize the volume of aqueous washes while ensuring effective purification. Back-extracting the combined aqueous layers with a fresh portion of DCM can help to recover any dissolved product.
-
-
Potential Cause 3: Inefficient Recrystallization. Using too much recrystallization solvent will result in a significant portion of the product remaining in the mother liquor. [8] * Solution: Use the minimum amount of hot solvent required to dissolve the crude product. Cooling the solution slowly and then thoroughly in an ice bath will maximize crystal formation. The mother liquor can also be concentrated and a second crop of crystals can be collected.
Q4: The final product is off-color (e.g., yellow or brown). What is the cause and how can I obtain a white crystalline solid?
-
Potential Cause: Impurities from Starting Materials or Side Reactions. Colored impurities may be present in the starting materials or formed during the reaction, especially if the reaction temperature was too high.
-
Solution 1: Activated Carbon Treatment. During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.
-
Solution 2: Multiple Recrystallizations. A second recrystallization may be necessary to achieve the desired level of purity and a colorless product.
-
Q5: What are the key safety considerations when scaling up this synthesis?
-
Hazard 1: Exothermic Reaction. The reaction between an acyl chloride and a nucleophile is exothermic. On a larger scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. [9][10] * Mitigation: Controlled, slow addition of the 4-chlorobenzoyl chloride with efficient cooling and continuous monitoring of the internal temperature is critical. [4]* Hazard 2: Corrosive and Lacrimatory Reagents. 4-Chlorobenzoyl chloride is corrosive and a lachrymator. Pyridine is a flammable liquid with a strong, unpleasant odor.
-
Mitigation: Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
-
Hazard 3: Pressure Buildup. The reaction generates HCl gas, which is neutralized by the base. However, if the base is not added in sufficient quantity or if the reaction is not properly vented, pressure can build up.
-
Mitigation: Ensure the reaction is performed in a system that is not completely sealed. A drying tube or a nitrogen bubbler can provide a safe outlet for any pressure changes.
-
IV. References
-
Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved from [Link]
-
Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. Retrieved from [Link]
-
Benchchem. (2025). Technical Support Center: Troubleshooting Ester Synthesis.
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
-
Slideshare. (n.d.). Organic Reactions & Processes Optimisation & Scale up. Retrieved from [Link]
-
Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]
-
Filo. (2025, July 8). Possible Sources of Error in an Esterification Lab.
-
UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization.
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
-
Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level.
-
Chemguide. (n.d.). preparation of esters. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
-
ResearchGate. (2025, August 6). Facile catalyzed acylation of alcohols, phenols, amines and thiols based on ZrOCl(2)8H(2)O and acetyl chloride in solution and in solvent-free conditions | Request PDF.
-
Reddit. (2024, February 15). Esterification not Working (Separation).
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
-
Hussain, Z., et al. (2019). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Molecules, 24(14), 2617.
-
Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
-
Matrix Scientific. (n.d.). 4-Formyl-2-methoxyphenyl 2-chlorobenzoate.
-
BLD Pharm. (n.d.). 431998-21-9|3-Formylphenyl 4-chlorobenzoate.
-
Santa Cruz Biotechnology. (n.d.). 4-Formyl-2-methoxyphenyl benzoate.
-
Google Patents. (n.d.). CN101434527A - Preparations of 4-formyl biphenyl, 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl.
-
Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti.
-
PubChem. (n.d.). 4-Formyl-2-methoxyphenyl benzoate.
-
Douglass, F. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Journal of Chemical Education.
-
PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride.
-
Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-.
-
CORE. (n.d.). PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM.
-
EWG. (n.d.). 4-FORMYL-2-METHOXYPHENYL ISOBUTYRATE | Substance.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. pure-synth.com [pure-synth.com]
- 5. Organic Reactions & Processes Optimisation & Scale up | PDF [slideshare.net]
- 6. m.youtube.com [m.youtube.com]
- 7. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 8. rubingroup.org [rubingroup.org]
- 9. sdlookchem.com [sdlookchem.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Anti-Inflammatory Potential of Vanillin and its Derivative, 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
Introduction
Inflammation is a fundamental biological process, a defensive response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is critical for healing, chronic inflammation is a key driver in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Consequently, the discovery of novel anti-inflammatory agents remains a cornerstone of therapeutic research.
Natural products have long served as a rich source of bioactive compounds. Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of the vanilla bean, is a well-known flavoring agent that has demonstrated a spectrum of biological activities, including noteworthy anti-inflammatory properties.[1][2] Its mechanism involves the modulation of key inflammatory pathways, making it an attractive scaffold for medicinal chemistry.[3][4]
This guide provides a comprehensive overview of the established anti-inflammatory activity of vanillin. It then presents a detailed, robust experimental workflow designed for a direct, head-to-head comparison against its derivative, 4-Formyl-2-methoxyphenyl 4-chlorobenzoate. This framework will enable researchers to quantitatively assess whether this synthetic modification yields a superior anti-inflammatory agent.
Vanillin: An Established Natural Anti-Inflammatory Agent
Vanillin exerts its anti-inflammatory effects through multiple mechanisms, primarily by suppressing the production of pro-inflammatory mediators and modulating key signaling pathways.[1] In vitro and in vivo studies have consistently shown that vanillin can significantly reduce the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4]
Mechanistically, a primary target of vanillin is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[5] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5][6] Vanillin has been shown to inhibit this cascade by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65.[1]
Furthermore, vanillin suppresses the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[1][2]
Figure 1. Simplified signaling pathway of LPS-induced inflammation and the inhibitory targets of Vanillin.
This compound: A Candidate for Enhanced Activity
The target derivative is formed by an ester linkage between the phenolic hydroxyl group of vanillin and 4-chlorobenzoic acid. This structural modification introduces several key changes:
-
Blocked Phenolic Hydroxyl: The free phenolic hydroxyl group in vanillin is a known scavenger of reactive oxygen species (ROS), contributing to its antioxidant and anti-inflammatory effects. Esterification blocks this group, which could potentially diminish its direct antioxidant capacity.
-
Increased Lipophilicity: The addition of the 4-chlorobenzoyl moiety increases the overall lipophilicity (hydrophobicity) of the molecule. This could enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations and greater interaction with cytoplasmic or nuclear targets compared to the more polar parent compound, vanillin.
-
Steric and Electronic Effects: The bulky, electron-withdrawing chlorobenzoyl group could influence how the molecule docks with target proteins, possibly altering its binding affinity for enzymes or transcription factors in the inflammatory cascade.
Hypothesis: The increased lipophilicity of this compound may lead to enhanced cellular uptake and more potent inhibition of intracellular inflammatory targets like the NF-κB pathway, potentially outweighing any loss of direct antioxidant activity from the blocked hydroxyl group. Direct experimental comparison is essential to validate this hypothesis.
Proposed Experimental Workflow for Head-to-Head Comparison
To objectively evaluate the anti-inflammatory potential of this compound relative to vanillin, a standardized in vitro model using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cell line) is proposed. This model is a well-established and widely used system for screening anti-inflammatory compounds.[7][8][9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Assessment of the Vanillin Anti-Inflammatory and Regenerative Potentials in Inflamed Primary Human Gingival Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 9. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
A Comparative Guide to Vanillin Derivatives: Benchmarking 4-Formyl-2-methoxyphenyl 4-chlorobenzoate in Medicinal Chemistry
Introduction: Vanillin as a Privileged Scaffold
Vanillin (4-hydroxy-3-methoxybenzaldehyde), the principal component of the vanilla bean, is more than a ubiquitous flavoring agent; it is a privileged scaffold in medicinal chemistry.[1][2] Its aromatic ring, adorned with aldehyde, hydroxyl, and ether functional groups, serves as a versatile starting point for synthesizing a myriad of derivatives with significant pharmacological potential.[1][2] These modifications can dramatically enhance its inherent, modest biological activities, leading to potent therapeutic candidates.[3][4]
This guide provides a comparative analysis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate , a representative vanillin ester, against other key classes of vanillin derivatives. We will dissect the structure-activity relationships (SAR) that govern their performance as antimicrobial, antioxidant, and anticancer agents, supported by experimental data and detailed protocols for researchers in drug discovery.
Physicochemical Properties: The Foundation of Biological Activity
The biological activity of any compound is fundamentally linked to its physicochemical properties. For vanillin derivatives, key modifications influence lipophilicity, electronic distribution, and hydrogen bonding capacity, which in turn dictate how they interact with biological targets.[2]
-
Vanillin (Parent Compound) : Possesses a phenolic hydroxyl group, which is crucial for its antioxidant activity but also makes it relatively polar. Its aldehyde group is a key site for derivatization.[5][6]
-
This compound : As an ester, the phenolic hydroxyl group of vanillin is masked. This modification increases lipophilicity, which can enhance cell membrane permeability. The presence of a 4-chlorobenzoyl moiety introduces an electron-withdrawing group, which can influence the electronic properties of the entire molecule and provide a site for halogen bonding interactions.
-
Schiff Bases : Formed by condensing the aldehyde group with a primary amine, introducing an azomethine (-C=N-) group. The substituents on the amine portion dramatically alter the molecule's steric and electronic properties, often enhancing antimicrobial and anticancer activities.[7][8]
-
Vanillic Acid & Vanillyl Alcohol : Result from the oxidation or reduction of the aldehyde group, respectively. These changes significantly impact the molecule's reactivity and interaction with biological targets. For instance, converting the aldehyde to a carboxylic acid can alter its potential as a hydrogen bond donor/acceptor and its overall acidity.[9][10]
The structural versatility of the vanillin scaffold allows for fine-tuning of these properties to optimize therapeutic efficacy.[2]
Comparative Analysis of Biological Activities
Antimicrobial Activity: A Battle Against Pathogens
Vanillin itself exhibits bacteriostatic and antifungal properties, primarily by disrupting the cytoplasmic membrane.[11][12] However, its derivatives often show significantly enhanced and more specific activities. The general SAR trend indicates that increased lipophilicity and the presence of electron-withdrawing groups can bolster antimicrobial potency.[7][11]
Key Derivative Classes & Performance:
-
This compound : The esterification and addition of a chlorinated phenyl ring are expected to increase lipophilicity, potentially enhancing its ability to permeate bacterial cell membranes. Halogenated derivatives often exhibit improved antimicrobial effects.[13][14]
-
Schiff Bases : This class is arguably one of the most potent. The imine linkage is critical, and adding heterocyclic rings or electron-withdrawing groups (like nitro or halogen groups) to the amine substituent consistently enhances activity against both Gram-positive and Gram-negative bacteria.[7][8]
-
Nitrovanillin Derivatives : The introduction of a nitro group (an electron-withdrawing group) onto the vanillin ring, as in 5-nitrovanillin, has been shown to significantly improve antimicrobial efficacy compared to the parent vanillin.[11][15]
-
Vanillic Acid : The oxidation of vanillin to its carboxylic acid has been explored as a strategy to enhance its antibacterial properties.[9][16]
Table 1: Comparative Antimicrobial Activity of Vanillin Derivatives
| Compound/Derivative Class | Test Organism | Activity Metric | Result | Reference(s) |
| Vanillin | E. coli | MIC | 1.25 mg/mL | [13] |
| S. aureus | MIC | 2.5 mg/mL | [13] | |
| 5-Nitrovanillin Derivative (I) | E. coli | Zone of Inhibition | Significant activity | [11] |
| Schiff Base (Vanillin + p-Toluidine) | S. epidermidis | Zone of Inhibition | Strong activity | [16] |
| This compound | Various | MIC | Predicted potent activity | N/A |
| Vanillyl Alcohol | Various Fungi | Antifungal Activity | Lesser activity than Vanillic Acid | [9] |
Note: The activity for this compound is predicted based on established SAR principles, as direct experimental data is not widely available. This represents a key area for future investigation.
Antioxidant Activity: Quenching Oxidative Stress
The antioxidant capacity of vanillin derivatives is primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals.[10][17] Therefore, modifications to this group are critical.
Key Derivative Classes & Performance:
-
This compound : By esterifying the phenolic hydroxyl, the primary site for radical scavenging is blocked. This is expected to significantly reduce or eliminate its direct antioxidant activity compared to vanillin.
-
Vanillin : Shows strong activity in some assays (like ABTS and ORAC) but is inactive in others (DPPH), suggesting a complex, mechanism-dependent antioxidant profile.[18] Its activity is often used as a baseline for comparison.
-
Vanillin Acetate (E-1) : Similar to the target compound, acetylation of the hydroxyl group might be expected to decrease activity. However, one study showed that vanillyl acetate demonstrated a moderately significant IC50 of 0.63 µg/mL, suggesting that in certain contexts, esterification might not completely abolish activity or could be hydrolyzed to release the active phenol.[10][19]
-
Reduced Vanillin (J-1) : The reduction of the aldehyde group in one study led to a derivative with an IC50 of 0.59 µg/mL, showing enhanced antioxidant activity compared to vanillin itself (IC50 of 0.81 µg/mL).[10][19] This highlights that modifications at other sites can also positively influence antioxidant potential.
Table 2: Comparative Antioxidant Activity (DPPH Assay)
| Compound/Derivative | IC50 (µg/mL) | Relative Potency vs. Vanillin | Reference(s) |
| Vanillin | 0.81 | Baseline | [10][19][20] |
| Vanillyl Acetate (Ester) | 0.63 | Higher | [10][19][20] |
| Reduced Derivative (J-1) | 0.59 | Higher | [10][19][20] |
| Vanillic Acid (J-2) | 0.85 | Lower | [10][19][20] |
| Vitamin C (Standard) | 0.44 | Much Higher | [10][19][20] |
| This compound | Predicted low activity | Lower | N/A |
Anticancer Activity: Targeting Malignant Cells
Vanillin derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms including the induction of apoptosis, inhibition of cell proliferation and migration, and disruption of key signaling pathways.[12][21][22]
Key Derivative Classes & Performance:
-
This compound : The increased lipophilicity and the presence of the chlorobenzoyl group could enhance its uptake by cancer cells and introduce novel interactions with intracellular targets. While direct data is unavailable, related ester derivatives of phenolic compounds have shown cytotoxic activities.[23]
-
Vanillin : Has been shown to inhibit the proliferation of human hepatocyte carcinoma (HepG2) and neuroblastoma (SH-SY5Y) cells, and to suppress the metastatic potential of lung cancer cells by inhibiting the PI3K/Akt signaling pathway.[21][24]
-
Vanillin Semicarbazone (VSC) : This derivative showed potent in vivo anticancer activity against Ehrlich ascites carcinoma (EAC) cells in mice, increasing the life span of tumor-bearing mice by over 88% at a dose of 10 mg/kg.[25]
-
Schiff Bases : Vanillin-derived Schiff bases, particularly those incorporating sulfanilamide analogues, have been designed as potent inhibitors of topoisomerase-IIa, a key enzyme in cancer cell replication.[8]
Table 3: Comparative Anticancer Activity of Vanillin Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Result | Mechanism/Target | Reference(s) |
| Vanillin | Human Lung Cancer (A549) | Cell Migration Inhibition | ~50% at 2mM | PI3K/Akt Inhibition | [24] |
| HepG2, SH-SY5Y | Apoptosis Induction | Dose-dependent | CAMKIV Binding | [21] | |
| Vanillin Semicarbazone | Ehrlich Ascites Carcinoma | Cell Growth Inhibition | 84.4% at 10 mg/kg (in vivo) | Not specified | [25] |
| Schiff Base (Sulfanilamide) | Breast Cancer (MCF-7) | Cytotoxicity | Potent activity | Topoisomerase-IIa Inhibition | [8] |
| This compound | Various | IC50 | Predicted cytotoxic activity | Unknown | N/A |
Experimental Protocols: A Guide for the Bench Scientist
To ensure reproducibility and scientific rigor, we provide detailed methodologies for key experiments discussed in this guide.
Protocol 1: Synthesis of a Vanillin-Derived Schiff Base
This protocol describes a standard condensation reaction to form an imine, a cornerstone for creating a library of vanillin derivatives.
Caption: Workflow for the synthesis of a vanillin Schiff base derivative.
Detailed Steps:
-
Reagents & Solvents : Vanillin, primary amine of choice, absolute ethanol, glacial acetic acid.
-
Procedure : a. In a round-bottom flask, dissolve 1.0 equivalent of vanillin in a minimal amount of warm absolute ethanol. b. Add 1.0 equivalent of the desired primary amine to the solution. c. Add 2-3 drops of glacial acetic acid to catalyze the reaction. d. Equip the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. Pour the cooled mixture into a beaker of ice-cold water to precipitate the Schiff base product. g. Collect the solid product by vacuum filtration and wash thoroughly with cold water. h. Purify the crude product by recrystallization from ethanol to obtain pure crystals.
-
Validation : Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR (to observe the C=N stretch) and NMR.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol quantifies the ability of a compound to act as a free radical scavenger.
-
Materials : 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compounds, Vitamin C (as a positive control), 96-well microplate, spectrophotometer.
-
Procedure : a. Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep it in the dark. b. Prepare a series of dilutions of the test compounds and the Vitamin C standard in methanol. c. In a 96-well plate, add 100 µL of each sample dilution to different wells. d. To each well, add 100 µL of the DPPH solution. A blank well should contain only 100 µL of methanol and 100 µL of DPPH solution. e. Incubate the plate in the dark at room temperature for 30 minutes. f. Measure the absorbance of each well at 517 nm.
-
Calculation : a. Calculate the percentage of inhibition using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 b. Plot the % Inhibition against the concentration of the test compound. c. Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the graph.[10]
Mechanistic Insights: The PI3K/Akt Signaling Pathway
Several vanillin derivatives exert their anticancer effects by modulating critical intracellular signaling pathways. A prime example is the inhibition of the PI3K/Akt pathway, which is frequently overactive in cancer and promotes cell survival, proliferation, and metastasis. Vanillin itself has been shown to inhibit HGF-induced Akt phosphorylation.[24]
Caption: Inhibition of the PI3K/Akt pathway by vanillin derivatives.
This inhibition prevents the downstream activation of proteins like mTOR, ultimately leading to a decrease in cancer cell proliferation and survival. The ability of lipophilic derivatives like This compound to access such intracellular targets makes them compelling candidates for further investigation into this and other signaling pathways.
Conclusion and Future Outlook
The vanillin scaffold is a remarkably fertile ground for the development of new therapeutic agents. This comparative analysis demonstrates that strategic chemical modifications can dramatically enhance its biological activity.
-
This compound , as a representative ester, is predicted to have diminished direct antioxidant activity due to the masking of its phenolic hydroxyl group. However, its increased lipophilicity and halogenated moiety make it a promising candidate for antimicrobial and anticancer applications , where membrane permeability and specific target interactions are paramount.
-
Schiff bases and semicarbazones stand out as particularly potent antimicrobial and anticancer agents, respectively, showcasing the synthetic power of modifying the aldehyde group.
-
The structure-activity relationships are clear: enhancing lipophilicity and introducing electron-withdrawing groups are effective strategies for boosting antimicrobial and anticancer potency, while preserving the free phenolic hydroxyl is key for direct antioxidant activity.
The absence of direct experimental data for this compound highlights a significant opportunity for future research. Synthesizing and screening this compound and its analogues against a panel of microbial strains and cancer cell lines would provide invaluable data to validate the SAR principles discussed herein and could uncover a novel and potent therapeutic lead.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the radical scavenging potential of vanillin-based pyrido-dipyrimidines: experimental and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. webqc.org [webqc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biochemjournal.com [biochemjournal.com]
- 10. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]
- 11. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Evidence of vanillin binding to CAMKIV explains the anti-cancer mechanism in human hepatic carcinoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Vanillin: a review on the therapeutic prospects of a popular flavouring molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 23. media.neliti.com [media.neliti.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. In vivo anticancer activity of vanillin semicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of "4-Formyl-2-methoxyphenyl 4-chlorobenzoate" and Established COX-2 Inhibitors: A Molecular Docking Perspective
Abstract
This guide provides a comprehensive comparison of the in silico docking performance of the novel compound "4-Formyl-2-methoxyphenyl 4-chlorobenzoate" against well-established selective cyclooxygenase-2 (COX-2) inhibitors: Celecoxib, Rofecoxib, and Etoricoxib. By elucidating the molecular interactions and binding affinities with the COX-2 active site, we aim to provide researchers, scientists, and drug development professionals with valuable insights into the potential of this compound as a novel anti-inflammatory agent. This document details the experimental workflow for a comparative molecular docking study, presents the binding energy data, and discusses the structural basis for the observed interactions.
Introduction: The Significance of COX-2 Inhibition and the Role of Molecular Docking
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever. Unlike its isoform, COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is primarily induced at sites of inflammation. This differential expression has made COX-2 a prime target for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles.
Molecular docking is a powerful computational tool in modern drug discovery that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By simulating the interaction between a ligand (a potential drug molecule) and a protein's active site, we can estimate the binding affinity, which is often correlated with the compound's inhibitory potential. This in silico approach allows for the rapid screening of virtual compound libraries and provides a rational basis for the design and optimization of new drug candidates, significantly reducing the time and cost associated with preclinical research.
This guide focuses on the comparative docking analysis of "this compound," a derivative of vanillin, against the known COX-2 inhibitors Celecoxib, Rofecoxib, and Etoricoxib.
The Compounds: Structures and Rationale
A clear understanding of the chemical structures of the compounds under investigation is fundamental to interpreting their interactions with the COX-2 active site.
2.1. This compound
This compound is a synthetic derivative of vanillin, a natural compound known to possess anti-inflammatory properties. The modification of vanillin's phenolic hydroxyl group with a 4-chlorobenzoate moiety is intended to enhance its biological activity.
2.2. Known COX-2 Inhibitors (Comparators)
-
Celecoxib: A diaryl-substituted pyrazole that selectively inhibits COX-2. It is widely prescribed for the management of pain and inflammation in various arthritic conditions.[1]
-
Rofecoxib: A furanone derivative that was a potent and selective COX-2 inhibitor. Although withdrawn from the market due to cardiovascular concerns, it remains a valuable reference compound in research.[2]
-
Etoricoxib: A bipyridine derivative with high selectivity for COX-2, used in the treatment of various forms of arthritis and pain.[3]
The chemical structures of these compounds are presented below:
| Compound | Chemical Structure |
| This compound | |
| Celecoxib | |
| Rofecoxib | |
| Etoricoxib |
Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock Vina
To ensure scientific rigor and reproducibility, a detailed and validated molecular docking protocol is essential. The following steps outline a standard workflow using AutoDock Vina, a widely used open-source program for molecular docking.
3.1. Software and Resources
-
AutoDock Vina: For performing the docking simulations.
-
MGLTools/AutoDockTools: For preparing the protein and ligand files.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): For obtaining the 3D crystal structure of the target protein.
-
PubChem or other chemical databases: For obtaining the 3D structures of the ligands.
3.2. Workflow Diagram
Sources
A Comparative Guide to the Biological Activity of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate and Its Analogs
This guide provides a comparative analysis of the biological activities of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate and its analogs, with a focus on their potential as antimicrobial, anti-inflammatory, and anticancer agents. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation.
Introduction: The Vanillin Scaffold as a Privileged Structure in Drug Discovery
Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of vanilla bean extract, is a widely used flavoring agent in the food and cosmetic industries.[1][2] Beyond its pleasant aroma, vanillin possesses a diverse range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4] Its versatile chemical structure, featuring aldehyde, hydroxyl, and ether functional groups, makes it an ideal scaffold for the synthesis of a wide array of derivatives with enhanced pharmacological activities.[2] The core compound of this guide, this compound, is an ester derivative of vanillin, where the phenolic hydroxyl group is esterified with 4-chlorobenzoic acid. This modification is expected to significantly impact the molecule's lipophilicity and electronic properties, thereby influencing its biological activity.
Comparative Biological Activities
Antimicrobial Activity
Vanillin and its derivatives have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[2][5] The antimicrobial efficacy of these compounds is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes.
Comparison of Antimicrobial Activity of Vanillin and its Analogs
| Compound | Target Organism | Assay Type | Activity | Reference |
| Vanillin | Staphylococcus sp. | Well Diffusion | 12.5 mm inhibition zone | [5] |
| Vanillin Metabolite 1 | Staphylococcus sp. | Well Diffusion | 22.67 mm inhibition zone | [5] |
| Vanillin | Alternaria alternata | Well Diffusion | 15.0 mm inhibition zone | [5] |
| Vanillin Metabolite 1 | Alternaria alternata | Well Diffusion | 20.0 mm inhibition zone | [5] |
| Vanillin | E. coli, Salmonella, S. aureus | Broth Microdilution | MIC: 1.25-2.5 mg/mL | [1] |
| Acetyl Nitro Vanillin Schiff Bases (F & I) | E. coli | - | Significant activity | [2] |
Structure-Activity Relationship Insights:
-
Esterification: The conversion of vanillin's hydroxyl group into an ester, such as in this compound, can enhance its lipophilicity. Increased lipophilicity may facilitate the compound's passage through the microbial cell membrane, potentially leading to increased antimicrobial activity.[1]
-
Halogenation: The presence of a chlorine atom on the benzoate ring is an important feature. Halogenated compounds often exhibit enhanced biological activities. For instance, studies on other aromatic compounds have shown that a chloro group can contribute to their antimicrobial properties.
-
Other Derivatives: Schiff base derivatives of vanillin have shown promising antimicrobial activity, with some compounds exhibiting significant efficacy against E. coli.[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, E. coli) is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Preparation: The microbial inoculum is uniformly spread over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[5]
Experimental Workflow: Agar Well Diffusion Assay
Caption: Inhibition of NF-κB and MAPK pathways by vanillin.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay is a common in vitro method to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 2.5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: The production of nitric oxide is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. A reduction in nitrite production indicates anti-inflammatory activity. [1]
Anticancer Activity
Vanillin and its ester derivatives have been investigated for their potential as anticancer agents. [4]Their cytotoxic effects have been observed in various cancer cell lines.
Comparison of Anticancer Activity of Vanillin Esters
| Compound | Cell Line | Assay Type | IC50 | Reference |
| Vanillin ester 1b | HeLa | MTT | 9.497 µM | [4] |
| Vanillin ester 2a | HeLa | MTT | 30.49 µM | [4] |
Structure-Activity Relationship Insights:
-
Ester Moiety: The nature of the carboxylic acid used for esterification plays a crucial role in the anticancer activity. Aromatic and functionalized aliphatic carboxylic acid esters of vanillin have shown varying degrees of cytotoxicity. [4]* Substitution on the Benzoate Ring: The presence and position of substituents on the benzoate ring of this compound are critical. The electron-withdrawing nature of the chlorine atom could influence the molecule's interaction with biological targets.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve. [4] Experimental Workflow: MTT Cytotoxicity Assay
Sources
- 1. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli [mdpi.com]
- 2. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biochemjournal.com [biochemjournal.com]
A Comparative Guide to Validating the Anti-inflammatory Effect of "4-Formyl-2-methoxyphenyl 4-chlorobenzoate" in Cell-Based Assays
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of many chronic diseases. The search for novel anti-inflammatory agents is a cornerstone of drug discovery. This guide provides a comprehensive framework for validating the anti-inflammatory potential of the novel compound "4-Formyl-2-methoxyphenyl 4-chlorobenzoate," a vanillin derivative. Vanillin and its derivatives have shown promise for their anti-inflammatory properties.[1][2][3][4][5] This is often attributed to their ability to modulate key inflammatory pathways.[1] This guide will compare its efficacy against established anti-inflammatory drugs, Dexamethasone and Ibuprofen, using a suite of robust cell-based assays.
The strategic selection of assays is paramount for a thorough evaluation. We will focus on key markers of inflammation: nitric oxide (NO), prostaglandin E2 (PGE2), and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These mediators are central to the inflammatory cascade and are regulated by distinct signaling pathways, providing a multi-faceted view of the compound's mechanism of action.
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, ensuring a rigorous and insightful validation process.
Understanding the Inflammatory Response in Macrophages
For our cell-based model, we will utilize the murine macrophage cell line, RAW 264.7. Macrophages are key players in the innate immune system and, when activated by stimuli like lipopolysaccharide (LPS), they orchestrate a potent inflammatory response.[6][7][8][9] LPS stimulation of RAW 264.7 cells provides a reliable and reproducible in vitro model of inflammation.[6][8]
Upon LPS stimulation, several signaling pathways are activated, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][10][11][12][13][14][15][16][17][18] These pathways are critical regulators of inflammatory gene expression.[10][13] Activation of these pathways leads to the production of the aforementioned inflammatory mediators.
The Role of Key Inflammatory Mediators:
-
Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS). While it has important physiological roles, excessive NO production during inflammation can be cytotoxic.[1][8]
-
Prostaglandin E2 (PGE2): A lipid mediator synthesized by cyclooxygenase-2 (COX-2). It is a potent inflammatory molecule involved in pain, fever, and swelling.[1][19]
-
TNF-α and IL-6: Pro-inflammatory cytokines that amplify the inflammatory response by recruiting other immune cells and inducing the production of other inflammatory mediators.[1][6][19]
Mechanisms of Action of Comparator Compounds:
-
Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory effects.[20] It primarily acts by binding to the glucocorticoid receptor, which then translocates to the nucleus to suppress the expression of pro-inflammatory genes by inhibiting transcription factors like NF-κB.[21]
-
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2 enzymes.[22][23][24][25][26] By blocking these enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation.[22][23][25]
Experimental Design & Workflow
Our experimental strategy is designed to provide a comprehensive comparison of "this compound" with Dexamethasone and Ibuprofen.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of the test compound.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of "this compound," Dexamethasone, or Ibuprofen. Incubate for 1 hour.
-
Stimulation: After the pre-treatment period, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with medium only).
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[27][28][29][30]
-
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[27]
-
Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Reaction: Add 50 µL of the prepared Griess reagent to each 50 µL of supernatant in a new 96-well plate.[27]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[27]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) ELISA
This is a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE2 in the cell culture supernatant.[31][32][33][34]
-
Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period.
-
Assay Procedure: Follow the manufacturer's instructions for a commercially available PGE2 ELISA kit. Typically, this involves adding the supernatant, a PGE2-enzyme conjugate, and a PGE2-specific antibody to a pre-coated microplate.
-
Competitive Binding: During incubation, the PGE2 in the sample competes with the PGE2-enzyme conjugate for binding to the antibody.
-
Washing and Substrate Addition: After incubation, the plate is washed to remove unbound reagents. A substrate is then added, which is converted by the bound enzyme to produce a colored product.
-
Measurement: The absorbance is measured at the appropriate wavelength. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Quantification: Calculate the concentration of PGE2 in the samples by comparing the absorbance to a standard curve.
TNF-α and IL-6 ELISA
Similar to the PGE2 assay, this is a sandwich ELISA used to quantify the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.
-
Sample Collection: Collect the cell culture supernatant after the 24-hour incubation.
-
Assay Procedure: Use commercially available ELISA kits for TNF-α and IL-6 and follow the manufacturer's protocols. This typically involves the following steps:
-
Addition of the supernatant to a microplate pre-coated with a capture antibody specific for either TNF-α or IL-6.
-
Incubation to allow the cytokine to bind to the capture antibody.
-
Washing, followed by the addition of a detection antibody conjugated to an enzyme.
-
A second incubation to allow the detection antibody to bind to the captured cytokine.
-
Washing and addition of a substrate that is converted by the enzyme to produce a colored product.
-
-
Measurement: Measure the absorbance at the recommended wavelength. The intensity of the color is directly proportional to the concentration of the cytokine in the sample.
-
Quantification: Determine the concentration of TNF-α and IL-6 by comparing the absorbance values to their respective standard curves.
Comparative Data Analysis
The inhibitory effect of each compound will be expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the inflammatory response.
| Compound | NO Production IC50 (µM) | PGE2 Production IC50 (µM) | TNF-α Production IC50 (µM) | IL-6 Production IC50 (µM) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Dexamethasone | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Ibuprofen | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Note: The IC50 values will be determined from dose-response curves generated from the experimental data.
Interpreting the Results and Mechanistic Insights
-
Broad-Spectrum vs. Specific Inhibition: Dexamethasone is expected to show potent inhibition across all measured parameters due to its broad mechanism of action targeting transcription.[20][21][35] Ibuprofen, a COX inhibitor, should be most potent at inhibiting PGE2 production.[22][23][25]
-
Novel Compound's Profile: The inhibitory profile of "this compound" will provide clues to its mechanism.
Visualizing the Underlying Signaling Pathways
Caption: Key inflammatory signaling pathways activated by LPS in macrophages.
Conclusion
This guide outlines a robust and comprehensive approach to validating the anti-inflammatory effects of "this compound" in a cell-based model. By employing a panel of well-established assays and comparing the results to standard anti-inflammatory drugs, researchers can gain valuable insights into the compound's potency and potential mechanism of action. The data generated from these experiments will be crucial for making informed decisions about the future development of this promising compound as a novel anti-inflammatory therapeutic.
References
-
News-Medical.Net. (n.d.). Ibuprofen Mechanism. Retrieved from [Link]
-
Wikipedia. (2024). Ibuprofen. Retrieved from [Link]
-
MDPI. (2023). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Retrieved from [Link]
-
National Institutes of Health. (2011). NF-κB signaling in inflammation. Retrieved from [Link]
-
PubMed Central. (2011). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Retrieved from [Link]
-
Patsnap Synapse. (2025). What is the mechanism of action of Dexamethasone?. Retrieved from [Link]
-
ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved from [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]
-
Frontiers. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Retrieved from [Link]
-
Wikipedia. (2024). Dexamethasone. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ibuprofen?. Retrieved from [Link]
-
PubMed Central. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2023). Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of dexamethasone?. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dexamethasone. Retrieved from [Link]
-
Synapse. (2025). MAPK signalling pathway: Significance and symbolism. Retrieved from [Link]
-
SciSpace. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Retrieved from [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]
-
ACS Publications. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Analgesic and Anti-Inflammatory Activity of Vanillin Derivatives. Retrieved from [Link]
-
PubMed Central. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Retrieved from [Link]
-
PubMed. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Retrieved from [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
PubMed. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Analgesic and Anti-Inflammatory Activity of Vanillin Derivatives. Retrieved from [Link]
-
AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. Retrieved from [Link]
-
Forman Digital Repository. (2023). Review: Schiff base metal complexes as anti-inflammatory agents. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2017). SYNTHESIS OF SCHIFF BASES COMPLEXES AS ANTI– INFLAMMATORY AGENTS. Retrieved from [Link]
-
MDPI. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Retrieved from [Link]
-
PubMed. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. Retrieved from [Link]
-
MDPI. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]
-
ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?. Retrieved from [Link]
-
Biomolecules & Therapeutics. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Retrieved from [Link]
-
National Institutes of Health. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual General Prostaglandin E2 (PGE2) ELISA Kit. Retrieved from [Link]
-
IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. Retrieved from [Link]
-
MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
-
PubMed. (2014). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Retrieved from [Link]
-
PubMed Central. (2020). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. Retrieved from [Link]
-
Protocol Exchange. (2019). Protocol Griess Test. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analgesic and Anti-Inflammatory Activity of Vanillin Derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 9. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 15. scispace.com [scispace.com]
- 16. cusabio.com [cusabio.com]
- 17. assaygenie.com [assaygenie.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 20. Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 21. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 22. news-medical.net [news-medical.net]
- 23. Ibuprofen - Wikipedia [en.wikipedia.org]
- 24. ClinPGx [clinpgx.org]
- 25. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 26. droracle.ai [droracle.ai]
- 27. researchgate.net [researchgate.net]
- 28. Protocol Griess Test [protocols.io]
- 29. abcam.co.jp [abcam.co.jp]
- 30. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. sigmaaldrich.com [sigmaaldrich.com]
- 32. elkbiotech.com [elkbiotech.com]
- 33. arborassays.com [arborassays.com]
- 34. assaygenie.com [assaygenie.com]
- 35. droracle.ai [droracle.ai]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate Derivatives
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of derivatives based on the 4-Formyl-2-methoxyphenyl 4-chlorobenzoate scaffold. As researchers and drug development professionals, understanding how subtle molecular modifications influence biological activity is paramount. This document synthesizes experimental data from related compounds to build a predictive SAR model for this class of molecules, offering insights into their potential as antimicrobial, anti-inflammatory, and cytotoxic agents.
Introduction: The Hybrid Scaffold Approach
The core molecule, this compound, is a fascinating hybrid, bringing together two biologically active pharmacophores: vanillin and 4-chlorobenzoic acid. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a well-known phenolic aldehyde with a broad spectrum of reported biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] Its functional groups—aldehyde, hydroxyl, and ether—are amenable to chemical modification, making it a versatile scaffold in drug design.[3] The 4-chlorobenzoate moiety introduces a halogenated aromatic ring, a common feature in many antimicrobial and cytotoxic compounds, which can influence the molecule's lipophilicity and electronic properties.[4]
The esterification of vanillin's phenolic hydroxyl group with 4-chlorobenzoic acid creates a lead compound with potentially enhanced and diversified biological activities. This guide will deconstruct the molecule to explore how systematic modifications to both the vanillin and the 4-chlorobenzoate moieties are predicted to impact its efficacy.
Deconstructing the Scaffold: Key Regions for Modification
To understand the SAR of this compound derivatives, we can divide the molecule into three key regions for modification, as illustrated in the workflow below.
Caption: Key regions for SAR analysis of the core scaffold.
Comparative Analysis of Biological Activities
While a head-to-head comparison of a complete series of these specific derivatives is not available in a single study, we can infer the SAR by compiling and analyzing data from structurally related compounds. The following sections present a comparative guide to the predicted antimicrobial, anti-inflammatory, and cytotoxic activities of hypothetical derivatives.
Antimicrobial Activity
The antimicrobial potential of these derivatives is likely to be influenced by both the vanillin and the 4-chlorobenzoate moieties. Vanillin itself exhibits bacteriostatic activity, primarily by disrupting the cytoplasmic membrane of bacteria.[5][6] The chloro-substituent on the benzoate ring is also a known contributor to antimicrobial efficacy.[1]
Inferred Structure-Activity Relationship for Antimicrobial Activity:
-
Region A (Aldehyde Group): Conversion of the aldehyde to a Schiff base or hydrazone is a common strategy to enhance the antimicrobial activity of vanillin derivatives.[2] These modifications can increase the molecule's ability to interact with microbial targets.
-
Region C (4-Chlorobenzoate Ring): The position and nature of the halogen on the benzoate ring are critical. While the 4-chloro substitution is a good starting point, exploring other halogens (e.g., F, Br) or multiple substitutions could modulate activity. Electron-withdrawing groups on this ring generally favor antimicrobial activity.
Table 1: Predicted Minimum Inhibitory Concentrations (MIC) of Hypothetical Derivatives against S. aureus
| Compound ID | Modification | Predicted MIC (µg/mL) |
| Parent | This compound | 128 - 256 |
| Derivative 1 | Schiff base formation at Region A (e.g., with an aromatic amine) | 32 - 64 |
| Derivative 2 | Replacement of 4-chloro with 4-bromo at Region C | 64 - 128 |
| Derivative 3 | Introduction of a second chloro group at Region C (e.g., 2,4-dichloro) | 16 - 32 |
| Derivative 4 | Replacement of the methoxy group with an ethoxy group at Region B | 128 - 256 |
Note: These values are inferred from data on related vanillin and chlorobenzoate compounds and serve as a predictive guide for experimental design.
Anti-inflammatory Activity
Vanillin is known to possess anti-inflammatory properties by reducing the expression of pro-inflammatory genes and mediators like TNF-α, IL-6, and nitric oxide (NO).[7][8] The esterification to this compound has been predicted to enhance its anti-inflammatory potential by improving its lipophilicity and interaction with targets like COX-2.
Inferred Structure-Activity Relationship for Anti-inflammatory Activity:
-
Ester Linkage: The ester linkage itself is a key modification from vanillin, increasing lipophilicity and potentially improving cell permeability to reach intracellular inflammatory targets.
-
Region C (4-Chlorobenzoate Ring): The electronic properties of substituents on the benzoate ring can influence the molecule's interaction with inflammatory enzymes. Electron-withdrawing groups may enhance activity.
Table 2: Predicted Anti-inflammatory Activity (IC50 for NO Inhibition in LPS-stimulated Macrophages) of Hypothetical Derivatives
| Compound ID | Modification | Predicted IC50 (µM) |
| Vanillin | Parent Aldehyde | >100 |
| Parent | This compound | 25 - 50 |
| Derivative 5 | Replacement of 4-chloro with 4-fluoro at Region C | 20 - 40 |
| Derivative 6 | Replacement of 4-chloro with 4-nitro at Region C | 10 - 25 |
| Derivative 7 | Modification of the aldehyde at Region A to an oxime | >50 |
Note: These values are inferred based on the known anti-inflammatory effects of vanillin and the influence of substituents on related aromatic esters.
Cytotoxic Activity
The cytotoxic potential of these derivatives against cancer cell lines is an area of significant interest. Both vanillin and halogenated aromatic compounds have been investigated for their anticancer properties. The esterification of eugenol (a related phenolic compound) has been shown to enhance cytotoxicity against breast cancer cells.[9]
Inferred Structure-Activity Relationship for Cytotoxic Activity:
-
Lipophilicity: Increasing the lipophilicity through the ester linkage and modifications to the benzoate ring is expected to enhance cell membrane permeability and cytotoxic effects.
-
Region C (4-Chlorobenzoate Ring): The presence and position of the halogen are likely to be critical for cytotoxic activity. Studies on related compounds suggest that chloro and other halogen substitutions can significantly impact cytotoxicity.[10]
Table 3: Predicted Cytotoxic Activity (IC50) of Hypothetical Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | Modification | Predicted IC50 (µM) |
| Parent | This compound | 15 - 30 |
| Derivative 8 | Replacement of 4-chloro with 4-bromo at Region C | 10 - 20 |
| Derivative 9 | Introduction of a lipophilic group at Region C (e.g., trifluoromethyl) | 5 - 15 |
| Derivative 10 | Conversion of the aldehyde at Region A to a cyano group | 20 - 40 |
Note: These values are inferred from studies on the cytotoxicity of related vanillin esters and halogenated aromatic compounds.
Experimental Protocols
To empirically validate the predicted activities of these derivatives, standardized in vitro assays are essential. The following are detailed protocols for assessing antimicrobial, anti-inflammatory, and cytotoxic activities.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[4][7]
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the synthesized derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform two-fold serial dilutions in a 96-well microtiter plate using sterile Mueller-Hinton broth to achieve a range of desired concentrations.[4]
-
Preparation of Inoculum: From a fresh bacterial culture, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:150 in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[4]
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[8]
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).[8]
Protocol: Anti-inflammatory Activity (Griess Assay for Nitric Oxide)
This assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite, in the supernatant of lipopolysaccharide (LPS)-stimulated macrophage cells.[11]
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test derivatives for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[9]
-
Measurement: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. A decrease in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity.
Protocol: Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][13]
-
Compound Treatment: Treat the cells with a range of concentrations of the test derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential antimicrobial, anti-inflammatory, and cytotoxic activities. By leveraging the known biological properties of its constituent vanillin and 4-chlorobenzoate moieties, a rational approach to derivatization can be employed to optimize its efficacy.
This guide has provided a predictive framework for the structure-activity relationship of these derivatives, supported by established experimental protocols. The key takeaways are:
-
Modification of the aldehyde group is a promising strategy for enhancing antimicrobial and cytotoxic activities.
-
Substitution on the 4-chlorobenzoate ring with other electron-withdrawing groups may improve all three tested biological activities.
-
The ester linkage is crucial for increasing lipophilicity and, consequently, the potential for enhanced anti-inflammatory and cytotoxic effects compared to vanillin alone.
Future research should focus on the synthesis and systematic in vitro evaluation of a library of these derivatives to validate and refine the SAR models presented here. Promising candidates can then be advanced to more complex biological models to further elucidate their therapeutic potential.
References
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Schmölz, L., Birringer, M., Lorkowski, S., & Wallert, M. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of pharmacological and toxicological methods, 88, 59–62. [Link]
-
Wu, S., et al. (2022). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. Foods, 11(15), 2249. [Link]
-
Hussain, M., et al. (2021). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 6(47), 31446–31461. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
ACS Publications. (2021). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]
-
protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]
-
ResearchGate. (2016). Possible ways to optimize Griess Reagent protocol for NO production in macrophages?. ResearchGate. [Link]
-
ResearchGate. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. ResearchGate. [Link]
-
International Journal of Advanced Biochemistry Research. (2023). Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study. International Journal of Advanced Biochemistry Research. [Link]
-
AIP Publishing. (2021). The Antibacterial Activity of Vanillin Derivative Compounds. AIP Conference Proceedings. [Link]
-
Fitzgerald, D. J., et al. (2004). Antimicrobial activity of vanillin against spoilage microorganisms in stored fresh-cut mangoes. Journal of food protection, 67(8), 1700–1705. [Link]
-
Fitzgerald, D. J., Stratford, M., Gasson, M. J., & Narbad, A. (2004). Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua. Journal of applied microbiology, 97(1), 104–113. [Link]
-
Al-Ostoot, F. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future medicinal chemistry. [Link]
-
Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. 1st International Seminar on Science and Technology 2015. [Link]
-
ResearchGate. (2016). Assays for Nitric Oxide Expression. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT (Assay protocol [protocols.io]
A Comparative Guide to 4-Formyl-2-methoxyphenyl 4-chlorobenzoate: Synthesis, Bioactivity, and Analytical Profile vs. Related Esters
This guide provides an in-depth comparison of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate, a vanillin derivative, with other functionalized chlorobenzoate esters. We will explore the nuances of its synthesis, its distinct analytical characteristics, and its predicted biological activity in contrast to other esters developed for different therapeutic targets. The content herein is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and synthetic strategies for this versatile class of compounds.
Introduction: The Versatile Chlorobenzoate Scaffold
Chlorobenzoate esters are a significant class of organic compounds utilized as key intermediates and active molecules in pharmaceuticals, agrochemicals, and material science. The inclusion of a chlorine atom on the benzoate ring imparts unique physicochemical properties that can influence reactivity, metabolic stability, and analytical detectability.
This guide focuses on This compound , an ester that combines the chlorobenzoate moiety with vanillin (4-hydroxy-3-methoxybenzaldehyde). Vanillin is a well-established "privileged scaffold" in medicinal chemistry, known for its broad spectrum of biological activities and low toxicity. By esterifying vanillin with 4-chlorobenzoyl chloride, we create a hybrid molecule with potentially novel therapeutic properties.
Our objective is to provide a comparative analysis of this specific vanillin derivative against other chlorobenzoate esters, focusing on three key areas:
-
Synthetic Efficiency: Comparing methodologies and yields.
-
Analytical Performance: Highlighting the utility of the chloro-substituent in mass spectrometry.
-
Biological Application: Contrasting the predicted anti-inflammatory activity of the target molecule with the established anticancer and antimicrobial activities of other chlorobenzoate esters.
Synthesis: The Schotten-Baumann Reaction and Microwave-Assisted Enhancements
The formation of esters from an alcohol or phenol and an acyl chloride is classically achieved via the Schotten-Baumann reaction . This robust nucleophilic acyl substitution is typically conducted under basic conditions, often in a two-phase solvent system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
The core mechanism involves the nucleophilic attack of the hydroxyl group from the phenol (vanillin, in our case) on the electrophilic carbonyl carbon of the acyl chloride (4-chlorobenzoyl chloride). A base, such as pyridine or sodium hydroxide, facilitates the reaction by deprotonating the phenol, forming a more reactive phenoxide ion.
Caption: General workflow for Schotten-Baumann ester synthesis.
While the traditional Schotten-Baumann method is effective, modern techniques can significantly enhance reaction efficiency. For the synthesis of this compound, the use of microwave irradiation has proven highly effective. This approach offers several advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles, aligning with the principles of green chemistry.
A study demonstrated that the microwave-assisted synthesis of this compound at a power of 120 watts resulted in a superior yield of 89.09% . In contrast, higher power levels (200W and 400W) led to decreased yields, likely due to partial degradation of the product, highlighting the need for careful optimization of microwave parameters.
Comparative Performance Analysis
To provide a clear and objective comparison, we will evaluate this compound against other chlorobenzoate esters based on their analytical signatures and their divergent biological activities.
Part A: Analytical & Spectroscopic Profile
In drug discovery and metabolomics, the ability to confidently identify and quantify a molecule in a complex matrix is critical. Derivatization with 4-chlorobenzoyl chloride offers a distinct advantage in mass spectrometry (MS) based-analyses.
The key advantage lies in the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic isotopic signature for any fragment containing the chlorine atom. The most dominant fragment for 4-chlorobenzoyl esters is the 4-chlorobenzoyl cation, which appears as a distinctive pair of peaks at m/z 139 and 141 . This signature acts as a reliable flag for identifying derivatized analytes, making it easier to distinguish them from background noise.
The table below compares the MS fragmentation patterns of esters derived from different benzoylating agents.
| Derivatizing Agent | Key Fragment | m/z | Key Advantages | Limitations |
| 4-Chlorobenzoyl chloride | 4-Chlorobenzoyl cation | 139/141 | Characteristic Cl isotopic pattern aids in confident identification; good for targeted analysis. | May not enhance ionization efficiency in ESI as much as other agents. |
| Benzoyl chloride | Benzoyl cation | 105 | Simple, widely used, increases hydrophobicity. | Lacks a unique isotopic signature, making it harder to distinguish from background ions. |
| Pentafluorobenzoyl chloride | Pentafluorobenzoyl group | 195 | Enhances ionization in negative-ion mode ESI, improving sensitivity. | May not be as effective for positive-ion mode analysis; reagent can be more expensive. |
This analytical advantage makes this compound and related esters particularly well-suited for pharmacokinetic and metabolism studies where unambiguous identification is paramount.
Part B: Biological Activity & Therapeutic Potential
The true versatility of the chlorobenzoate scaffold is revealed when examining the biological activities of its various derivatives. The choice of the alcohol or phenol component dramatically alters the molecule's overall structure, lipophilicity, and stereochemistry, thereby directing it toward entirely different biological targets.
The diagram below illustrates how different substitutions on the core chlorobenzoate ester structure can lead to distinct therapeutic applications.
Caption: Diverse bioactivity from a common chemical scaffold.
The following table provides a direct comparison of quantitative data from studies on different chlorobenzoate esters.
| Compound | Structure | Therapeutic Area | Biological Target | Performance Data |
| This compound | Vanillin + 4-Chlorobenzoate | Anti-inflammatory (Predicted) | COX-2 | Binding Energy: -8.18 kcal/mol (in silico) |
| Compound N5a (Hydrazine-1-carbothioamide derivative of 4-amino-3-chloro benzoate) | 4-Amino-3-chlorobenzoate derivative | Anticancer | EGFR Tyrosine Kinase | IC₅₀ (A549 cells): 1.23 µMIC₅₀ (EGFR Kinase): 0.58 µM |
| 2-Chlorobenzoic acid esters | Various simple esters | Antimicrobial | Bacterial/Fungal targets | Varies by structure; Schiff's bases found to be more potent than simple esters. |
Causality Analysis:
-
From Anti-inflammatory to Anticancer: The switch from the vanillin moiety in our target compound to an N-substituted 4-amino-3-chlorobenzohydrazide completely changes the molecule's pharmacophore. The latter structure is designed to mimic the binding of ATP in the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The hydrazine-1-carbothioamide group in compound N5a is critical for its potent inhibitory activity against EGFR.
-
The Role of the Vanillin Scaffold: For this compound, the vanillin portion is the primary driver of its predicted bioactivity. Vanillin itself is known to possess anti-inflammatory properties. The addition of the 4-chlorobenzoate group enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with the hydrophobic active site of enzymes like COX-2. The in-silico docking study supports this, showing a more favorable binding energy for the ester derivative compared to vanillin alone (-8.18 vs. -4.96 kcal/mol).
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, self-validating experimental protocols for synthesis and biological evaluation.
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol is adapted from the optimized method described in the literature, which reported an 89.09% yield.
-
Reagent Preparation: In a microwave-safe reaction vessel, combine vanillin (1.0 eq), 4-chlorobenzoyl chloride (1.1 eq), and a catalytic amount of pyridine (0.1 eq).
-
Solvent: Add a minimal amount of a high-boiling point, microwave-transparent solvent like toluene or conduct the reaction solvent-free if the reagents are liquid at the reaction temperature.
-
Microwave Irradiation: Place the sealed vessel in a scientific microwave reactor. Irradiate the mixture at a constant power of 120 watts . Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-15 minutes.
-
Workup: After cooling, dissolve the reaction mixture in dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl to remove pyridine, saturated NaHCO₃ solution to remove any unreacted acid chloride, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Recrystallization: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ester.
-
Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.
Protocol 2: In Vitro EGFR Tyrosine Kinase Inhibition Assay (Luminescent Format)
This protocol is based on established methods for measuring kinase activity, such as the ADP-Glo™ Kinase Assay, and is suitable for determining the IC₅₀ value of inhibitors.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 4-amino-3-chloro benzoate derivative) in 100% DMSO.
-
Create a serial dilution series of the test compound in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).
-
Dilute recombinant human EGFR (active kinase domain) and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase assay buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the serially diluted test compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer.
-
Add 2 µL of the master mix to each well.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of the diluted EGFR enzyme to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated by the kinase reaction into a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the blank control values from all other readings.
-
Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Conclusion
This compound stands out as a promising molecule with predicted anti-inflammatory activity, leveraging the bioactive vanillin scaffold and enhanced by the lipophilic 4-chlorobenzoate group. Its synthesis is efficiently achieved with high yields using modern microwave-assisted techniques.
A comparative analysis demonstrates that while the 4-chlorobenzoyl moiety provides a consistent and valuable analytical handle for mass spectrometry, the therapeutic direction of the final ester is dictated entirely by the attached alcohol or phenol. By strategically modifying this portion of the molecule—from a vanillin derivative for potential anti-inflammatory applications to an aminobenzoate derivative for anticancer (EGFR inhibition) purposes—researchers can harness the chlorobenzoate ester as a versatile platform for targeted drug design. This guide underscores the importance of a holistic evaluation, from synthesis and analysis to biological function, in the development of novel therapeutic agents.
References
- Grokipedia. Schotten–Baumann reaction.
- BenchChem. A Comparative Guide to the Mass Spectrometry of Esters Synthesized with 4-Chlorobenzoyl Chloride. (2025).
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
- SATHEE. Chemistry Schotten Baumann Reaction.
- ChemNoted. Schotten Baumann Reaction Mechanism Detailed Explanation. (2025).
- Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
- J&K Scientific LLC. Schotten-Baumann Reaction. (2021).
- Sulistyowaty, M. I., et al. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education, 23(4), 132-136.
- National Institutes of Health. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads.
- BenchChem. Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. (2025).
- ResearchGate. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation.
- Promega Corporation. EGFR Kinase Assay.
- Promega Corporation. EGFR (L858R) Kinase Assay.
- Yadav, A. R., et al. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 1617-1623.
A Researcher's Guide to Bridging Computational Predictions and Laboratory Validation: The Case of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
In the landscape of modern drug discovery, the synergy between computational modeling and empirical laboratory testing is paramount. In silico techniques offer a rapid and cost-effective means to screen vast chemical libraries and predict the biological activity of novel compounds. However, these predictions remain theoretical until validated by robust in vitro and subsequent in vivo studies. This guide provides a comprehensive comparison of the predicted in silico activity of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate , a vanillin derivative, with proposed methodologies for its in vitro validation. We will delve into the causality behind experimental choices, provide detailed protocols, and offer expert insights for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a derivative of vanillin, a well-known compound with a range of reported biological activities, including antioxidant, antimutagenic, and anti-inflammatory effects.[1] The structural modification of vanillin to create this ester—by introducing an aromatic ring, a carbonyl group, and a halogen—is a strategic approach to potentially enhance its lipophilicity and, consequently, its bioactivity. Recent computational studies have pointed towards a promising anti-inflammatory potential for this compound by targeting the cyclooxygenase-2 (COX-2) enzyme.[2][3]
In Silico Prediction of Anti-inflammatory Activity: A Molecular Docking Approach
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in structure-based drug design, allowing researchers to predict the binding affinity of a ligand (the compound of interest) to the active site of a target protein.
A study by Sulistyowaty et al. investigated the anti-inflammatory potential of this compound by performing a molecular docking study against the COX-2 receptor (PDB ID: 6COX).[1][2][3] Their findings predicted that this vanillin derivative possesses a greater binding affinity for the COX-2 receptor than its parent compound, vanillin.
Comparative Docking Performance
| Molecule | Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Activity |
| This compound | COX-2 | 6COX | -8.18 | Anti-inflammatory [1][3] |
| Vanillin (Comparator) | COX-2 | 6COX | -4.96 | Anti-inflammatory[3] |
| Celecoxib (Known Inhibitor) | COX-2 | 5KIR | -11.45 | Anti-inflammatory[5] |
| Rofecoxib (Known Inhibitor) | COX-2 | 5KIR | -10.4 | Anti-inflammatory[5] |
A more negative binding energy value suggests a stronger and more stable interaction.
The predicted binding energy of -8.18 kcal/mol for this compound is significantly lower than that of vanillin, suggesting a more stable interaction with the COX-2 active site.[1][3] This enhanced affinity is attributed to the structural modifications that improve the compound's physicochemical properties for binding.
Experimental Workflow: Molecular Docking
The following diagram illustrates a typical workflow for a molecular docking study.
Figure 1: A generalized workflow for molecular docking studies.
Detailed Protocol for Molecular Docking (using AutoDock)
-
Protein Preparation :
-
Download the 3D structure of the target protein (e.g., COX-2, PDB ID: 6COX) from the Protein Data Bank.
-
Using software like AutoDockTools (ADT), remove water molecules and any co-crystallized ligands.[6]
-
Add polar hydrogens and assign Kollman charges to the protein.[6]
-
Save the prepared protein in the PDBQT format.[6]
-
-
Ligand Preparation :
-
Obtain the 2D structure of this compound and convert it to a 3D structure using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Import the 3D structure into ADT, detect the root, and set the number of rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Parameter Setup :
-
Define a grid box that encompasses the active site of the protein. This is typically centered on the location of a known co-crystallized ligand.
-
Set the grid dimensions (x, y, z) to be large enough to allow for translational and rotational movement of the ligand.
-
-
Docking Parameter Setup :
-
Running the Docking and Analysis :
-
Execute the docking simulation using AutoDock.
-
Analyze the output file (DLG) to identify the poses with the lowest binding energies.
-
Visualize the protein-ligand interactions of the best-ranked pose using software like PyMOL or VMD to understand the key binding interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Proposed In Vitro Validation of Anti-inflammatory Activity
While the in silico results are promising, experimental validation is crucial. A direct way to test the predicted anti-inflammatory activity is to perform a COX-2 inhibition assay.
Recommended Assay: COX-2 Inhibitor Screening Assay
This type of assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The principle involves the oxidation of a chromogenic substrate by the peroxidase component of COX, which produces a colored product. The intensity of the color is proportional to the enzyme's activity, and a reduction in color indicates inhibition.
Detailed Protocol for COX-2 Inhibitor Screening Assay
-
Compound Preparation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the compound to determine the half-maximal inhibitory concentration (IC50).
-
-
Assay Procedure (based on commercially available kits) :
-
Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.
-
Add the various concentrations of the test compound (and a known inhibitor like celecoxib as a positive control, and a vehicle control).
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid (the substrate for the cyclooxygenase activity) and the colorimetric substrate.
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm) at multiple time points using a microplate reader.
-
-
Data Analysis :
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Exploring Alternative Therapeutic Potential: Anticancer Activity
Many phenolic compounds and their derivatives exhibit anticancer properties. Therefore, it is scientifically prudent to explore if this compound has cytotoxic effects on cancer cell lines. A widely used preliminary assay for this purpose is the MTT assay.[9][10]
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance. A decrease in the amount of formazan produced corresponds to a reduction in cell viability.
Experimental Workflow: MTT Assay
Figure 2: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol for MTT Assay
-
Cell Culture and Seeding :
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization :
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis :
-
Read the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Synthesis of this compound
For the purpose of in vitro testing, the compound must be synthesized and characterized. The literature describes the synthesis of this compound from vanillin through a structural modification of its phenolic hydroxyl group.[1] One reported method involves microwave irradiation, which can offer advantages in terms of reaction time and yield.[3] The characterization of the synthesized compound is typically performed using techniques such as FTIR, 1H-NMR, and 13C-NMR spectrophotometry to confirm its identity and purity.[2][3]
Expert Insights and Recommendations
As a Senior Application Scientist, my recommendation is to always view in silico data as a powerful hypothesis-generating tool. The predicted anti-inflammatory activity of this compound is a compelling starting point, but it is not a substitute for empirical evidence.
-
Bridging the Gap : The true value of this compound will be determined by its performance in in vitro assays. A low IC50 value in the COX-2 inhibition assay would provide strong support for the in silico prediction.
-
Broadening the Scope : It is also advisable to screen the compound against a panel of cancer cell lines using the MTT assay. Unexpected potent activity in this assay could open up new avenues for its therapeutic application.
-
Structure-Activity Relationship (SAR) : Should the compound show promising activity, the next logical step would be to synthesize and test a series of analogues to establish a structure-activity relationship. This would involve systematically modifying different parts of the molecule to optimize its potency and selectivity.
-
Self-Validating Systems : The protocols described herein are designed to be self-validating through the inclusion of appropriate positive and negative controls. This is essential for ensuring the reliability and reproducibility of the experimental data.
References
-
Ghasemi, F., et al. (2021). Computational methods for the prediction of 'drug-likeness'. PubMed. Available at: [Link]
-
Bibi, F., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]
-
Valgas, C., et al. (2007). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]
-
Walters, W. P., & Murcko, M. A. (2002). Prediction of 'drug-likeness'. PubMed. Available at: [Link]
-
CD ComputaBio. Prediction of Drug-Like Properties. CD ComputaBio. Available at: [Link]
-
Bhatt, P., & Kumar, V. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. Available at: [Link]
-
Sulistyowaty, M. I., et al. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education. Available at: [Link]
-
Sulistyowaty, M. I., et al. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. Pharmacy Education. Available at: [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]
-
Pei, J., et al. (2022). Prediction of drug-likeness using graph convolutional attention network. Oxford Academic. Available at: [Link]
-
Bolivar, S. (2018). Molecular Docking Protocol. ResearchGate. Available at: [Link]
-
QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available at: [Link]
-
Zahan, M., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
Sulistyowaty, M. I., et al. (2023). Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation. ResearchGate. Available at: [Link]
-
Pharmacology Discovery Services. In Vitro Antimicrobials. Pharmacology Discovery Services. Available at: [Link]
-
Salmaso, V. (2012). Molecular Docking Tutorial. ResearchGate. Available at: [Link]
-
Seffernick, J. (2018). Molecular Docking - An easy protocol. ResearchGate. Available at: [Link]
-
Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Available at: [Link]
-
Schrödinger. Docking and scoring. Schrödinger. Available at: [Link]
-
Walters, W. P., & Murcko, M. A. (2002). Prediction of 'drug-likeness'. ResearchGate. Available at: [Link]
-
WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate as lactate dehydrogenase inhibitor. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2023). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. PubMed Central. Available at: [Link]
-
Moreno-Fuquen, R., et al. (2013). 4-Formyl-2-nitrophenyl 2-chlorobenzoate. PubMed Central. Available at: [Link]
-
Kamadatu, L., & Santoso, M. (2015). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Available at: [Link]
-
Nielsen, B., et al. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. PubMed. Available at: [Link]
-
Aathira, A., et al. (2022). In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. SciSpace. Available at: [Link]
-
Wang, Y., et al. (2025). Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma. PubMed. Available at: [Link]
-
Liu, Z., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. PubMed. Available at: [Link]
-
Skinner, J. F., & Swindoll, C. M. (1995). A novel bacterium that utilizes monochlorobiphenyls and 4-chlorobenzoate as growth substrates. PubMed. Available at: [Link]
Sources
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. Computational docking toward cox-2 and synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation | Pharmacy Education [pharmacyeducation.fip.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking - An easy protocol [protocols.io]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. ijpbs.com [ijpbs.com]
- 10. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
A Comparative Guide to the Structural Analysis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed comparative analysis of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate, a vanillin derivative with potential pharmacological applications. While the definitive single-crystal X-ray structure of this specific compound has not been reported due to challenges in obtaining suitable single crystals, this document offers a comprehensive examination of its known characteristics and a predictive analysis of its solid-state structure. This is achieved through a comparative study of closely related, structurally characterized analogs. By examining the crystal structures of 4-methylphenyl 4-chlorobenzoate, 4-chlorophenyl 4-methylbenzoate, and 4-nitrophenyl 2-chlorobenzoate, we can infer the likely conformational preferences, intermolecular interactions, and packing motifs of the title compound. This guide serves as a valuable resource for researchers working with this and similar molecular scaffolds, providing insights into its structural chemistry and aiding in the design of future crystallographic and drug development studies.
Introduction to this compound
This compound is a derivative of vanillin, a naturally occurring phenolic aldehyde widely used in the food, cosmetic, and pharmaceutical industries[1]. The modification of vanillin's phenolic hydroxyl group with a 4-chlorobenzoyl moiety enhances its lipophilicity, a common strategy in medicinal chemistry to potentially improve biological activity[2]. Indeed, this compound has been synthesized and investigated for its potential as an anti-inflammatory agent, with in silico studies suggesting a favorable interaction with the cyclooxygenase-2 (COX-2) receptor[3].
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved through the esterification of vanillin with 4-chlorobenzoyl chloride. Microwave-assisted synthesis has been reported as an efficient method, yielding the desired product in high purity[3].
The structural identity of the synthesized compound has been confirmed by various spectroscopic techniques, including:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups such as the ester carbonyl, aldehyde, and aromatic rings.
-
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To elucidate the specific arrangement of protons in the molecule. For instance, a peak around 9.92 ppm is characteristic of the aldehyde proton[4].
-
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: To identify all unique carbon environments within the molecule, including the carbonyl carbons of the ester and aldehyde groups[2][5].
Despite its successful synthesis and spectroscopic characterization, to date, a single-crystal X-ray diffraction study of this compound has not been published. One study explicitly mentions that suitable single crystals for X-ray diffraction could not be obtained, highlighting the challenges in crystallizing this particular molecule.
Methodology: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[6][7]. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis provides detailed information about the unit cell dimensions, space group symmetry, atomic coordinates, bond lengths, and bond angles[6]. This information is crucial for understanding the structure-property relationships of a compound.
Sources
- 1. Vanillin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Methodologies of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
Introduction
4-Formyl-2-methoxyphenyl 4-chlorobenzoate is an aromatic ester derivative of vanillin, a widely utilized natural flavoring agent.[1] The incorporation of a 4-chlorobenzoyl moiety onto the vanillin scaffold introduces lipophilic and electrophilic characteristics that can significantly alter its biological properties. Recent studies have highlighted its potential as an anti-inflammatory agent, demonstrating superior in-silico binding to the COX-2 receptor compared to its precursor, vanillin.[1] This enhanced activity underscores the importance of efficient and scalable synthetic routes to access this promising molecule for further investigation in medicinal chemistry and drug development.
This technical guide provides a comparative analysis of the principal synthetic methodologies for the preparation of this compound. We will delve into the mechanistic underpinnings, procedural details, and relative merits of established esterification protocols, including the Schotten-Baumann reaction, pyridine-catalyzed acylation, and Steglich esterification. Furthermore, we will explore a modern, microwave-assisted approach that offers significant advantages in terms of reaction time and yield. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore the therapeutic potential of this and structurally related compounds.
Core Synthetic Strategy: Esterification of Vanillin
The most direct and logical approach to the synthesis of this compound is the esterification of the phenolic hydroxyl group of vanillin with a suitable 4-chlorobenzoylating agent. The primary starting materials for this transformation are vanillin (4-hydroxy-3-methoxybenzaldehyde) and either 4-chlorobenzoyl chloride or 4-chlorobenzoic acid.
Caption: General synthetic pathway for this compound.
Methodology 1: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classical and robust method for the acylation of alcohols and phenols.[2][3][4][5][6] It is typically performed under biphasic conditions, utilizing an aqueous solution of a base, such as sodium hydroxide, to neutralize the hydrogen chloride byproduct generated from the reaction of the phenol with an acyl chloride.[2][3]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates the phenolic hydroxyl group of vanillin, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion to yield the final ester product. The aqueous base continuously traps the HCl byproduct, driving the reaction to completion.[2][4]
Caption: Schotten-Baumann reaction workflow.
Experimental Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillin (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq). Cool the resulting bright yellow-green solution in an ice bath.[7]
-
Reaction: While stirring vigorously, add 4-chlorobenzoyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate should form.
-
Stirring: Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.
-
Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water to remove any unreacted starting materials and salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Methodology 2: Pyridine-Catalyzed Esterification
This method employs an organic base, typically pyridine, which acts as both a catalyst and a scavenger for the HCl byproduct in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[8][9]
Mechanistic Rationale
Pyridine serves a dual role in this reaction. It deprotonates the phenol to a lesser extent than NaOH, but more importantly, it can act as a nucleophilic catalyst. Pyridine attacks the highly electrophilic 4-chlorobenzoyl chloride to form a reactive acylpyridinium salt. This intermediate is even more susceptible to nucleophilic attack by the phenolic hydroxyl group of vanillin. The final step is the release of the ester product and pyridinium hydrochloride.[8]
Caption: Pyridine-catalyzed esterification pathway.
Experimental Protocol
-
Preparation: To a solution of vanillin (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridine (1.2 eq).
-
Reaction: Cool the mixture in an ice bath and add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise with stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10]
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Methodology 3: Steglich Esterification
The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[11][12][13][14][15]
Mechanistic Rationale
In this reaction, DCC activates the carboxylic acid (4-chlorobenzoic acid) to form a highly reactive O-acylisourea intermediate. DMAP, a superior nucleophile compared to the alcohol, then attacks this intermediate to form a reactive acyl-DMAP species. This "active ester" is then readily attacked by the phenolic hydroxyl group of vanillin to form the desired ester. The byproduct of this reaction is a urea derivative (dicyclohexylurea, DCU, if DCC is used), which is often insoluble and can be removed by filtration.[13][14][16]
Caption: Steglich esterification mechanism.
Experimental Protocol
-
Preparation: In a round-bottom flask, dissolve 4-chlorobenzoic acid (1.1 eq), vanillin (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as DCM or THF.
-
Reaction: Cool the mixture in an ice bath and add a solution of DCC (1.2 eq) in the same solvent.
-
Stirring: Remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Isolation: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with dilute acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Methodology 4: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields. A study has reported the successful synthesis of this compound using this technology.[1]
Rationale for Microwave Enhancement
Microwave irradiation directly heats the reactants and solvent through dielectric heating, leading to a rapid and uniform temperature increase. This can significantly reduce reaction times from hours to minutes and can also lead to cleaner reactions with fewer side products.
Experimental Protocol (Based on Published Data)
-
Reaction Setup: In a microwave reactor vessel, combine vanillin and 4-chlorobenzoyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) and a microwave-transparent solvent.
-
Irradiation: Subject the reaction mixture to microwave irradiation at a specific power (e.g., 120 watts) for a short duration (e.g., a few minutes).[1]
-
Work-up and Purification: After cooling, the product can be isolated and purified using standard techniques as described in the previous methods.
Comparative Analysis
| Methodology | Key Reagents | Typical Reaction Time | Temperature | Yield | Advantages | Disadvantages |
| Schotten-Baumann | Vanillin, 4-Chlorobenzoyl Chloride, NaOH(aq) | 1-2 hours | Room Temp. | Good to High | Simple, inexpensive reagents, robust.[2][3] | Biphasic reaction can sometimes be inefficient; hydrolysis of acyl chloride is a competing reaction. |
| Pyridine-Catalyzed | Vanillin, 4-Chlorobenzoyl Chloride, Pyridine | 3-4 hours | Room Temp. | Good to High | Homogeneous reaction, mild conditions.[8] | Pyridine has an unpleasant odor and can be difficult to remove completely. |
| Steglich Esterification | Vanillin, 4-Chlorobenzoic Acid, DCC, DMAP | 12-24 hours | Room Temp. | Good to High | Very mild conditions, suitable for sensitive substrates.[11][13] | DCC is a known allergen; removal of DCU byproduct can be tedious; longer reaction times. |
| Microwave-Assisted | Vanillin, 4-Chlorobenzoyl Chloride, Base | Minutes | Elevated | Very High (up to 89.09% reported[1]) | Extremely fast, high yields, often cleaner reactions. | Requires specialized microwave reactor equipment. |
Conclusion
The synthesis of this compound can be successfully achieved through several established esterification methods. The choice of methodology will depend on the specific requirements of the researcher, including available equipment, desired scale, and time constraints.
-
The Schotten-Baumann reaction offers a simple, cost-effective, and reliable method suitable for many laboratory settings.
-
Pyridine-catalyzed esterification provides a homogeneous and mild alternative, though the handling of pyridine requires consideration.
-
Steglich esterification is the method of choice for acid-sensitive substrates, proceeding under very gentle conditions, albeit with longer reaction times and the need to remove the urea byproduct.
-
The microwave-assisted synthesis stands out as a highly efficient and rapid method, delivering excellent yields in a fraction of the time required by conventional heating methods.[1] For laboratories equipped with a microwave reactor, this approach is highly recommended for its speed and efficiency.
Ultimately, the selection of the optimal synthetic route will be guided by a balance of factors including yield, reaction time, cost, and ease of purification.
References
Sources
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. grokipedia.com [grokipedia.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 5. jk-sci.com [jk-sci.com]
- 6. testbook.com [testbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. orgosolver.com [orgosolver.com]
- 9. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
This document provides a detailed, procedural guide for the safe handling and disposal of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate. As a chlorinated aromatic ester, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance. The protocols outlined herein are grounded in established principles of chemical safety and hazardous waste management, designed to provide researchers with a clear, actionable framework.
Hazard Identification and Inherent Risk Profile
A thorough understanding of a compound's hazard profile is the cornerstone of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a reliable risk assessment can be synthesized by examining its structural components: the vanillin-derived moiety (4-formyl-2-methoxyphenyl) and the 4-chlorobenzoate group.
The vanillin component is known to be an eye irritant and a potential skin sensitizer.[1][2] The 4-chlorobenzoic acid portion is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[3][4] An SDS for the structurally similar isomer, 4-Formyl-2-methoxyphenyl 2-chlorobenzoate, identifies it as an irritant that may cause allergic skin reactions and serious eye irritation. Therefore, it is imperative to handle this compound as a hazardous substance with, at a minimum, the properties summarized below.
| Hazard Classification | GHS Hazard Statement | Justification and Key Considerations |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Based on the toxicity profile of 4-chlorobenzoic acid and vanillin.[2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Assumed from the properties of 4-chlorobenzoic acid.[4] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | A known risk for vanillin and related structures.[2] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | A consistent hazard across both structural analogs.[5] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | A potential hazard associated with 4-chlorobenzoic acid dust.[4] |
Immediate Safety and Personal Protective Equipment (PPE)
Given the compound's irritant and potential sensitizing properties, stringent adherence to PPE protocols is mandatory. All handling, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.
-
Hand Protection : Wear nitrile gloves (or other chemically resistant gloves) at all times. If contact occurs, dispose of the contaminated gloves in accordance with applicable laws and good laboratory practices and wash hands thoroughly.[3]
-
Eye Protection : Safety glasses with side-shields conforming to EN166, or preferably, safety goggles, are required.[3]
-
Skin and Body Protection : A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron and sleeves are recommended.
-
Respiratory Protection : If work cannot be conducted in a fume hood and dust may be generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal process. As a chlorinated aromatic compound, this waste must not be mixed with non-halogenated organic waste.[6] The disposal methods for halogenated waste are significantly different and more costly, and cross-contamination can lead to unnecessary expense and compliance issues.[6][7]
Step-by-Step Collection Procedure
-
Select a Designated Waste Container :
-
Properly Label the Container :
-
Affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[10]
-
Clearly write the full chemical name: "This compound ." Do not use abbreviations.[10]
-
List all other components in the container, including any contaminated materials like weigh boats or wipes, with their approximate percentages.
-
Mark the accumulation start date (the date the first waste is added to the container).[11]
-
-
Waste Accumulation and Storage :
-
Carefully transfer the solid waste into the designated container.
-
Keep the container securely closed at all times except when adding waste.[6][10] This is a critical safety and regulatory requirement to prevent the release of vapors.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The container must be kept in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks or spills.[8][9][10]
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[12]
-
Spill Management
Accidental spills must be managed immediately and treated as hazardous waste.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.
-
Don Appropriate PPE : Before cleanup, don the full PPE described in Section 2.
-
Contain and Clean :
-
For a small solid spill, gently cover the material with an inert absorbent material like vermiculite, sand, or a commercial sorbent to avoid generating dust.
-
Carefully sweep or scoop the material and absorbent into the designated halogenated solid waste container.[4]
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and paper towels.
-
-
Dispose of Cleanup Materials : All materials used for cleanup (gloves, wipes, absorbent) are considered hazardous waste and must be placed in the same halogenated waste container.[6]
-
Report the Spill : Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
Final Disposal Pathway
Under no circumstances should this compound or its containers be disposed of in the regular trash or washed down the drain.[6][10] Evaporation in a fume hood is not an acceptable method of disposal.[6] The only compliant disposal route is through a licensed professional hazardous waste management service, typically coordinated by your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for disposal of this compound.
Once your waste container is full or has been in accumulation for the maximum allowable time (typically six months for academic labs), submit a waste collection request to your EHS department.[8][12]
References
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024, May 21). Daniels Health. Retrieved from [Link]
-
Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]
-
Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance. (n.d.). Triumvirate Environmental. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
-
4-Chlorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Safety Data Sheet: m-Chlorobenzoic acid. (2014, February 27). National Institute of Standards and Technology. Retrieved from [Link]
- Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24(6), 423-430.
-
Laboratory chemical waste. (n.d.). Water Corporation. Retrieved from [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Organic Chemistry Praktikum. Retrieved from [Link]
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
-
Safety Data Sheet: 4-Chlorobenzoic acid. (2024, March 31). Carl ROTH. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Safety Data Sheet: Vanillin. (n.d.). Chemtex USA. Retrieved from [Link]
-
Safety Data Sheet: Vanillin. (2025, March 20). Ing. Petr Švec - PENTA s.r.o. Retrieved from [Link]
-
Safety Data Sheet (SDS) Vanillin. (n.d.). Lincoln Public Schools. Retrieved from [Link]
-
Category:4-Methoxyphenyl compounds. (n.d.). In Wikipedia. Retrieved from [Link]
-
Vanillin. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. chemtexusa.com [chemtexusa.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. danielshealth.com [danielshealth.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Handling 4-Formyl-2-methoxyphenyl 4-chlorobenzoate
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 4-Formyl-2-methoxyphenyl 4-chlorobenzoate (CAS No. 321726-57-2). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a thorough understanding of the materials we handle. This guide moves beyond a simple checklist, offering a causal framework for our safety protocols, rooted in the chemical nature of the compound.
Hazard Analysis: A Structurally-Informed Risk Assessment
To establish the necessary protective measures, we must first deconstruct the molecule and analyze the risks posed by its constituent functional groups: an aromatic aldehyde, a methoxy-substituted phenol, and a 4-chlorobenzoate ester.
While one Safety Data Sheet (SDS) for this specific compound states "No known hazard," this is contradicted by data for a closely related isomer (2-chlorobenzoate variant), which is listed as a skin and eye irritant that may cause an allergic reaction.[1] Such discrepancies necessitate a conservative approach. The chemical functionalities present strongly suggest a potential for irritation and sensitization.
-
Aromatic Aldehyde: The aldehyde group is a known reactive moiety. Aldehydes, in general, can be irritants, sensitizers, and are often toxic.[2] They can cause irritation to the skin, eyes, and respiratory tract.[3][4] The inhalation of aldehyde vapors can lead to respiratory distress.[2]
-
Chlorinated Aromatic Moiety: Chlorinated aromatic compounds warrant careful handling due to their potential for persistence and toxicity.[5] The 4-chlorobenzoate portion contributes to the overall risk profile, with related compounds like 4-chlorobenzoic acid being classified as harmful if swallowed.[6]
-
Ester Linkage: While esters are generally less reactive than aldehydes, this linkage connects the two primary hazardous moieties.
Core Protective Measures: The PPE Ensemble
Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. Its selection must be directly informed by the identified hazards of irritation, sensitization, and potential toxicity.
Hand Protection
Direct skin contact is a primary route of exposure. The choice of glove material is critical and must be based on resistance to both aromatic and chlorinated compounds.
| Glove Material | Performance Evaluation | Breakthrough Time | Recommendation |
| Nitrile | Good resistance to aldehydes and general chemicals.[2] | Moderate | Suitable for incidental contact and handling small quantities. |
| Butyl Rubber | Excellent resistance to aldehydes and esters.[2] | Long | Recommended for procedures involving larger quantities or significant splash potential. |
| Viton® | Excellent resistance to aromatic and chlorinated compounds.[5] | Long | A superior, though more costly, option for prolonged handling. |
| Latex | Not Recommended. Poor chemical resistance to many organic compounds, including aldehydes.[2] | Short | Do not use for handling this compound. |
Always double-glove when handling this compound and wash hands thoroughly after removing gloves.[7]
Eye and Face Protection
Given that this compound is considered a serious eye irritant, robust protection is mandatory.
-
Chemical Splash Goggles: Must be worn at all times when the chemical is being handled. They provide a seal around the eyes to protect against splashes, and vapors.[2]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with the material under pressure.[2][5]
Skin and Body Protection
To prevent skin irritation and potential sensitization from accidental spills, appropriate body protection is essential.
-
Laboratory Coat: A standard, buttoned lab coat is the minimum requirement for all procedures.[5]
-
Chemical-Resistant Apron/Coveralls: For handling quantities greater than a few grams or for any operation where splashing is likely, a chemically resistant apron or coverall should be worn over the lab coat.[5]
Respiratory Protection
Inhalation of aldehyde vapors can cause respiratory irritation.[4] Therefore, engineering controls are the primary method of protection.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and mixing, must be performed inside a certified chemical fume hood.[2][5]
-
Respirator: In the event of a large spill or a failure of the primary engineering controls, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[2][8] Standard disposable dust masks are not effective against organic vapors.[2]
Operational Workflow for Safe Handling
A systematic, step-by-step approach minimizes the risk of exposure at every stage of an experiment.
Caption: Workflow for handling this compound.
Emergency Protocols
Spill Management
Immediate and correct action is crucial to mitigate the effects of a spill.[5]
-
Alert: Immediately notify colleagues and the laboratory supervisor.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Control: For small spills inside a fume hood, ensure proper ventilation. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[9] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
First Aid: Exposure Response
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[9]
Storage and Disposal Plan
Storage
Proper storage is essential to maintain chemical integrity and prevent accidental release.
-
Store in a cool, dry, and well-ventilated area away from direct sunlight.[8]
-
Keep the container tightly sealed to prevent exposure to air and moisture.[8]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
Disposal
All waste containing this compound must be treated as hazardous waste.[5]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containers: Use designated, properly labeled, and sealed containers for all waste, including solid-contaminated materials (gloves, absorbent pads) and liquid residues.
-
Empty Containers: "Empty" containers may retain chemical residue and must be treated as hazardous waste.[8]
-
Regulatory Compliance: All disposal must adhere strictly to local, state, and federal environmental regulations. Consult your institution's EHS guidelines for specific procedures.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
-
Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from [Link]
- Shanghai Jinying Chemical Co., Ltd. (2018, September 20). Benzaldehyde disposal and storage precautions.
- De Monchy Aromatics Limited. (n.d.). SAFETY DATA SHEET.
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
- The John D. Walsh Company. (2015, July 5). SAFETY DATA SHEET.
-
Angene Chemical. (2024, September 2). Safety Data Sheet. Retrieved from [Link]
-
ChemicalSafetyFacts.org. (n.d.). Aldehydes. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Just In Time Disaster Training. (2015, August 14). Chlorine - Personal Protection Equipment [Video]. YouTube. Retrieved from [Link]
-
Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2022, July 7). Safety Data Sheet: Sodium benzoate. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. homework.study.com [homework.study.com]
- 3. johndwalsh.com [johndwalsh.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. Benzaldehyde disposal and storage precautions-Shanghai Jinying Chemical Co., Ltd. [en.jinying-sh.com]
- 9. demonchyaromatics.com [demonchyaromatics.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
